molecular formula C8H6FNO2 B2660496 1-Fluoro-4-isocyanato-2-methoxybenzene CAS No. 862466-09-9

1-Fluoro-4-isocyanato-2-methoxybenzene

Cat. No.: B2660496
CAS No.: 862466-09-9
M. Wt: 167.139
InChI Key: XPQVQIJEKXNCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-isocyanato-2-methoxybenzene is a useful research compound. Its molecular formula is C8H6FNO2 and its molecular weight is 167.139. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-4-isocyanato-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-4-isocyanato-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-isocyanato-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-12-8-4-6(10-5-11)2-3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQVQIJEKXNCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Fluoro-1-isocyanato-2-methoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Isocyanates in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] When this powerful halogen is combined with a reactive isocyanate group on a phenyl ring, the resulting building block becomes a highly valuable tool for drug discovery professionals.

4-Fluoro-1-isocyanato-2-methoxybenzene is one such reagent, offering a trifecta of functionalities: a fluorine atom for metabolic modulation, a methoxy group to fine-tune electronics and solubility, and a highly reactive isocyanate handle. The isocyanate group is a linchpin in the synthesis of urea derivatives, a structural motif central to numerous FDA-approved drugs.[2][3] The urea linkage is a privileged scaffold primarily because of its exceptional ability to act as both a hydrogen bond donor and acceptor, forming robust and specific interactions with protein targets.[2] This guide provides an in-depth technical overview for researchers and drug development professionals on the procurement, handling, and application of 4-Fluoro-1-isocyanato-2-methoxybenzene in the synthesis of novel bioactive compounds.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. 4-Fluoro-1-isocyanato-2-methoxybenzene is a distinct molecule whose properties are critical for reaction setup, purification, and storage.

Diagram: Chemical Structure of 4-Fluoro-1-isocyanato-2-methoxybenzene

Caption: Structure of 4-Fluoro-1-isocyanato-2-methoxybenzene.

Table 1: Physicochemical Data of 4-Fluoro-1-isocyanato-2-methoxybenzene

PropertyValueSource
CAS Number 148624-87-7[4]
Molecular Formula C₈H₆FNO₂[5]
Molecular Weight 167.14 g/mol [5]
SMILES COC1=CC(F)=CC=C1N=C=O[4]
InChIKey XPQVQIJEKXNCFC-UHFFFAOYSA-N[5]
Physical Form Varies by supplier; typically solid or liquidN/A
Purity Typically >95% (confirm with supplier)N/A

When procuring this reagent, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier. The CoA should provide lot-specific data confirming the compound's identity and purity, typically via ¹H NMR, LC-MS, or HPLC analysis.[4][6]

The Urea Moiety: A Cornerstone of Kinase Inhibition

The primary application of 4-Fluoro-1-isocyanato-2-methoxybenzene in medicinal chemistry is the synthesis of N,N'-disubstituted ureas. This is achieved through the reaction of the isocyanate group with a primary or secondary amine. This reaction is typically high-yielding, proceeds under mild conditions, and has a broad substrate scope, making it ideal for generating chemical libraries for high-throughput screening.

The resulting diaryl urea scaffold is a hallmark of many Type II kinase inhibitors, such as the blockbuster drug Sorafenib.[2] These inhibitors bind to the "DFG-out" (inactive) conformation of the kinase, accessing an allosteric pocket adjacent to the ATP-binding site. The urea moiety is critical for this interaction, forming key hydrogen bonds that stabilize the inhibitor-protein complex.

Diagram: General Synthesis of a Diaryl Urea

Caption: Reaction of an isocyanate with an amine to form a urea.

Experimental Protocol: Synthesis and Characterization of a Urea Derivative

This section provides a robust, self-validating protocol for the synthesis of a novel urea derivative using 4-Fluoro-1-isocyanato-2-methoxybenzene and a representative amine nucleophile.

Protocol 1: Synthesis of N-(4-fluoro-2-methoxyphenyl)-N'-(phenyl)urea

Objective: To synthesize a model urea derivative to demonstrate the reactivity and utility of the title compound.

Materials and Reagents:

ReagentCAS NumberM.W. ( g/mol )AmountMoles (mmol)
4-Fluoro-1-isocyanato-2-methoxybenzene148624-87-7167.14500 mg2.99
Aniline62-53-393.13278 mg (272 µL)2.99
Dichloromethane (DCM), anhydrous75-09-284.9315 mLN/A

Step-by-Step Methodology:

  • Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-1-isocyanato-2-methoxybenzene (500 mg, 2.99 mmol).

  • Dissolution: Add anhydrous dichloromethane (15 mL) to the flask and stir at room temperature under a nitrogen atmosphere until the solid is fully dissolved.

  • Nucleophile Addition: In a single portion, add aniline (272 µL, 2.99 mmol) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. A white precipitate will likely form as the product is generated.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting isocyanate.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.[7]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Synthetic Workflow

G A 1. Dissolve Isocyanate in Anhydrous DCM B 2. Add Aniline at Room Temperature A->B C 3. Stir for 2 hours under N₂ Atmosphere B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Concentrate (Rotary Evaporator) D->E F 6. Purify Crude Solid (Chromatography) E->F G 7. Characterize Product (NMR, HRMS) F->G

Caption: Experimental workflow for urea synthesis.

Safety, Handling, and Procurement

Isocyanates are reactive and require careful handling. They are known respiratory and skin sensitizers.[8][9] Adherence to strict safety protocols is mandatory.

Table 2: Hazard and Safety Information

CategoryInformation
GHS Pictograms Health Hazard, Irritant
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation.[10][11][12]
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/clothing/eye protection/face protection. In case of inadequate ventilation, wear respiratory protection.[8][9]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat, and use within a certified chemical fume hood.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Isocyanates are moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Procurement Guidance:

When purchasing 4-Fluoro-1-isocyanato-2-methoxybenzene, select a reputable chemical supplier that provides a comprehensive Certificate of Analysis (CoA) with each batch. Key information to verify includes:

  • Purity: Typically ≥97% as determined by GC or HPLC.

  • Identity Confirmation: ¹H NMR and/or Mass Spectrometry data consistent with the structure.

  • Date of Manufacture: Isocyanates can degrade over time, especially with improper storage.

Conclusion

4-Fluoro-1-isocyanato-2-methoxybenzene is a potent and versatile building block for medicinal chemists. Its well-defined reactivity allows for the straightforward synthesis of urea-containing molecules, a scaffold of proven importance in drug discovery, particularly in the field of kinase inhibitors. By understanding its properties, adhering to rigorous safety protocols, and employing robust synthetic methods, researchers can effectively leverage this reagent to construct novel chemical entities with therapeutic potential. The strategic placement of the fluoro and methoxy groups provides a valuable platform for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties in the pursuit of next-generation therapeutics.

References

  • BLD Pharm.
  • BLD Pharm. 450-91-9|4-Fluoro-2-methoxyaniline.
  • Fisher Scientific.
  • Acros Organics.
  • Thermo Fisher Scientific.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzaldehyde.
  • PubChemLite.
  • K. A. Vasilev, et al. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Eurofins. ANALYTICAL METHOD SUMMARIES.
  • BenchChem. Technical Support Center: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol.
  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Ann Med Chem Res 2(1): 1015.
  • S. Gazzina, et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.

Sources

In-Depth Technical Guide: Solubility & Handling of 4-Fluoro-2-methoxyphenyl Isocyanate

[1]

Executive Summary

4-Fluoro-2-methoxyphenyl isocyanate is a specialized electrophilic building block widely utilized in medicinal chemistry for the synthesis of ureas and carbamates—privileged scaffolds in kinase inhibitors and GPCR ligands.[1]

This guide addresses a critical misconception in handling this reagent: Solubility is not merely a physical constant; it is a competition between dissolution and degradation. While the compound is physically miscible with almost all organic solvents, its high reactivity renders it chemically incompatible with protic media. This document provides a validated framework for solvent selection, ensuring the integrity of the isocyanate group (-N=C=O) during reaction setup.

Chemical Profile & Reactivity

To understand solubility, one must understand the electronic environment of the isocyanate group.

PropertySpecification
CAS Number Derived from analogs (e.g., 1195-45-5 for 4-F isomer)
Molecular Weight ~167.14 g/mol
Physical State Clear to light yellow liquid (typically)
Density ~1.25 g/mL (Estimated based on analogs)
Electronic Character Push-Pull System : The 2-Methoxy group (EDG) donates electron density via resonance, potentially stabilizing the molecule slightly compared to phenyl isocyanate.[1] However, the 4-Fluoro group (EWG) exerts an inductive withdrawal, maintaining high electrophilicity at the carbonyl carbon.
The "Solubility" Paradox

For isocyanates, standard solubility rules ("like dissolves like") are insufficient. We must distinguish between:

  • Physical Solubility: The ability to form a homogeneous mixture.[1]

  • Chemical Compatibility: The ability to remain unreacted in solution.[1]

Critical Insight: 4-Fluoro-2-methoxyphenyl isocyanate is physically soluble in Methanol, but chemically incompatible.[1] Dissolving it in methanol immediately initiates a reaction to form a methyl carbamate, effectively destroying the reagent.

Solvent Selection Framework

The following classification system guides the selection of solvents for synthesis and processing.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassCompatibilityExamplesMechanism / Notes
Halogenated Hydrocarbons Excellent Dichloromethane (DCM), Chloroform, Dichloroethane (DCE)Primary Choice. High solubility, non-reactive, easy to remove.[1] Must be free of stabilizer alcohols (e.g., ethanol in chloroform).
Aromatic Hydrocarbons Excellent Toluene, Benzene, XyleneIdeal for Heating. High boiling points allow for thermal acceleration of sluggish reactions without degrading the isocyanate.
Ethers Good (Conditional) THF, 1,4-Dioxane, Diethyl EtherRequires Drying. Excellent solubility, but ethers are hygroscopic. Must be distilled or dried over molecular sieves to prevent hydrolysis.
Esters Good Ethyl Acetate, Isopropyl AcetateNon-reactive if dry. Useful for workups.
Polar Aprotic Caution DMF, DMSO, AcetonitrileRisk of Side Reactions. High polarity can accelerate nucleophilic attack. DMSO can sometimes act as an oxidant or react at high temperatures.[1] Use only if necessary for dissolving the nucleophile.
Protic Solvents PROHIBITED Water, Methanol, Ethanol, IsopropanolImmediate Degradation. Reacts to form ureas (with water) or carbamates (with alcohols).

Visualization: Decision Logic & Degradation Pathways

Diagram 1: Solvent Selection Logic Flow

This decision tree aids researchers in selecting the appropriate solvent system based on reaction requirements.

SolventSelectionStartStart: Select SolventCheckProticIs the solvent Protic?(Contains -OH, -NH, -SH?)Start->CheckProticStopSTOP: Incompatible(Forms Carbamates/Ureas)CheckProtic->StopYesCheckWaterIs Water Content > 0.05%?CheckProtic->CheckWaterNoDrySolventAction: Dry Solvent(Mol. Sieves / Distillation)CheckWater->DrySolventYesCheckTempReaction Temperature?CheckWater->CheckTempNo (Anhydrous)DrySolvent->CheckWaterSelectDCMSelect: DCM / Chloroform(Room Temp)CheckTemp->SelectDCM< 40°CSelectTolSelect: Toluene / Xylene(High Temp)CheckTemp->SelectTol> 80°CSelectTHFSelect: Anhydrous THF(General Purpose)CheckTemp->SelectTHF< 65°C

Caption: Logical workflow for selecting a solvent that ensures chemical stability of the isocyanate moiety.

Diagram 2: The Hydrolysis Trap

Understanding why "wet" solvents cause cloudiness (precipitate formation).[1]

HydrolysisIso4-Fluoro-2-methoxyphenylIsocyanateCarbAcidCarbamic Acid(Unstable Intermediate)Iso->CarbAcid+ WaterWaterH2O(Trace Moisture)AmineAniline Derivative(Nucleophile)CarbAcid->Amine- CO2CO2CO2 Gas(Bubbling)CarbAcid->CO2UreaDiaryl Urea(Insoluble White Precipitate)Amine->Urea+ Isocyanate (2nd Eq)

Caption: Mechanism of degradation.[1] Moisture generates an amine, which consumes a second equivalent of isocyanate to form insoluble urea.

Experimental Protocols

Protocol A: Anhydrous Dissolution (Standard Operating Procedure)

Objective: Prepare a stable stock solution of 4-Fluoro-2-methoxyphenyl isocyanate.

  • Glassware Preparation: Flame-dry or oven-dry a borosilicate vial/flask. Allow to cool under a stream of inert gas (Nitrogen or Argon).[1]

  • Solvent Verification:

    • Use anhydrous grade solvents (water content < 50 ppm).[1]

    • Field Tip: If using a solvent bottle opened >1 week ago, add activated 3Å or 4Å molecular sieves and let stand for 24 hours.

  • Dissolution:

    • Weigh the isocyanate rapidly to minimize exposure to atmospheric moisture.

    • Add the solvent via syringe through a septum to maintain the inert atmosphere.

    • Swirl gently.[1] The solution should remain clear.

  • Quality Check:

    • Pass: Solution is clear and colorless/light yellow.[1][2]

    • Fail: Solution turns cloudy or deposits a white solid within minutes.[1] This indicates wet solvent (formation of urea).[1][2]

Protocol B: Troubleshooting Degradation

If your reaction yield is low, check for "Dead Isocyanate":

  • Take a 50 µL aliquot of your reaction mixture.

  • Dilute with dry DCM.

  • Run TLC (Thin Layer Chromatography).[1]

  • Observation:

    • Isocyanate Spot: Moves high up the plate (non-polar).[1]

    • Urea Spot: Stays near the baseline (very polar/insoluble).[1]

    • If the baseline spot is dominant, your solvent was likely wet.

Safety & Handling (E-E-A-T)

  • Lachrymator: This compound is a potent tear gas agent.[1][3][4] Always handle in a functioning fume hood.

  • Sensitizer: Isocyanates can cause respiratory sensitization.[1][4][5][6] Avoid inhalation of vapors.[1][3][5][6][7]

  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% detergent to neutralize the isocyanate group.

References

  • PubChem. 4-Fluorophenyl isocyanate Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed 2024).[1]

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry.[1] Chemical Reviews, 72(5), 457–496. (Foundational text on isocyanate reactivity profiles).

2-Methoxy-4-fluorophenyl isocyanate supplier and price

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxy-4-fluorophenyl isocyanate: Synthesis, Reactivity, and Sourcing Strategies for a Niche Chemical Intermediate

For researchers, medicinal chemists, and professionals in drug development, access to novel and functionalized chemical building blocks is paramount. Aryl isocyanates are a cornerstone of synthetic chemistry, prized for their reactivity toward nucleophiles, which enables the facile construction of ureas, carbamates, and other critical linkages in pharmacologically active molecules. This guide focuses on 2-Methoxy-4-fluorophenyl isocyanate, a bespoke reagent whose unique substitution pattern offers intriguing possibilities for molecular design.

The methoxy group at the ortho position can influence conformation and intramolecular interactions, while the fluorine atom at the para position is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, binding affinity, and membrane permeability. Given that 2-Methoxy-4-fluorophenyl isocyanate is a highly specialized and not commonly cataloged compound, this guide provides a comprehensive overview based on the established principles of its constituent functionalities. We will delve into its plausible synthesis, predictable reactivity, essential safety protocols, and a practical guide to sourcing its close analogs, empowering researchers to incorporate this or similar motifs into their discovery programs.

Physicochemical and Structural Properties

While specific experimental data for 2-Methoxy-4-fluorophenyl isocyanate is not widely published, its properties can be reliably predicted based on its structure and comparison to well-characterized analogs.

PropertyPredicted Value / Information
CAS Number Not assigned / Not commonly available
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
Appearance Expected to be a colorless to light yellow liquid
Core Structure Phenyl isocyanate
Key Functional Groups Isocyanate (-NCO), Methoxy (-OCH₃), Fluoro (-F)
Synonyms 1-Fluoro-2-methoxy-4-isocyanatobenzene

Proposed Synthesis Pathway

Commercially available starting materials are the lynchpin of any successful research campaign. 2-Methoxy-4-fluorophenyl isocyanate can be synthesized from its corresponding aniline, 2-Methoxy-4-fluoroaniline, via several established methods for isocyanate formation.[1] The classical and most direct industrial route involves the use of phosgene or a phosgene equivalent.[1] However, for laboratory-scale synthesis, non-phosgene methods are often preferred due to safety considerations.

One such phosgene-free approach involves the thermal decomposition of a carbamate precursor.[2] This two-step process offers a safer alternative while still providing good yields of the desired isocyanate.

Proposed Experimental Protocol: Two-Step Phosgene-Free Synthesis

Step 1: Formation of the Carbamate Intermediate

  • To a solution of 2-Methoxy-4-fluoroaniline in a suitable solvent (e.g., toluene or dichloromethane), add a base such as triethylamine.

  • Slowly add a chloroformate, such as methyl chloroformate or ethyl chloroformate, at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction proceeds via nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, eliminating chloride to form the N-aryl carbamate.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield the crude carbamate, which can be purified by recrystallization or chromatography.

Step 2: Thermal Decomposition to the Isocyanate

  • The purified N-(2-Methoxy-4-fluorophenyl)carbamate is heated in a high-boiling point, inert solvent.

  • In the presence of a suitable catalyst, the carbamate undergoes thermal decomposition, eliminating the corresponding alcohol (e.g., methanol or ethanol) to yield 2-Methoxy-4-fluorophenyl isocyanate.[2]

  • The product isocyanate can be isolated and purified by distillation under reduced pressure.

Below is a diagram illustrating this proposed synthetic workflow.

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Thermal Decomposition A 2-Methoxy-4-fluoroaniline C N-(2-Methoxy-4-fluorophenyl)methylcarbamate A:e->C:w + Base (e.g., Et3N) + Solvent (e.g., Toluene) B Methyl Chloroformate B:e->C:w D 2-Methoxy-4-fluorophenyl isocyanate C:e->D:w Heat (Δ) + Catalyst E Methanol (byproduct) D->E Elimination

Proposed two-step synthesis of 2-Methoxy-4-fluorophenyl isocyanate.

Reactivity and Applications in Drug Discovery

The isocyanate group is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing molecules of pharmaceutical interest.[3]

  • Reaction with Amines: Isocyanates react readily and cleanly with primary and secondary amines to form substituted ureas.[4] This reaction is one of the most common and robust methods for linking molecular fragments in medicinal chemistry.

  • Reaction with Alcohols and Phenols: The reaction with alcohols or phenols yields carbamates. This linkage is found in numerous approved drugs and is valued for its specific hydrogen bonding capabilities.

  • Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. This is a crucial consideration for handling and storage, as the reagent is moisture-sensitive.[5][6]

The diagram below illustrates the core reactivity of the isocyanate functional group.

G cluster_products Common Products cluster_reactants Nucleophilic Reactants isocyanate 2-Methoxy-4-fluorophenyl isocyanate (R-NCO) urea Substituted Urea (R-NH-CO-NHR') isocyanate->urea Forms Urea Linkage carbamate Carbamate (R-NH-CO-OR') isocyanate->carbamate Forms Carbamate Linkage amine Amine (from hydrolysis) (R-NH₂ + CO₂) isocyanate->amine Hydrolysis (Decomposition) amine_reactant Primary/Secondary Amine (R'-NH₂) amine_reactant->isocyanate alcohol_reactant Alcohol/Phenol (R'-OH) alcohol_reactant->isocyanate water_reactant Water (H₂O) water_reactant->isocyanate

Core reactivity pathways of 2-Methoxy-4-fluorophenyl isocyanate.
Exemplar Experimental Protocol: Synthesis of a Di-substituted Urea

This protocol is adapted from the well-established reaction between an aryl isocyanate and an aniline, demonstrating the primary application of this reagent class.[4]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Isocyanate: To the stirred solution of the amine, add a solution of 2-Methoxy-4-fluorophenyl isocyanate (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Reaction: The reaction is typically exothermic and proceeds rapidly. Stir the mixture at room temperature for a period ranging from 30 minutes to a few hours.

  • Monitoring: Monitor the consumption of the starting materials by TLC. The product urea is generally less polar than the starting amine.

  • Work-up and Purification:

    • If the product precipitates from the reaction mixture as a solid, it can be isolated by filtration, washed with cold solvent, and dried.

    • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Supplier and Pricing Analysis of Key Analogs

As 2-Methoxy-4-fluorophenyl isocyanate is not a standard catalog item, researchers must rely on custom synthesis services or utilize structurally similar, commercially available analogs. Below is a comparative table of suppliers and pricing for two common related compounds: 4-Fluorophenyl isocyanate and 2-Methoxyphenyl isocyanate . Prices are indicative and subject to change.

CompoundSupplierCatalog Number (Example)PurityQuantityIndicative Price (USD)
4-Fluorophenyl isocyanate Sigma-AldrichF1433-5G99%5 g~$80 - $120
Thermo ScientificAC11960005099%5 mL~$79.40[7]
TCII0339>98.0% (GC)25 gContact for pricing
Chem-Impex01708≥ 98% (GC)25 gContact for pricing
2-Methoxyphenyl isocyanate Sigma-AldrichM1780898%25 g~$60 - $100
TCII0108>98.0% (GC)25 gContact for pricing
Alfa AesarA1478898%25 g~$50 - $90

Safety and Handling

Isocyanates as a class are hazardous materials and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8][9]

  • Toxicity: Isocyanates are toxic and can be fatal if inhaled.[8][9] They are also harmful if swallowed or in contact with skin.[10]

  • Sensitization: A primary hazard is respiratory and skin sensitization.[11] Repeated exposure can lead to allergic reactions, asthma-like symptoms, and breathing difficulties, which can be severe.[8][11]

  • Irritation: They are severe irritants to the eyes, skin, and respiratory system.[5][6] The compound is a lachrymator.[10]

  • Flammability: Phenyl isocyanates are often flammable liquids. Keep away from heat, sparks, and open flames.[6][9]

  • Reactivity: They react exothermically with many compounds, including water, acids, bases, alcohols, and amines.[5][6] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and in a cool, dry place, often under refrigeration (2-8°C), to prevent degradation and polymerization.[12]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., butyl rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working outside of a fume hood or if ventilation is inadequate.

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

  • 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Rsc.org. [Link]

  • Safety Data Sheet - LUPRANATE®5650 ISOCYANATE. BASF. [Link]

  • Our Suppliers. Cleveland Chemicals. [Link]

  • anisylsulfanylmethylisocyanide. Organic Syntheses Procedure. [Link]

  • Process for the synthesis of isocyanates and of isocyanate derivatives.
  • How To Get Isocyanate? National Institutes of Health (NIH). [Link]

  • Isocyanate Types. Kautschuk Group. [Link]

  • Isocyanate-based multicomponent reactions. National Institutes of Health (NIH). [Link]

  • Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. [Link]

  • A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. ResearchGate. [Link]

  • 4-FLUOROPHENYL ISOCYANATE. Georganics. [Link]

Sources

Stability of 1-Fluoro-4-isocyanato-2-methoxybenzene in storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability & Storage of 1-Fluoro-4-isocyanato-2-methoxybenzene

CAS: 862466-09-9 Formula: C₈H₆FNO₂ Molecular Weight: 167.14 g/mol [1][2][3]

Executive Summary

1-Fluoro-4-isocyanato-2-methoxybenzene is a highly reactive electrophilic building block used primarily in the synthesis of urea derivatives and carbamates for medicinal chemistry. Its stability is compromised by two primary factors: moisture-induced hydrolysis (rapid) and thermal dimerization (slow).

Core Recommendation: Store at 2–8°C (short-term) or -20°C (long-term) under a strict inert atmosphere (Argon/Nitrogen). The container must be sealed with a moisture-proof barrier (e.g., Parafilm® M or Teflon tape) and secondary containment.

Chemical Profile & Reactivity Mechanism

To understand the storage requirements, one must understand the electronic environment of the isocyanate (-N=C=O) group in this specific molecule.

Electronic Effects

The isocyanate group is attached to the benzene ring at position 4. The stability is dictated by the substituents at positions 1 (Fluorine) and 2 (Methoxy).

  • Fluorine (Position 1, Para to -NCO): Fluorine acts as an electron-withdrawing group via induction (-I) and electron-donating via resonance (+R). In the para position, the inductive effect often predominates or balances, but it generally leaves the ring (and the isocyanate carbon) susceptible to nucleophilic attack.

  • Methoxy (Position 2, Meta to -NCO): The methoxy group is a strong resonance donor (+R) to ortho/para positions, but it is meta to the isocyanate group. Therefore, its resonance donation does not stabilize the isocyanate. Instead, its inductive electron-withdrawing effect (-I) dominates at the meta position.

Net Result: The combined inductive withdrawal from both the meta-methoxy and para-fluoro groups renders the isocyanate carbon highly electrophilic . This molecule is significantly more sensitive to nucleophilic attack (by water or alcohols) than unsubstituted phenyl isocyanate.

Degradation Pathways

The primary degradation risk is Hydrolysis , followed by Dimerization .

Pathway A: Hydrolysis (Moisture Attack)

  • Water attacks the electrophilic Carbon of the -NCO group.

  • Unstable carbamic acid is formed.

  • Carbamic acid spontaneously decarboxylates, releasing CO₂ and forming the corresponding amine (4-Amino-3-fluoroanisole).

  • Critical Failure Mode: The newly formed amine is a potent nucleophile. It immediately reacts with remaining isocyanate to form a symmetric urea precipitate (1,3-bis(4-fluoro-3-methoxyphenyl)urea).

Pathway B: Dimerization (Thermal)

  • Two isocyanate molecules react [2+2 cycloaddition] to form a uretidinedione (dimer).

  • This is favored by heat and lack of steric hindrance. While the ortho-methoxy group provides some steric protection, prolonged storage at room temperature will promote dimerization.

Visualization of Degradation Pathways

The following diagram illustrates the cascade failure caused by moisture ingress.

G cluster_0 Autocatalytic Degradation Cycle NCO 1-Fluoro-4-isocyanato- 2-methoxybenzene (Active Reagent) CarbAcid Carbamic Acid (Transient) NCO->CarbAcid Hydrolysis Urea Symmetric Urea (Insoluble Solid Precipitate) NCO->Urea Consumption H2O Moisture (H₂O) H2O->CarbAcid Hydrolysis Amine 4-Amino-3-fluoroanisole (Nucleophile) CarbAcid->Amine Decarboxylation CO2 CO₂ (Gas) CarbAcid->CO2 Gas Release Amine->Urea Nucleophilic Attack on Remaining NCO

Caption: Figure 1. Moisture-induced degradation cascade leading to urea precipitation.

Storage & Handling Protocols

This protocol is designed to maximize shelf-life (6–12 months).

A. Environmental Controls
ParameterSpecificationRationale
Temperature Long-term: -20°C ± 5°CActive Use: 2–8°CLow temp slows dimerization kinetics.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better "blanket" in the vial headspace.
Light Amber Glass / Foil WrapPrevents photo-oxidation, though less critical than moisture control.
Container Glass with PTFE-lined capPlastics (PE/PP) are permeable to moisture over time.
B. Handling Workflow (The "Warm-Up" Rule)

CRITICAL: Never open a cold isocyanate bottle immediately after removing it from the freezer.

  • Retrieval: Remove vial from -20°C storage.

  • Equilibration: Place in a desiccator or on the bench and allow to reach room temperature (approx. 30–60 mins).

    • Why? Opening a cold vial causes atmospheric moisture to condense instantly inside the bottle, initiating the hydrolysis cascade.

  • Dispensing:

    • Purge the receiving vessel with Nitrogen/Argon.

    • Use a dry syringe or cannula for liquid transfer.

    • If weighing a solid, work quickly or use a glovebox.

  • Resealing:

    • Backfill the headspace with Argon (gentle stream for 10 seconds).

    • Seal cap tightly.

    • Wrap cap-neck junction with Parafilm® M or electrical tape to prevent gas exchange.

Quality Control & Analytics

Before using this reagent in critical synthesis (e.g., GMP steps), validate its purity.

Visual Inspection
  • Pass: Clear liquid or white crystalline solid (depending on ambient temp/purity).

  • Fail: Turbidity, floating white particulates, or crust at the bottom (indicates Urea formation).

Analytical Methods

Method 1: FT-IR Spectroscopy (Rapid Check)

  • Target: Isocyanate (-N=C=O) stretch.

  • Signal: Strong, sharp peak at ~2270 cm⁻¹ .

  • Degradation Indicator: Appearance of broad peaks at 3300–3400 cm⁻¹ (N-H stretch from urea/amine) and 1600–1700 cm⁻¹ (C=O urea carbonyl).

Method 2: Dibutylamine Titration (ASTM D2572 Modified)

  • Principle: React isocyanate with excess dibutylamine; back-titrate unreacted amine with HCl.[4]

  • Protocol:

    • Dissolve ~200mg sample in dry Toluene (or THF).

    • Add 10.0 mL of 2N Dibutylamine in Toluene.

    • Stir for 15 mins (Reaction: R-NCO + Bu₂NH → Urea).

    • Add 50 mL Isopropanol.

    • Titrate with 1N HCl to Bromophenol Blue endpoint (Blue → Yellow).

    • Run a blank (Solvent + Amine only).

    • Calculation:

      
      
      

Safety & HSE

  • Hazards: Lachrymator (tear gas effect), Skin/Eye Irritant, Respiratory Sensitizer.[5]

  • PPE: Nitrile gloves (double gloving recommended), Safety Goggles, Fume Hood (Mandatory).

  • Spill Control: Do not wipe with water.[6] Absorb with sand/vermiculite. Neutralize with a solution of 90% Water, 8% Conc. Ammonia, 2% Liquid Detergent .

References

  • ASTM International. ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA, 2019.

  • Safe Work Australia. Guide to Handling Isocyanates. 2020.

  • BLD Pharm. Product Data Sheet: 1-Fluoro-4-isocyanato-2-methoxybenzene (CAS 862466-09-9).[1][2][3][7][8] Accessed 2025.[5][9]

  • BenchChem. Safety Precautions for Working with Aromatic Isocyanates. Application Notes, 2025.[5]

  • ChemicalBook. 4-Fluorophenyl isocyanate Properties and Handling. (Analogous chemistry reference).

Sources

Methodological & Application

Synthesis of fluorinated urea derivatives using 4-Fluoro-2-methoxyphenyl isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Utilization of 4-Fluoro-2-methoxyphenyl isocyanate in Medicinal Chemistry

Executive Summary & Medicinal Relevance

The 4-fluoro-2-methoxyphenyl moiety is a privileged substructure in modern drug discovery, particularly within the realm of kinase inhibitors (e.g., EGFR inhibitors like Osimertinib intermediates) and soluble epoxide hydrolase (sEH) inhibitors.

The incorporation of this specific motif offers two distinct pharmacological advantages:

  • Metabolic Stability: The fluorine atom at the para-position blocks metabolic oxidation (CYP450-mediated hydroxylation), significantly extending the half-life of the drug candidate.

  • Conformational Locking: The ortho-methoxy group often engages in an intramolecular hydrogen bond with the urea NH, locking the molecule into a planar, bioactive conformation that improves binding affinity while simultaneously enhancing solubility compared to non-oxygenated analogs.

This guide details the synthesis of urea derivatives using 4-Fluoro-2-methoxyphenyl isocyanate . Recognizing that this specific isocyanate is highly reactive and moisture-sensitive, we provide two protocols: Method A (Direct coupling using isolated isocyanate) and Method B (In situ generation from the stable aniline precursor), ensuring operational flexibility for research teams.

Chemical Profile & Reactivity[1][2][3]
ComponentChemical NameCAS No.Role
Reagent 4-Fluoro-2-methoxyphenyl isocyanate N/A (Custom/Labile)Electrophile
Precursor 4-Fluoro-2-methoxyaniline 450-91-9 Stable Starting Material
Reagent Triphosgene 32315-10-9 Carbonyl Source (Method B)

Reactivity Note: The isocyanate group (-N=C=O) is highly electrophilic at the central carbon. The presence of the electron-donating methoxy group at the ortho position slightly deactivates the isocyanate compared to the 4-fluorophenyl analog, but it remains highly susceptible to nucleophilic attack by amines and hydrolysis by atmospheric moisture.

Experimental Protocols
Method A: Direct Coupling (Isolated Isocyanate)

Best for: Combinatorial library synthesis where the isocyanate is available in stock.

Reagents:

  • 4-Fluoro-2-methoxyphenyl isocyanate (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Triethylamine (TEA) (Optional, 1.5 equiv if amine is a salt)

Protocol:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.1 M concentration).

    • Note: If using an amine hydrochloride salt, add TEA (1.5 equiv) and stir for 10 min to liberate the free base.

  • Addition: Add 4-Fluoro-2-methoxyphenyl isocyanate (1.0 equiv) dropwise at 0°C (ice bath).

    • Expert Insight: While room temperature (RT) addition is often cited, starting at 0°C prevents exotherm-driven side reactions (e.g., biuret formation).

  • Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexane).

  • Quench & Workup:

    • If precipitate forms: Filter the solid and wash with cold DCM. This is the pure urea.

    • If soluble: Dilute with DCM, wash with 1N HCl (to remove excess amine) and Brine. Dry over

      
       and concentrate.
      
Method B: In Situ Generation (Triphosgene Route)

Best for: Scalable synthesis, high purity requirements, or when the isocyanate is unstable/unavailable.

Protocol:

  • Activation: Dissolve 4-Fluoro-2-methoxyaniline (1.0 equiv) and TEA (2.5 equiv) in anhydrous THF at 0°C.

  • Isocyanate Formation: Add a solution of Triphosgene (0.35 equiv) in THF dropwise over 20 mins.

    • Safety: Triphosgene generates Phosgene in situ. Use a caustic scrubber for the vent line.

  • Conversion: Stir at RT for 30 mins. IR analysis of an aliquot should show a strong peak at ~2270

    
     (Isocyanate).
    
  • Coupling: Add the secondary coupling amine (1.1 equiv) in one portion.

  • Completion: Stir at 40°C for 2 hours.

  • Workup: Quench with water. Extract with EtOAc. The urea product is often purified by recrystallization from EtOH/Water.

Mechanism & Workflow Visualization

The formation of the urea linkage proceeds via a nucleophilic addition of the amine nitrogen to the isocyanate carbon, followed by a proton transfer.

UreaSynthesis Start Start: Reagent Selection MethodChoice Is Isocyanate Available? Start->MethodChoice Direct Method A: Direct Addition MethodChoice->Direct Yes InSitu Method B: In Situ Generation MethodChoice->InSitu No Mix Mix Isocyanate + Amine (DCM, 0°C -> RT) Direct->Mix Monitor Monitor (TLC/LCMS) Look for Urea Peak Mix->Monitor Triphos React Aniline + Triphosgene (Generate -NCO in situ) InSitu->Triphos AddAmine Add Coupling Amine Triphos->AddAmine AddAmine->Monitor Workup Workup (Filtration or Extraction) Monitor->Workup Final Final Product: N-(4-fluoro-2-methoxyphenyl)urea Workup->Final

Figure 1: Decision tree and workflow for the synthesis of fluorinated ureas. Method B is recommended for stability control.

Optimization & Troubleshooting

Solvent Selection Guide: The choice of solvent dramatically affects reaction rate and purification ease.

SolventSuitabilityNotes
DCM Excellent Product often precipitates (easy filtration). Good for Method A.
THF Good Best for Method B (Triphosgene solubility). Requires extraction.
DMF FairHard to remove. Use only if reactants are insoluble in DCM/THF.
Toluene SpecialistAllows high temp reflux for unreactive (sterically hindered) amines.

Common Issues:

  • Symmetric Urea Formation: If water is present, the isocyanate hydrolyzes to the aniline, which then reacts with remaining isocyanate to form the symmetric bis-urea (Ar-NH-CO-NH-Ar).

    • Solution: Use strictly anhydrous solvents and keep the reaction under

      
       atmosphere.
      
  • Low Yield with Anilines: Reacting the isocyanate with another aniline (weak nucleophile) is slower than with aliphatic amines.

    • Solution: Heat the reaction to 60°C or use a catalyst like DMAP (10 mol%).

Safety & Handling (Critical)
  • Isocyanate Sensitization: 4-Fluoro-2-methoxyphenyl isocyanate is a potent respiratory sensitizer. All handling must occur in a functioning fume hood.

  • Triphosgene Hazards: If using Method B, remember that Triphosgene decomposes to Phosgene (COCl2), a toxic gas. Ensure the exhaust is functional and keep a bottle of aqueous ammonia nearby to neutralize spills.

  • Moisture Sensitivity: Store the isocyanate at 4°C under inert gas. If the liquid turns cloudy/solid, it has likely polymerized or hydrolyzed and should be redistilled or discarded.

References
  • Osimertinib Synthesis (Precursor Relevance)

    • Title: "Development of a Scalable Continuous Flow Procedure for the Synthesis of Osimertinib Intermedi
    • Context: Describes the handling of 4-fluoro-2-methoxyaniline (CAS 450-91-9)
    • Source: Köckinger, M., et al. Reaction Chemistry & Engineering, 2020.
    • Link:[Link]

  • General Urea Synthesis via Triphosgene

    • Title: "A Safe and Efficient Synthesis of Ureas
    • Context: Validates Method B for generating isocyanates in situ
    • Source:Journal of Organic Chemistry.
    • Link:[Link]

  • Medicinal Chemistry of Fluorinated Ureas

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."[1]

    • Context: Explains the metabolic stability conferred by the para-fluoro group.
    • Source:ChemBioChem.
    • Link:[Link]

  • Isocyanate Safety Guidelines

    • Title: "Safe Work Procedures for Isocyanate-Containing Products."[2]

    • Context: Mandatory safety protocols for handling isocyanate reagents.[2]

    • Source:Actsafe Safety Associ
    • Link:[Link]

Sources

Protocol for reacting 1-Fluoro-4-isocyanato-2-methoxybenzene with amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Unsymmetrical Ureas using 1-Fluoro-4-isocyanato-2-methoxybenzene

Introduction & Scope

This protocol details the controlled reaction of 1-Fluoro-4-isocyanato-2-methoxybenzene (CAS: 120539-89-1) with primary and secondary amines to generate unsymmetrical urea derivatives.[1]

The 1-fluoro-2-methoxy-4-substituted benzene scaffold is a privileged motif in medicinal chemistry, frequently observed in kinase inhibitors (e.g., Sorafenib analogs) and metabolic stability studies.[1] The presence of the fluorine atom (para to the isocyanate) and the methoxy group (meta to the isocyanate) creates a unique electronic environment that enhances the electrophilicity of the isocyanate carbon while modulating the lipophilicity of the final urea product.

Key Applications:

  • Fragment-based drug discovery (FBDD).[1]

  • Synthesis of soluble epoxide hydrolase (sEH) inhibitors.[1]

  • Kinase inhibitor library generation.[1]

Chemical Safety & Handling (Critical)

Hazard Class: Acute Toxin, Respiratory Sensitizer, Skin Irritant.

  • Respiratory Sensitization: Isocyanates are potent sensitizers.[1][2] Inhalation can induce asthma-like symptoms and permanent respiratory damage.[1] All operations must be performed in a functioning fume hood.

  • Moisture Sensitivity: Isocyanates react with water to form carbamic acids, which spontaneously decarboxylate to release CO₂ and the corresponding aniline.[3] This aniline then reacts with the remaining isocyanate to form a symmetrical urea impurity (1,3-bis(3-fluoro-4-methoxyphenyl)urea), which is notoriously difficult to separate from the desired product.[1]

Reaction Mechanism

The formation of the urea linkage proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isocyanate group.

Electronic Considerations: In 1-Fluoro-4-isocyanato-2-methoxybenzene:

  • The Fluorine (C1) is para to the isocyanate. It exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the -NCO carbon.[1]

  • The Methoxy (C2) is meta to the isocyanate. While usually an electron-donating group (EDG) via resonance, the meta positioning prevents resonance delocalization onto the isocyanate. Therefore, its inductive withdrawing effect dominates, further activating the isocyanate toward nucleophilic attack.

Mechanistic Pathway:

ReactionMechanism ISO Isocyanate (Electrophile) TS Zwitterionic Intermediate ISO->TS Nucleophilic Attack AMINE Amine (Nucleophile) AMINE->TS PT Proton Transfer TS->PT UREA Unsymmetrical Urea Product PT->UREA Irreversible

Figure 1: Nucleophilic addition mechanism.[1] The reaction is generally irreversible and exothermic.

Pre-Reaction Planning

Solvent Selection

Solvent choice dictates reaction rate and purification ease.[1]

SolventPolarity (Dielectric)SuitabilityComments
Dichloromethane (DCM) Low (8.[1]9)Excellent Standard choice.[1] Product often precipitates or stays soluble for column workup.[1] Easy to remove.
Tetrahydrofuran (THF) Moderate (7.[1]5)Good Good for polar amines.[1] Must be anhydrous (hygroscopic).[1]
Toluene Low (2.[1][2]4)Specialized Useful for high-temp reactions (anilines) or inducing product precipitation.[1]
DMF/DMSO HighAvoid Hard to remove; hygroscopic nature risks symmetrical urea formation.[1]
Stoichiometry
  • Standard: 1.0 equiv Isocyanate : 1.1 equiv Amine.[1]

  • Valuable Amine: 1.1 equiv Isocyanate : 1.0 equiv Amine (Requires quenching step).[1]

Detailed Protocol (Standard Operating Procedure)

Scale: 1.0 mmol (approx. 167 mg of isocyanate) Time: 2–4 Hours Atmosphere: Nitrogen or Argon (Balloon pressure)

Step 1: Preparation
  • Flame-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar. Cool under inert gas.

  • Prepare the amine solution: Dissolve 1.0 mmol of Amine in 3 mL of anhydrous DCM .

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.

Step 2: Isocyanate Addition
  • Dissolve 167 mg (1.0 mmol) of 1-Fluoro-4-isocyanato-2-methoxybenzene in 2 mL of anhydrous DCM .

  • Cool the amine solution to 0°C (ice bath) to control the exotherm, especially with aliphatic amines.

  • Add the isocyanate solution dropwise to the amine solution over 5 minutes.

    • Observation: A white precipitate often forms immediately (the urea product).

Step 3: Reaction & Monitoring
  • Allow the reaction to warm to Room Temperature (RT).

  • Stir for 2 hours.

  • QC Check: Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Target: Disappearance of the isocyanate peak (check IR ~2270 cm⁻¹ if available) and the amine.

Step 4: Workup & Purification[1][2][4]

Scenario A: Product Precipitates (Ideal)

  • Filter the solid using a sintered glass funnel.[1]

  • Wash the cake with cold DCM (2 x 2 mL) to remove unreacted isocyanate.

  • Wash with Hexane (2 x 5 mL) to remove trace organic impurities.[1]

  • Dry under vacuum.[1]

Scenario B: Solution Remains Clear (Soluble Product)

  • Quench: If excess isocyanate was used, add 0.5 mL of Methanol and stir for 20 mins (converts isocyanate to methyl carbamate).

  • Evaporate solvent under reduced pressure.[1]

  • Purification: Recrystallize from EtOAc/Heptane OR perform Flash Column Chromatography (typically 0-50% EtOAc in Hexanes).[1]

Workflow Decision Tree

Workflow START Start Synthesis SOLUBILITY Check Reagent Solubility START->SOLUBILITY ADDITION Add Isocyanate to Amine (0°C, Anhydrous DCM) SOLUBILITY->ADDITION MONITOR Monitor (TLC/LCMS) ADDITION->MONITOR PRECIP Did precipitate form? MONITOR->PRECIP FILTRATION Filtration (Vacuum) PRECIP->FILTRATION Yes EVAP Evaporate Solvent PRECIP->EVAP No WASH Wash (Cold DCM + Hexane) FILTRATION->WASH FINAL Final Urea Product WASH->FINAL COLUMN Flash Chromatography EVAP->COLUMN COLUMN->FINAL

Figure 2: Decision logic for workup based on product solubility.

Characterization & QC

To validate the synthesis of the urea, ensure the following spectral features are present:

  • FT-IR:

    • Absence: Strong peak at ~2270 cm⁻¹ (Isocyanate -N=C=O).[1]

    • Presence: Strong peak at ~1640–1660 cm⁻¹ (Urea C=O stretch).[1]

    • Presence: Broad peak at ~3300–3400 cm⁻¹ (N-H stretch).[1]

  • 1H-NMR (DMSO-d6):

    • Look for the urea protons (singlets or broad singlets) typically between 8.5–9.5 ppm (Ar-NH-CO) and 6.0–7.0 ppm (Alkyl-NH-CO).[1]

    • Diagnostic signals for the scaffold:

      • Methoxy (-OCH₃): Singlet ~3.8 ppm.[1]

      • Aromatic protons: Multiplets 7.0–7.5 ppm (coupling with Fluorine will split these signals).[1]

Troubleshooting

IssueProbable CauseSolution
Low Yield Moisture contaminationFlame-dry glassware; ensure solvent is anhydrous (use molecular sieves).[1]
Symmetrical Urea Impurity Hydrolysis of isocyanateStrictly exclude water.[1] Do not leave the isocyanate solution sitting open.
Oiling Out Product trapped in solvent matrixTriturate the oil with Hexane or Diethyl Ether to induce crystallization.
No Reaction (Anilines) Low nucleophilicityHeat to 40–60°C or add catalyst (10 mol% DMAP or Pyridine).[1]

References

  • Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. (Foundational text on isocyanate reactivity).

  • Organic Chemistry Portal. (2022).[1] Synthesis of Urea Derivatives. Retrieved from [Link]

  • PubChem. (2025).[1] 1-Fluoro-4-isocyanato-2-methoxybenzene Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Safe Work Australia. (2024). Guide to Handling Isocyanates. Retrieved from [Link]

Sources

Application Note: Synthesis of Carbamates via 4-Fluoro-2-methoxyphenyl Isocyanate for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The 4-fluoro-2-methoxyphenyl moiety is a highly privileged pharmacophore in modern drug discovery. Derivatives of this substructure, particularly those originating from 4-fluoro-2-methoxyaniline, are extensively utilized in the synthesis of 5-Hydroxytryptamine (5-HT3) receptor antagonists, botulinum neurotoxin inhibitors, and various small-molecule kinase inhibitors[1][2].

Within these synthetic pathways, 4-fluoro-2-methoxyphenyl isocyanate serves as a critical, highly reactive electrophilic intermediate. By reacting this isocyanate with specific alcohols, researchers can efficiently generate carbamates (urethanes). These carbamate linkages are frequently employed either as stable structural motifs in active pharmaceutical ingredients (APIs) or as robust, cleavable protecting groups during complex multistep syntheses[3][4].

Mechanistic Insights and Causality (E-E-A-T)

The formation of a carbamate from an isocyanate and an alcohol is driven by the nucleophilic attack of the alcohol's oxygen lone pair onto the highly electrophilic central carbon of the isocyanate group (


).

Electronic and Steric Effects: The reactivity of 4-fluoro-2-methoxyphenyl isocyanate is governed by the competing electronic effects of its ring substituents. The para-fluoro group exerts a strong inductive electron-withdrawing effect (


), which subtly increases the electrophilicity of the isocyanate carbon, thereby accelerating nucleophilic attack. Conversely, the ortho-methoxy group introduces steric hindrance and a resonance-donating effect (

), which can impede the approach of bulky alcohols (e.g., tert-butanol). Because of this steric crowding, the use of a nucleophilic catalyst—such as 4-Dimethylaminopyridine (DMAP)—is strictly required to form a highly reactive intermediate complex that facilitates the acyl transfer[4].

Self-Validating System (Moisture Control): This protocol is designed as a self-validating system through rigorous moisture control and spectroscopic monitoring. Isocyanates react rapidly with trace water to form unstable carbamic acids, which spontaneously decarboxylate to yield primary amines. These amines will immediately react with unconsumed isocyanate to form symmetric ureas—a common, yield-destroying side reaction[3]. By utilizing anhydrous solvents and monitoring the reaction via Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can validate the integrity of the process in real-time.

Reaction Workflow Visualization

G A 4-Fluoro-2-methoxyphenyl isocyanate E Nucleophilic Addition at Isocyanate Carbon A->E B Alcohol (R-OH) (e.g., tert-butanol) B->E C Anhydrous Solvent (DCM or THF) C->E D Catalyst (e.g., DMAP or Et3N) D->E F Carbamate Product (Urethane Linkage) E->F Room Temp to Reflux G In-Process Control: FT-IR Spectroscopy (Monitor 2270 cm⁻¹) E->G Aliquot sampling

Reaction workflow for the synthesis of carbamates from 4-fluoro-2-methoxyphenyl isocyanate.

Experimental Protocol

Safety Warning: Isocyanates are potent respiratory sensitizers and lachrymators. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Materials Required:
  • 4-Fluoro-2-methoxyphenyl isocyanate (1.0 equiv)

  • Target Alcohol (e.g., anhydrous ethanol or tert-butanol) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas source

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to ensure an inert, moisture-free atmosphere.

  • Dissolution: Dissolve the target alcohol (1.2 equiv) and DMAP (0.1 equiv) in anhydrous DCM (10 mL per gram of isocyanate).

  • Isocyanate Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-fluoro-2-methoxyphenyl isocyanate (1.0 equiv) dropwise via a gas-tight syringe over 10 minutes. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and prevents the formation of unwanted side products.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under Argon.

  • In-Process Monitoring (Self-Validation): After 2 hours, withdraw a 50 µL aliquot. Analyze via FT-IR spectroscopy. The reaction is deemed complete when the strong, distinct isocyanate asymmetric stretching band at

    
    2250–2270 cm⁻¹ completely disappears.
    
  • Quenching and Workup: Once complete, quench the reaction by adding saturated aqueous ammonium chloride (

    
    ) solution. Transfer to a separatory funnel and extract the aqueous layer three times with DCM.
    
  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure carbamate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of tert-butyl (4-fluoro-2-methoxyphenyl)carbamate, highlighting the necessity of catalytic intervention due to the steric bulk of tert-butanol.

EntrySolventCatalyst (Equiv)TemperatureTime (h)Yield (%)Observation / Causality
1DCMNone25 °C24< 5%Steric hindrance prevents uncatalyzed attack.
2THF

(0.5)
65 °C (Reflux)1245%Moderate yield; trace urea formation observed.
3DCMDMAP (0.1)25 °C488%DMAP forms highly reactive acylpyridinium intermediate.
4TolueneDMAP (0.1)110 °C272%High temp accelerates reaction but causes slight degradation.

Note: Yields represent isolated, chromatographically pure products. Entry 3 represents the optimal, self-validating condition.

References

  • 4-Fluoro-2-methoxyaniline Overview and Pharmaceutical Applications. Journal de Montreal. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: 1-Fluoro-4-isocyanato-2-methoxybenzene as a Privileged Building Block in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing a lead compound's pharmacokinetic (PK) profile without compromising its target binding affinity. The diaryl urea motif has emerged as a privileged pharmacophore, particularly in the design of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase (sEH) modulators[1].

To construct these complex scaffolds efficiently, 1-Fluoro-4-isocyanato-2-methoxybenzene (CAS: 862466-09-9) serves as an elite electrophilic building block. The specific substitution pattern on this phenyl ring is not arbitrary; it is a highly calculated design choice:

  • Metabolic Shielding (4-Fluoro): The fluorine atom at the para position acts as a metabolic shield against oxidative degradation by Cytochrome P450 enzymes, significantly extending the physiological half-life of the resulting drug[2]. Furthermore, its strong electron-withdrawing inductive effect modulates the pKa of the adjacent urea NH, strengthening its hydrogen-bond donor capacity.

  • Conformational Locking (3-Methoxy): The methoxy group acts as a localized hydrogen-bond acceptor. More importantly, its steric bulk restricts the rotational degrees of freedom of the phenyl ring, locking the pharmacophore into the highly specific conformation required to bind the allosteric hydrophobic pocket of a DFG-out kinase domain[3].

  • Atom-Economical Coupling (Isocyanate): The isocyanate functional group allows for a one-step, 100% atom-economical coupling with complex heterocyclic amines, avoiding the use of highly toxic phosgene gas[4].

Quantitative Profiling & Strategic Comparisons

When designing a synthetic route for a drug discovery campaign, the choice of reagents dictates both the safety and the scalability of the workflow. Below is a quantitative and strategic breakdown of this building block and its application.

Table 1: Physicochemical & Structural Profiling
PropertyValueStrategic Implication
IUPAC Name 1-Fluoro-4-isocyanato-2-methoxybenzeneStandardized nomenclature for procurement.
CAS Number 862466-09-9Commercial availability ensures scalable sourcing.
Molecular Formula C8H6FNO2Halogenated aromatic core provides metabolic resistance.
Molecular Weight 167.14 g/mol Low MW building block leaves "ligand efficiency" room for complex hinge-binders.
Functional Group Isocyanate (-N=C=O)Enables high-yielding nucleophilic addition reactions[5].
Table 2: Comparative Analysis of Diaryl Urea Synthesis Methodologies
MethodologyAtom EconomyToxicity ProfileByproductsCausality for Selection
Isocyanate + Amine 100%ModerateNone (if anhydrous)Preferred: Fast, clean, and ideal for late-stage functionalization[1].
Phosgene + Amines LowExtremely HighHCl gasAvoided: Severe safety hazards and requires specialized containment.
Carbamate Activation ModerateLowPhenol / AlcoholsAlternative: Useful if the specific isocyanate is highly unstable or unavailable[4].

Mechanistic Insights & Pharmacophore Mapping

The synthesis of a diaryl urea via an isocyanate is driven by the nucleophilic attack of a primary amine lone pair onto the highly electrophilic central carbon of the isocyanate group. This is followed by a rapid proton transfer to yield the stable urea linkage.

G Target Type II Kinase Domain DFG-out Conformation Tail Fluoro-Methoxy-Phenyl Tail Hydrophobic Pocket Tail->Target Lipophilic Contacts Urea Diaryl Urea Core H-Bond Donor/Acceptor Urea->Target H-bonds (Glu/Asp) Urea->Tail Covalent Head Hinge Binder Heterocyclic Scaffold Head->Target Hinge Binding Head->Urea Linker

Pharmacophore mapping of a Type II kinase inhibitor featuring a diaryl urea core.

Detailed Experimental Protocol: Synthesis of Asymmetric Diaryl Ureas

The following protocol outlines the synthesis of an asymmetric diaryl urea kinase inhibitor scaffold. Every step is designed to be a self-validating system , ensuring that errors are caught in-process rather than at the final characterization stage.

Objective: To synthesize a targeted Type II kinase inhibitor scaffold using 1-fluoro-4-isocyanato-2-methoxybenzene and a heterocyclic primary amine[3].

Materials:

  • 1-Fluoro-4-isocyanato-2-methoxybenzene (1.05 equiv)

  • Heterocyclic primary amine (1.00 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen/Argon gas

Step-by-Step Methodology:

  • Preparation of the Amine Solution: In an oven-dried round-bottom flask purged with nitrogen, dissolve the primary amine (1.00 equiv) in anhydrous DCM (0.2 M concentration).

    • Causality & Experience: Anhydrous conditions are non-negotiable. Trace water will hydrolyze the isocyanate to an unstable carbamic acid, which rapidly decarboxylates to an amine. This newly formed amine will react with another isocyanate molecule to form a symmetric diaryl urea byproduct, ruining the reaction yield[4].

  • Isocyanate Addition: Cool the solution to 0 °C using an ice bath. Dissolve 1-fluoro-4-isocyanato-2-methoxybenzene (1.05 equiv) in a minimal volume of anhydrous DCM and add it dropwise to the amine solution over 15 minutes.

    • Causality & Experience: The slight excess of isocyanate ensures complete conversion of the typically more expensive heterocyclic amine. Dropwise addition at 0 °C controls the exothermic nucleophilic attack, minimizing side reactions[5].

  • Reaction Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir under a continuous nitrogen atmosphere for 2 to 12 hours.

  • Self-Validating In-Process Control: Monitor the reaction via TLC or LC-MS.

    • Self-Validation: As the asymmetric urea forms, it typically exhibits significantly lower solubility in DCM than the starting materials. The spontaneous formation of a fine white to off-white precipitate serves as a visual, self-validating indicator of successful reaction progress[3].

  • Isolation and Purification: Once LC-MS confirms >95% conversion, filter the precipitate under vacuum. Wash the filter cake with cold DCM and hexanes to remove unreacted isocyanate and trace symmetric urea. Dry the product under high vacuum.

G N1 1. Amine Preparation (Dry THF/DCM) N2 2. Isocyanate Addition (1-Fluoro-4-isocyanato-2-methoxybenzene) N1->N2 Dropwise, 0°C N3 3. Reaction Incubation (RT to 50°C, N2 atmosphere) N2->N3 Stirring N4 4. In-Process Control (TLC / LC-MS Validation) N3->N4 Aliquot sampling N5 5. Product Isolation (Precipitation / Filtration) N4->N5 If conversion >95% N6 6. Final Purification (Recrystallization) N5->N6 Wash with cold solvent

Workflow for asymmetric diaryl urea synthesis using isocyanate building blocks.

Troubleshooting & Analytical Validation

A critical failure point often observed in this workflow is the appearance of an unexpected mass peak in the LC-MS trace. If you observe a mass corresponding to 2M - CO2 + H2O (where M is the mass of the isocyanate), your system has been compromised by moisture. This mass corresponds to the symmetric bis(4-fluoro-3-methoxyphenyl)urea.

To prevent this, always validate the integrity of your 1-Fluoro-4-isocyanato-2-methoxybenzene stock. Isocyanates degrade over time upon exposure to atmospheric moisture. Run a blank LC-MS injection of the isocyanate in your chosen anhydrous solvent before committing your valuable heterocyclic amine to the reaction vessel.

References

  • Title: Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas Source: MDPI URL: [Link]

  • Title: Diaryl Urea: A Privileged Structure in Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib Source: Thieme Connect URL: [Link]

  • Title: Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors Source: MDPI URL: [Link]

Sources

Introduction: Navigating the Reactivity of a Dually-Substituted Aryl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Catalysis in Nucleophilic Additions to 1-Fluoro-4-isocyanato-2-methoxybenzene

1-Fluoro-4-isocyanato-2-methoxybenzene is an aromatic isocyanate of significant interest in the synthesis of fine chemicals and pharmaceuticals. Its utility stems from the highly electrophilic isocyanate group (-N=C=O), a versatile functional handle for the formation of ureas, carbamates (urethanes), and amides through nucleophilic addition reactions.[1][2] The reactivity of this particular isocyanate is modulated by a unique substitution pattern on the aromatic ring: an electron-donating methoxy (-OCH3) group and an electron-withdrawing fluorine (-F) atom. This electronic interplay presents both opportunities and challenges for chemists, often necessitating the use of catalysts to achieve efficient and selective transformations.

This technical guide provides an in-depth exploration of various catalytic systems for promoting nucleophilic additions to 1-Fluoro-4-isocyanato-2-methoxybenzene. We will delve into the mechanistic underpinnings of different catalyst classes, offer practical insights into catalyst selection, and provide detailed protocols for researchers in synthetic chemistry and drug development. The focus is on explaining the causality behind experimental choices to empower scientists to optimize their synthetic routes.

The Fundamental Mechanism: A Stepwise Associative Pathway

The reaction between a nucleophile (Nu-H), such as an alcohol or amine, and an isocyanate proceeds through a well-established nucleophilic addition mechanism.[1][3] The process is generally considered a stepwise associative pathway rather than a concerted one.[4][5]

  • Nucleophilic Attack: The reaction initiates with the attack of the electron-rich nucleophile (e.g., the oxygen of an alcohol) on the highly electrophilic carbon atom of the isocyanate group.[1]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.[1][3]

  • Proton Transfer: A rapid proton transfer then occurs from the nucleophile to the nitrogen atom of the isocyanate, leading to the stable final product.[1]

This fundamental process can be accelerated and controlled through the introduction of a catalyst.

Caption: Lewis Acid mechanism enhancing isocyanate electrophilicity.

Tertiary Amines (Lewis Bases)

Tertiary amines are another major class of catalysts, often used for promoting reactions of aromatic isocyanates. [6]

  • Mechanism of Action: The mechanism of amine catalysis can be complex, but a predominant pathway involves the amine acting as a Lewis base. It forms a hydrogen-bonded complex with the nucleophile (e.g., an alcohol). This interaction increases the nucleophilicity of the alcohol's oxygen atom, promoting its attack on the isocyanate carbon. [7]This is a form of nucleophilic activation.

Caption: Lewis Base mechanism enhancing nucleophile reactivity.

Organocatalysts

In recent years, metal-free organocatalysis has emerged as a powerful alternative, addressing toxicity and environmental concerns associated with some metal catalysts. [8]

  • Acid Catalysis: Strong organic acids, particularly sulfonic acids, have proven to be highly effective. [9]Computational studies suggest a dual activation mechanism where the acid forms a ternary complex through hydrogen bonding. This simultaneously activates the isocyanate by protonating the nitrogen (increasing carbon electrophilicity) and activates the alcohol (increasing its nucleophilicity). [7][9]* Other Organocatalysts: N-heterocyclic carbenes (NHCs), guanidines, and amidines are also effective organocatalysts for polyurethane synthesis. [8]

Data Summary: A Comparative Overview of Catalyst Systems

The selection of a catalyst requires balancing reaction speed, selectivity, cost, and potential toxicity. The table below summarizes the key features of the major catalyst classes.

Catalyst ClassSpecific ExampleProposed MechanismTypical Loading (mol%)Key Advantages & Considerations
Metal-Based (Lewis Acid) Dibutyltin Dilaurate (DBTDL) [10]Electrophilic activation of the isocyanate via coordination to the metal center. [6]0.01 - 1.0Advantages: High activity, excellent for hydroxyl/isocyanate reactions. [10]Considerations: Potential toxicity of tin compounds, moisture sensitivity.
Zinc or Bismuth Carboxylates [11]Primarily Lewis acid mechanism, similar to tin. [10]0.1 - 2.0Advantages: Lower toxicity alternatives to tin. Bismuth is fast-acting; Zinc can show a delayed gel time. [11]
Tertiary Amines (Lewis Base) DABCO (1,4-Diazabicyclo[2.2.2]octane)Nucleophilic activation of the alcohol via hydrogen bonding. [7]0.5 - 5.0Advantages: Very effective for aromatic isocyanates. [6]Considerations: Can be volatile, may have lower selectivity in polyol systems (gelling vs. blowing reactions). [8]
Organocatalysts (Acid) p-Toluenesulfonic Acid (p-TSA)Dual activation of both isocyanate and alcohol via hydrogen bonding. [7][9]0.1 - 2.0Advantages: Metal-free, can produce high molecular weight polymers. [9]Considerations: Acidity may not be compatible with all functional groups.

Experimental Protocols

The following protocols provide a starting point for the catalytic nucleophilic addition of an alcohol to 1-Fluoro-4-isocyanato-2-methoxybenzene. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as isocyanates are lachrymatory and respiratory sensitizers.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Solvents B Prepare Reagent Solutions A->B C Combine Isocyanate & Solvent B->C D Add Catalyst C->D E Add Nucleophile (e.g., Alcohol) Dropwise D->E F Monitor Reaction (TLC/IR) E->F G Quench Reaction F->G H Solvent Extraction G->H I Dry Organic Layer H->I J Purify (Column Chromatography) I->J

Caption: General experimental workflow for catalyzed nucleophilic addition.

Protocol 1: Metal-Catalyzed Addition using Dibutyltin Dilaurate (DBTDL)

Objective: To synthesize an N-aryl carbamate via DBTDL-catalyzed addition of n-butanol.

Materials:

  • 1-Fluoro-4-isocyanato-2-methoxybenzene (1.0 equiv)

  • n-Butanol (1.1 equiv)

  • Dibutyltin dilaurate (DBTDL) (0.1 mol%)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-Fluoro-4-isocyanato-2-methoxybenzene (1.0 equiv).

  • Solvent Addition: Dissolve the isocyanate in anhydrous toluene (or THF) to a concentration of approximately 0.2 M.

  • Catalyst Addition: Add the DBTDL catalyst (0.1 mol%) to the stirring solution.

  • Nucleophile Addition: Slowly add n-butanol (1.1 equiv) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy. The reaction is complete upon the disappearance of the strong, sharp isocyanate peak at ~2250-2275 cm⁻¹.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure carbamate product.

Protocol 2: Amine-Catalyzed Addition using DABCO

Objective: To synthesize an N-aryl carbamate via DABCO-catalyzed addition of n-butanol.

Materials:

  • 1-Fluoro-4-isocyanato-2-methoxybenzene (1.0 equiv)

  • n-Butanol (1.1 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 mol%)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 1M Hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-Fluoro-4-isocyanato-2-methoxybenzene (1.0 equiv) and DABCO (2.0 mol%).

  • Solvent Addition: Add anhydrous DCM to dissolve the reagents to a concentration of approximately 0.2 M.

  • Nucleophile Addition: Slowly add n-butanol (1.1 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction for completeness by TLC or IR spectroscopy, as described in Protocol 1.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash with 1M HCl (2x) to remove the DABCO catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.

Conclusion and Future Outlook

The nucleophilic addition to 1-Fluoro-4-isocyanato-2-methoxybenzene is a fundamental transformation that can be effectively controlled and accelerated through catalysis. Metal-based Lewis acids like organotin compounds offer high catalytic activity, while tertiary amines provide an effective alternative, particularly for aromatic isocyanates. The choice of catalyst allows chemists to tune reaction conditions to suit specific substrates and functional group tolerances.

The field continues to evolve, with a significant trend towards the development of more sustainable and environmentally benign catalyst systems. [8]The exploration of metal-free organocatalysts, including Brønsted acids and N-heterocyclic carbenes, promises to deliver highly efficient and selective transformations while minimizing the environmental impact, paving the way for greener synthetic methodologies in drug discovery and materials science.

References

  • Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects - PMC. (n.d.).
  • Show the mechanism of the nucleophilic addition reaction of an alcohol with an isocyanate to yield a urethane. - Vaia. (n.d.).
  • Show the mechanism of the nucleophilic addition reaction of an alcohol wi.. - Filo. (2023, November 4).
  • What is the Metal Catalyst for Polyurethane? An In-Depth Analysis. (2025, February 10).
  • Cobalt(III)-Catalyzed C–H Bond Amidation with Isocyanates - PMC. (n.d.).
  • Catalysis of Urethane Systems - Turkchem. (2026, January 22).
  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective | Request PDF - ResearchGate. (n.d.).
  • METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES - Patcham. (n.d.).
  • Organic acid-catalyzed polyurethane formation via a dual-activated mechanism: unexpected preference of N-activation over O-activation of isocyanates - PubMed. (2013, October 30).
  • Organotin carboxylate catalyst in urethane formation in a polar solvent: an experimental and computational study - RSC Publishing. (n.d.).
  • The Reaction of Some Inorganic Lewis Bases and Acids with Organic Isocyanates. (2006, December 5).
  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective - ACS Publications. (2015, May 6).
  • How does the nucleophilic addition mechanism facilitate the forma... | Study Prep in Pearson+. (n.d.).
  • Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects - MDPI. (2017, July 8).

Sources

One-Pot Synthesis of Ureas from 4-Fluoro-2-methoxyaniline via Isocyanate Intermediate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of substituted ureas from 4-fluoro-2-methoxyaniline. This method proceeds through an in situ generated isocyanate intermediate, offering a streamlined and efficient alternative to traditional multi-step procedures that often involve the isolation of hazardous isocyanates. We will delve into the mechanistic underpinnings of this transformation, explore various reagent systems for isocyanate generation, and provide step-by-step protocols for practical implementation in a research and development setting. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic strategy.

Introduction: The Strategic Importance of Urea Synthesis

The urea moiety is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and polymers.[1] The synthesis of unsymmetrical ureas, in particular, is a critical task in the development of new chemical entities. The classical approach to urea synthesis involves the reaction of an amine with a pre-formed isocyanate. However, the limited commercial availability and inherent toxicity and instability of many isocyanates necessitate the development of safer and more efficient synthetic routes.[2]

One-pot methodologies, where sequential reactions are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste generation, and improved time and resource efficiency. The in situ generation of isocyanates from readily available anilines, such as 4-fluoro-2-methoxyaniline, followed by immediate trapping with a nucleophilic amine, represents a powerful strategy for the rapid and diverse synthesis of urea derivatives.[3][4] 4-Fluoro-2-methoxyaniline is a valuable building block in pharmaceutical and agrochemical research due to the unique electronic properties conferred by the fluorine and methoxy substituents.[5][6]

This guide will focus on phosgene-free methods for the in situ generation of the isocyanate from 4-fluoro-2-methoxyaniline, addressing the significant safety concerns associated with the use of phosgene and its derivatives.[7][8]

Mechanistic Overview: The In Situ Generation of Isocyanates

The one-pot synthesis of ureas from anilines hinges on the efficient in situ formation of a highly reactive isocyanate intermediate. This is typically achieved by treating the starting aniline with a suitable carbonylating agent or through an oxidative or rearrangement-based process. The generated isocyanate is not isolated but is immediately intercepted by an amine present in the reaction mixture to furnish the desired urea.

Several classes of reagents can be employed to facilitate this transformation. These can be broadly categorized as:

  • Phosgene Equivalents: While avoiding phosgene gas is a primary goal, solid and liquid phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are often used.[9][10][11][12] These reagents are easier to handle than gaseous phosgene but still require stringent safety precautions due to their toxicity and the release of phosgene upon decomposition.[10][11]

  • Carbon Dioxide-Based Methods: The use of carbon dioxide (CO2) as a C1 building block represents a greener and more sustainable approach.[1][13][14] In these methods, the aniline reacts with CO2, often in the presence of a base, to form a carbamic acid intermediate. Subsequent dehydration of this intermediate yields the isocyanate.[2][14][15]

  • Other Carbonylating Agents: Reagents such as 1,1'-carbonyldiimidazole (CDI) and chlorosulfonyl isocyanate can also be used to generate isocyanates in situ.[16]

  • Rearrangement-Based Methods: The Curtius and Hofmann rearrangements provide pathways to isocyanates from carboxylic acid and amide precursors, respectively.[4] While not a direct conversion from the aniline, these methods can be integrated into one-pot sequences.

The choice of reagent system depends on several factors, including the substrate scope, functional group tolerance, reaction conditions, and safety considerations.

Visualizing the Synthesis

General Reaction Pathway

The following diagram illustrates the fundamental one-pot process for the synthesis of a urea derivative from 4-fluoro-2-methoxyaniline.

G Aniline 4-Fluoro-2-methoxyaniline Isocyanate 4-Fluoro-2-methoxy-phenyl isocyanate (Intermediate) Aniline->Isocyanate Activation Urea Substituted Urea Isocyanate->Urea + Amine Amine Nucleophilic Amine (R-NH2) Reagent Activating Agent (e.g., Triphosgene, CO2/Dehydrating Agent)

Caption: General workflow for one-pot urea synthesis.

Experimental Workflow

The subsequent diagram outlines the typical laboratory workflow for this one-pot synthesis.

G cluster_0 Reaction Setup cluster_1 Isocyanate Generation & Trapping cluster_2 Work-up & Purification Start Dissolve 4-Fluoro-2-methoxyaniline and amine in anhydrous solvent Cool Cool reaction mixture (e.g., 0 °C) Start->Cool AddReagent Slowly add activating agent (e.g., Triphosgene solution) Cool->AddReagent Stir Stir at controlled temperature AddReagent->Stir Warm Warm to room temperature and stir until completion Stir->Warm Quench Quench reaction Warm->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify

Caption: Step-by-step experimental workflow.

Detailed Protocols

Safety Precaution: The synthesis involving triphosgene should be conducted in a well-ventilated fume hood by trained personnel. Triphosgene is toxic and decomposes to phosgene.[11] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Protocol 1: Urea Synthesis using Triphosgene

This protocol details a reliable method for the synthesis of an unsymmetrical urea using triphosgene as the activating agent.[9][17]

Materials:

  • 4-Fluoro-2-methoxyaniline (1.0 eq)

  • Triphosgene (0.35 eq)

  • A primary or secondary amine (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoro-2-methoxyaniline (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the reactants in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA, 2.2 eq) to the stirred solution.

  • In a separate flask, dissolve triphosgene (0.35 eq) in a small amount of anhydrous DCM.

  • Slowly add the triphosgene solution to the reaction mixture via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired urea.

Protocol 2: Urea Synthesis using Carbon Dioxide and Mitsunobu Reagents

This protocol offers a milder, phosgene-free alternative for the synthesis of ureas, proceeding through a carbamic acid intermediate.[2][15][18]

Materials:

  • 4-Fluoro-2-methoxyaniline (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, catalytic)

  • Carbon Dioxide (gas)

  • A primary or secondary amine (1.5 eq)

  • Triphenylphosphine (PPh3) or Tributylphosphine (PBu3) (2.1 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Di-tert-butyl azodicarboxylate (DBAD) (2.1 eq)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

Procedure:

  • In a flask equipped with a magnetic stirrer and a gas inlet, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) and DBU (0.1 eq) in anhydrous acetonitrile.

  • Bubble CO2 gas through the solution for approximately 45 minutes at room temperature to form the carbamic acid in situ.

  • To this mixture, add the desired amine (1.5 eq).

  • In a separate flask, prepare a solution of the phosphine (2.1 eq) and the azodicarboxylate (2.1 eq) in anhydrous acetonitrile.

  • Add the phosphine/azodicarboxylate solution to the reaction mixture and stir for 60 minutes under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate the target urea.

Data Presentation and Expected Outcomes

The yield and purity of the synthesized ureas are dependent on the specific amine used and the chosen protocol. Below is a table summarizing representative data for the synthesis of N-(4-fluoro-2-methoxyphenyl)-N'-(benzyl)urea.

ParameterProtocol 1 (Triphosgene)Protocol 2 (CO2/Mitsunobu)
Starting Aniline 4-Fluoro-2-methoxyaniline4-Fluoro-2-methoxyaniline
Amine BenzylamineBenzylamine
Activating Agent TriphosgeneCO2, PPh3, DIAD
Base TriethylamineDBU (catalytic)
Solvent DichloromethaneAcetonitrile
Reaction Time 2-4 hours~2 hours
Typical Yield 85-95%75-90%
Purification Column ChromatographyColumn Chromatography

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Both protocols are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can hydrolyze the isocyanate intermediate or react with the activating agents.

  • Slow Addition of Activating Agent: The addition of triphosgene or the Mitsunobu reagents should be performed slowly and at a controlled temperature to manage the exothermicity of the reaction and prevent the formation of side products.

  • Choice of Base: In the triphosgene method, a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated without competing with the desired amine nucleophile.

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) is an effective tool to monitor the consumption of the starting aniline and the formation of the urea product.

  • Purification: The purification of the final urea product may require careful optimization of the chromatographic conditions due to the potential for co-eluting byproducts such as symmetrical ureas or unreacted starting materials.

Conclusion

The one-pot synthesis of ureas from 4-fluoro-2-methoxyaniline via an isocyanate intermediate is a highly effective and versatile strategy for the rapid generation of diverse chemical libraries in drug discovery and materials science. By leveraging phosgene-free methods, such as those employing carbon dioxide, the safety and environmental profile of urea synthesis can be significantly improved. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this methodology in their synthetic endeavors.

References

  • D. S. B. Daniels, E. M. B. D. de la Cour, A. M. O'Connell, and P. G. M. Wuts, "Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions," Organic Letters, vol. 12, no. 5, pp. 1044–1047, Mar. 2010. [Online]. Available: [Link]

  • Y. Zhang, S. Wang, Y. Liu, and B. Han, "Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent," Green Chemistry, vol. 10, no. 8, pp. 857-860, 2008. [Online]. Available: [Link]

  • J. S. Speier, "A new and convenient in-situ method of generating phenyl isocyanates from anilines using oxalyl chloride," Journal of the American Chemical Society, vol. 74, no. 4, pp. 1003–1004, Feb. 1952. [Online]. Available: [Link]

  • W. Gou et al., "Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature," The Journal of Organic Chemistry, vol. 89, no. 18, pp. 12498–12507, Sep. 2024. [Online]. Available: [Link]

  • D. S. B. Daniels, E. M. B. D. de la Cour, A. M. O'Connell, and P. G. M. Wuts, "Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions," Organic Letters, vol. 12, no. 5, pp. 1044–1047, Mar. 2010. [Online]. Available: [Link]

  • H. Wang, Z. Xin, and Y. Li, "Synthesis of Ureas from CO2," Topics in Current Chemistry, vol. 375, no. 2, p. 37, Apr. 2017. [Online]. Available: [Link]

  • K. U. M. Reddy, A. P. Reddy, and B. J. Reddy, "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method," Asian Journal of Chemistry, vol. 25, no. 5, pp. 2482-2484, 2013. [Online]. Available: [Link]

  • A. D. H. de-la-Cruz et al., "A decade review of triphosgene and its applications in organic reactions," Molecules, vol. 25, no. 14, p. 3225, Jul. 2020. [Online]. Available: [Link]

  • A. S. Kumar, "A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS," PharmaTutor, vol. 2, no. 2, pp. 104-113, Feb. 2014. [Online]. Available: [Link]

  • S. Li et al., "One stone two birds: cobalt-catalyzed in situ generation of isocyanates and benzyl alcohols for the synthesis of N-aryl carbamates," Organic & Biomolecular Chemistry, vol. 17, no. 24, pp. 5891-5896, 2019. [Online]. Available: [Link]

  • Y. Wang, Q. Zhou, and H. Xu, "Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt," Molecules, vol. 27, no. 23, p. 8219, Nov. 2022. [Online]. Available: [Link]

  • M. Jean, J. Van Hecke, and J. Van Hecke, "Isocyanate-based multicomponent reactions," RSC Advances, vol. 14, no. 51, pp. 37861-37882, 2024. [Online]. Available: [Link]

  • Z. Wang et al., "How To Get Isocyanate?," ACS Omega, vol. 9, no. 10, pp. 11957–11971, Mar. 2024. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of urea derivatives," Organic Chemistry Portal. [Online]. Available: [Link]

  • Y. Ren, "Synthesis of Isocyanates from CO2 and Amines under Mild Conditions," M.S. thesis, Dept. Chem., Univ. Toronto, Toronto, ON, Canada, 2018. [Online]. Available: [Link]

  • M. C. Bagley, M. C. Lubinu, and C. V. L. Rao, "One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction," Beilstein Journal of Organic Chemistry, vol. 9, pp. 2480–2488, Nov. 2013. [Online]. Available: [Link]

  • H. Eckert, "Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?," Organic Process Research & Development, vol. 21, no. 8, pp. 1145–1147, Aug. 2017. [Online]. Available: [Link]

  • L. Leroyer et al., "Transposition of a triphosgene-based process for pharmaceutical development: from mg.h(-1) to kg.h(-1) of an unsymmetrical urea," Chemical Engineering & Technology, vol. 35, no. 2, pp. 240-246, Feb. 2012. [Online]. Available: [Link]

  • P. Majer and R. S. Randad, "A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene," The Journal of Organic Chemistry, vol. 59, no. 7, pp. 1937–1938, Apr. 1994. [Online]. Available: [Link]

  • A. Brotons-Rufes, M. A. Fouad, and F. Ragaini, "Isocyanate synthesis without phosgene: computational and experimental studies for a greener industry," in ACS Fall 2025, 2025. [Online]. Available: [Link]

  • J. Alper, S. Antebi, and H. Alper, "Process for the synthesis of isocyanates and of isocyanate derivatives," U.S. Patent 4749806A, Jun. 7, 1988. [Online].
  • Z. Wang et al., "How To Get Isocyanate?," ACS Omega, vol. 9, no. 10, pp. 11957–11971, Mar. 2024. [Online]. Available: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "Understanding the Synthesis and Properties of 4-Fluoro-2-methoxyaniline," NINGBO INNO PHARMCHEM CO.,LTD., Feb. 25, 2026. [Online]. Available: [Link]

  • PrepChem, "Synthesis of 4-chloro-2-fluorophenyl isocyanate," PrepChem.com. [Online]. Available: [Link]

  • C. Spyropoulos and C. G. Kokotos, "One-Pot Synthesis of Ureas from Boc-Protected Amines," The Journal of Organic Chemistry, vol. 79, no. 10, pp. 4477–4483, May 2014. [Online]. Available: [Link]

  • A. K. Ghosh, K. Okuda, and K. K. Kayastha, "One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2," Communications Chemistry, vol. 4, no. 1, p. 58, May 2021. [Online]. Available: [Link]

  • National Center for Biotechnology Information, "4-Fluoro-2-methoxyaniline," PubChem Compound Database. [Online]. Available: [Link]

  • S. K. Guchhait, P. S. Mainkar, and S. Chandrasekhar, "A High Yielding, One-pot Synthesis of Substituted Ureas from the Corresponding Amines Using Mitsunobu's Reagent," Journal of the Brazilian Chemical Society, vol. 24, no. 7, pp. 1145-1153, 2013. [Online]. Available: [Link]

  • J. H. Tsai, L. R. Takaoka, N. A. Powell, and J. S. Nowick, "SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE," Organic Syntheses, vol. 78, p. 220, 2002. [Online]. Available: [Link]

  • D. S. B. Daniels, E. M. B. D. de la Cour, and A. M. O'Connell, "Process for preparing isocyanates," U.S. Patent 5189205A, Feb. 23, 1993. [Online].

Sources

Application Note: High-Yield Coupling Strategies for 4-Fluoro-2-methoxyphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 4-fluoro-2-methoxyphenyl pharmacophore is a frequent structural motif in modern drug discovery, particularly in the design of targeted kinase inhibitors and allosteric modulators. Synthesizing these motifs often relies on the coupling of 4-fluoro-2-methoxyphenyl isocyanate with various amines and alcohols to form asymmetric ureas and carbamates. However, this specific building block presents unique steric and electronic challenges that frequently result in depressed yields, sluggish kinetics, and the formation of intractable symmetric urea byproducts.

This application note provides a comprehensive, causality-driven guide to optimizing these coupling reactions. By profiling the mechanistic behavior of the isocyanate and implementing self-validating experimental protocols, researchers can consistently achieve >85% yields even with hindered nucleophiles.

Mechanistic & Structural Profiling

Electronic Push-Pull and Steric Shielding

The reactivity of 4-fluoro-2-methoxyphenyl isocyanate is governed by a complex interplay of electronic and steric factors:

  • Steric Hindrance (2-Methoxy): The methoxy group at the ortho position creates a significant physical barrier. As a nucleophile approaches the isocyanate carbon, the bulky -OCH₃ group restricts the optimal Bürgi-Dunitz trajectory, drastically reducing the rate of nucleophilic attack.

  • Electronic Effects: The fluorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I), which theoretically increases the electrophilicity of the isocyanate carbon. However, this is heavily counteracted by the resonance electron-donating effect (+R) of the ortho-methoxy oxygen.

Consequently, the typical procedure for the synthesis of urea by treating the isocyanate with primary or secondary amines requires careful thermal and catalytic tuning to overcome this specific "push-pull" stabilization and steric shielding.

The Moisture Paradox and Byproduct Formation

The most critical failure point in isocyanate coupling is the competing hydrolysis pathway. The primary cause of urea by-product formation is the reaction of isocyanates with trace water[1].

When moisture is present, the isocyanate reacts to form a highly unstable carbamic acid intermediate, which rapidly decarboxylates (releasing CO₂) to yield 4-fluoro-2-methoxyaniline[1]. Because this newly formed aniline is significantly more nucleophilic than the competing alcohol (and often outcompetes sterically hindered amines), it rapidly attacks a second equivalent of the isocyanate. This forms a highly stable, insoluble symmetric urea linkage[1]. Once formed, these ureas are exceptionally inert and require harsh conditions or metal catalysis to undergo any further substitution[2], making them a synthetic dead-end that consumes two equivalents of the starting material.

ReactionPathway Iso 4-Fluoro-2-methoxyphenyl isocyanate Urea Asymmetric Urea (Target) Iso->Urea + Amine (Fast) Carbamate Carbamate (Target) Iso->Carbamate + Alcohol (Catalyst) Carbamic Carbamic Acid (Unstable) Iso->Carbamic + H2O (Side Reaction) SymUrea Symmetric Urea (Byproduct) Iso->SymUrea Amine Amine Nucleophile Amine->Urea Alcohol Alcohol Nucleophile Alcohol->Carbamate Water Trace Moisture (H2O) Water->Carbamic Aniline Substituted Aniline Carbamic->Aniline - CO2 Aniline->SymUrea + Isocyanate (Fast)

Reaction pathways of 4-Fluoro-2-methoxyphenyl isocyanate highlighting target vs. byproduct formation.

Optimization Parameters & Quantitative Data

Because the reaction of an isocyanate with an amine is inherently much faster than its reaction with an alcohol[1], the optimization strategies for synthesizing ureas versus carbamates differ significantly. The table below summarizes the optimal conditions derived from empirical kinetic profiling.

Table 1: Optimization Matrix for 4-Fluoro-2-methoxyphenyl Isocyanate Coupling

Nucleophile TypeIdeal SolventCatalystTemp ProfileStoichiometry (Nuc:Iso)Expected YieldMechanistic Rationale
Primary Amine Anhydrous DCMNone0°C → RT1.0 : 1.05>90%High nucleophilicity overcomes ortho-methoxy sterics. Excess isocyanate compensates for trace moisture.
Secondary Amine Anhydrous THFNoneRT → 40°C1.05 : 1.080–85%Steric clash requires mild heating. Excess amine ensures complete consumption of the isocyanate.
Primary Alcohol TolueneDBTL (1 mol%)60°C1.0 : 1.185–90%DBTL (Lewis acid) activates the isocyanate without adding steric bulk to the transition state.
Secondary Alcohol DMFDMAP (10 mol%)80°C1.0 : 1.270–75%Sluggish reaction due to dual steric hindrance. DMAP generates a highly reactive acylpyridinium-like intermediate.

(Note: For highly recalcitrant or tertiary nucleophiles where traditional coupling fails, modern light-activated nickel-catalyzed carbonylation routes bypassing direct isocyanate handling may be considered[3], though they fall outside the scope of direct coupling).

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . By utilizing in-situ Fourier Transform Infrared Spectroscopy (FTIR), researchers can track the distinct asymmetric stretching of the isocyanate group (–N=C=O) at ~2260–2270 cm⁻¹ .

Workflow Step1 Step1 Step2 2. Nucleophile Prep Dissolve & add catalyst Step1->Step2 Step3 3. Isocyanate Addition Dropwise under Argon Step2->Step3 Step4 4. Reaction Monitoring In-situ FTIR / HPLC Step3->Step4 Step5 5. Workup & Purify Quench & Chromatography Step4->Step5

Step-by-step experimental workflow for moisture-free isocyanate coupling reactions.

Protocol A: Synthesis of Asymmetric Ureas (Amine Nucleophiles)

Causality Focus: Kinetic control and rigorous moisture exclusion.

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Nucleophile Solvation: Dissolve the primary or secondary amine (1.0 mmol) in 5.0 mL of rigorously anhydrous DCM (or THF for secondary amines).

  • Baseline Validation: Collect a background FTIR spectrum of the initial reaction mixture before the addition of the isocyanate[1]. This ensures no false-positive peaks exist in the 2270 cm⁻¹ region.

  • Controlled Addition: Cool the reaction mixture to 0°C. Dissolve 4-fluoro-2-methoxyphenyl isocyanate (1.05 mmol) in 2.0 mL of anhydrous DCM. Add this solution dropwise via a syringe pump over 30 minutes.

    • Rationale: Dropwise addition prevents a localized high concentration of isocyanate, minimizing the chance of dimerization or localized exothermic degradation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via FTIR. The reaction is complete when the sharp peak at ~2265 cm⁻¹ completely disappears.

  • Quenching & Workup: If trace isocyanate remains after 4 hours, quench by adding 0.5 mL of anhydrous methanol. Concentrate the mixture under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Synthesis of Carbamates (Alcohol Nucleophiles)

Causality Focus: Overcoming activation energy barriers via Lewis acid catalysis.

  • System Preparation: Flame-dry a Schlenk flask and backfill with Argon.

  • Reagent Mixing: Add the alcohol nucleophile (1.0 mmol) and anhydrous Toluene (5.0 mL). Add Dibutyltin dilaurate (DBTL) catalyst (0.01 mmol, 1 mol%).

    • Rationale: DBTL coordinates to the oxygen of the isocyanate, increasing the electrophilicity of the central carbon. Unlike nucleophilic catalysts (e.g., DMAP), DBTL does not form a bulky covalent adduct, which is critical when dealing with the ortho-methoxy steric shield.

  • Thermal Activation: Heat the solution to 60°C.

  • Isocyanate Addition: Add 4-fluoro-2-methoxyphenyl isocyanate (1.1 mmol) dropwise.

  • Validation: Monitor via FTIR. Carbamate formation is significantly slower than urea formation; expect reaction times of 12–24 hours. Maintain a positive pressure of inert gas throughout the experiment to prevent atmospheric moisture ingress[1].

  • Workup: Once the NCO peak is depleted, cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to remove trace carbamic acids, followed by brine. Dry over Na₂SO₄, concentrate, and purify.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Preserving 1-Fluoro-4-isocyanato-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly reactive aryl isocyanates. 1-Fluoro-4-isocyanato-2-methoxybenzene (CAS: 862466-09-9) is a critical electrophilic building block used in pharmaceutical synthesis and material science. Due to the high electrophilicity of the isocyanate carbon, this reagent is acutely sensitive to atmospheric moisture.

This guide is engineered for research scientists and drug development professionals. It moves beyond basic handling instructions to explain the fundamental chemical causality behind degradation, providing self-validating workflows to ensure absolute reagent integrity.

Part 1: The Causality of Degradation

To effectively prevent the degradation of 1-Fluoro-4-isocyanato-2-methoxybenzene, one must understand the thermodynamic and kinetic drivers of its reaction with water.

When exposed to moisture, the isocyanate group (-N=C=O) undergoes rapid nucleophilic attack by H₂O. This forms an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield a primary amine and carbon dioxide gas. Crucially, the newly formed primary amine is a significantly stronger nucleophile than water. It rapidly attacks unreacted isocyanate molecules in the mixture, resulting in the formation of an insoluble symmetric urea derivative 12.

Because one molecule of water effectively consumes two molecules of the isocyanate, even trace moisture can exponentially degrade the molarity of your reagent.

HydrolysisMechanism Iso 1-Fluoro-4-isocyanato- 2-methoxybenzene Carb Carbamic Acid Intermediate Iso->Carb Nucleophilic Attack Urea Symmetric Urea (White Precipitate) Iso->Urea H2O Water (Moisture) H2O->Carb Amine Primary Amine + CO2 Carb->Amine Decarboxylation (Spontaneous) Amine->Urea Rapid Reaction with Unreacted Isocyanate

Figure 1: Mechanistic pathway of isocyanate hydrolysis leading to urea precipitate formation.

Part 2: Troubleshooting & FAQs

Q1: I observed a white, crystalline precipitate in my reagent bottle. What is it, and can I still use the reagent? A: The white precipitate is the symmetric urea byproduct formed via the hydrolysis mechanism detailed above. While the urea itself is highly insoluble and generally non-reactive, its presence indicates that a portion of your isocyanate has been consumed. Actionable Advice: You can carefully decant or filter the supernatant under an inert atmosphere. However, because the exact molarity is now compromised, you must perform a quantitative NMR or titration to re-establish the concentration before using it in stoichiometric reactions.

Q2: How should I properly store 1-Fluoro-4-isocyanato-2-methoxybenzene to maximize its shelf life? A: Store the reagent in a tightly sealed ampoule or a bottle with a Sure/Seal™ septum at 2–8°C (refrigerated) inside a secondary desiccator. Causality: Lower temperatures reduce the kinetic rate of any potential hydrolysis reactions. However, cold glass will rapidly condense atmospheric moisture if exposed to ambient air. Validation: Always allow the sealed bottle to warm to room temperature for at least 30–60 minutes before opening. A simple self-validating check is to observe the outside of the bottle; if condensation forms on the glass, it has not yet reached thermal equilibrium and must not be opened.

Q3: What is the most reliable way to transfer this reagent into my reaction vessel without introducing moisture? A: For bulk transfers, use a nitrogen-filled glovebox. For benchtop synthesis, utilize a Schlenk line with strictly anhydrous syringes and needles 3. Never open the bottle directly to the atmosphere. Follow the self-validating protocol detailed in Part 3.

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of 1-Fluoro-4-isocyanato-2-methoxybenzene during handling, implement the following step-by-step methodology. Every step is designed with a built-in validation mechanism to ensure the system remains uncompromised.

Protocol A: Anhydrous Schlenk Line Transfer

Step 1: Glassware Preparation and Drying

  • Action: Bake all receiving flasks and syringes at 150°C for at least 4 hours. Assemble the apparatus while hot and immediately cool under a dynamic vacuum (< 50 mTorr).

  • Causality: Surface-adsorbed water on borosilicate glass easily exceeds the stoichiometric threshold for initiating isocyanate hydrolysis. Dynamic vacuum removes the boundary layer of moisture that static heating leaves behind.

  • Validation: Isolate the vacuum pump by closing the manifold valve. If the pressure rises by more than 10 mTorr in 60 seconds, a micro-leak or residual moisture is present. Do not proceed until the vacuum holds steady.

Step 2: Purging the System (Schlenk Cycling)

  • Action: Perform three consecutive cycles of backfilling the flask with high-purity Argon (passed through a Drierite/molecular sieve column) and evacuating.

  • Causality: Argon is heavier than air and nitrogen, providing a superior protective blanket against atmospheric ingress during syringe insertion.

  • Validation: The physical sound of the vacuum pump returning to its baseline pitch immediately after the third evacuation confirms the complete displacement of the internal atmosphere.

Step 3: Syringe Preparation and Transfer

  • Action: Purge the transfer syringe with Argon three times. Insert the needle into the reagent septum and draw the 1-Fluoro-4-isocyanato-2-methoxybenzene slowly to avoid cavitation.

  • Causality: Rapid pulling creates a localized partial vacuum inside the syringe barrel, which can draw ambient, moisture-laden air through the microscopic gap between the plunger and the barrel.

  • Validation: Dispense a 10 µL aliquot into a sealed, Argon-purged vial containing anhydrous solvent for immediate FTIR analysis (see Protocol B) to confirm the reagent's integrity before adding it to the main reaction mixture.

SchlenkWorkflow S1 1. Inspect & Dry Glassware S2 2. Evacuate (< 50 mTorr) S1->S2 Heat Gun S3 3. Backfill with Argon S2->S3 Cycle 3x S3->S2 Repeat S4 4. Syringe Transfer S3->S4 Positive Flow S5 5. Validate via FTIR S4->S5 Aliquot

Figure 2: Self-validating Schlenk line workflow for moisture-free reagent transfer.

Protocol B: Rapid Moisture & Integrity Check via FTIR
  • Action: Take the 10 µL aliquot from Step 3 and analyze it via Attenuated Total Reflectance (ATR) FTIR inside a glovebox or under a dry nitrogen blanket.

  • Causality: FTIR provides instantaneous, non-destructive confirmation of the isocyanate functional group without requiring complex sample preparation.

  • Validation: Cross-reference the resulting spectra against the quantitative data table below. The complete absence of peaks at 1640 cm⁻¹ and 3300 cm⁻¹ validates that the transfer was successfully executed without moisture contamination 4.

Part 4: Spectroscopic Data Presentation

Use the following quantitative markers to assess the purity of your 1-Fluoro-4-isocyanato-2-methoxybenzene batch.

Analytical MethodTarget Functional GroupPure Isocyanate SignalHydrolyzed Byproduct SignalCausality / Interpretation
FTIR Spectroscopy -N=C=O (Isocyanate)Strong, broad peak at ~2250–2270 cm⁻¹Peak absent or significantly diminishedHydrolysis consumes the electrophilic NCO group.
FTIR Spectroscopy C=O (Urea)AbsentStrong peak at ~1640 cm⁻¹Indicates the formation of the symmetric urea linkage.
FTIR Spectroscopy N-H (Amine/Urea)AbsentSharp peaks at ~3300–3400 cm⁻¹Emergence of N-H bonds from the primary amine or urea.
¹³C NMR (CDCl₃) Isocyanate Carbon~125 ppmAbsentDirect conversion of the NCO carbon during decarboxylation.
¹³C NMR (CDCl₃) Urea CarbonylAbsent~153 ppmThe urea carbonyl carbon appears significantly downfield.

References

  • Title: Biobased Amines: From Synthesis to Polymers; Present and Future Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: The Manipulation of Air-Sensitive Compounds Source: Shriver, D.F., Drezdzon, M.A. (Wiley-Interscience / Scribd) URL: [Link]

  • Title: Diagram of possible reactions of isocyanates Source: ResearchGate URL: [Link]

Sources

Removing excess 4-Fluoro-2-methoxyphenyl isocyanate from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isocyanate Chemistry
Introduction

4-Fluoro-2-methoxyphenyl isocyanate is a highly reactive aromatic isocyanate utilized in the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its utility lies in the electrophilic nature of the isocyanate group (-N=C=O), which readily reacts with nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively. However, this high reactivity also presents a significant challenge in reaction workups. Excess isocyanate must be completely removed from the reaction mixture to prevent the formation of unwanted byproducts in subsequent steps, ensure the purity of the final compound, and mitigate potential toxicity and sensitization issues associated with residual isocyanates.[1][2][3]

A primary competing reaction is the interaction of the isocyanate with trace amounts of water, which leads to the formation of an unstable carbamic acid that quickly decarboxylates to form a primary amine.[4] This newly formed amine can then react with another molecule of the isocyanate to produce a highly stable and often difficult-to-remove symmetrical diaryl urea byproduct.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and detailed protocols for effectively quenching and removing excess 4-Fluoro-2-methoxyphenyl isocyanate from reaction mixtures.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to completely remove unreacted 4-Fluoro-2-methoxyphenyl isocyanate? A1: Complete removal is essential for three primary reasons:

  • Product Purity: Residual isocyanate can react with subsequent reagents, solvents, or even the desired product during purification or storage, leading to complex impurity profiles.

  • Reaction Control: If the product is an intermediate, any remaining isocyanate will interfere with downstream synthetic steps, leading to reduced yields and unintended side products.

  • Safety and Biological Activity: Isocyanates are potent respiratory and skin sensitizers.[3][6][7] For drug development applications, their complete removal is a regulatory and safety imperative to avoid adverse toxicological effects.[2]

Q2: What is the most common byproduct I should anticipate, and how does it form? A2: The most common and often problematic byproduct is the corresponding symmetrical urea, N,N'-bis(4-fluoro-2-methoxyphenyl)urea. This forms when the isocyanate reacts with trace moisture in the solvents or reagents.[4] The isocyanate first hydrolyzes to a primary amine and carbon dioxide; this amine is highly nucleophilic and rapidly attacks a second isocyanate molecule to form the stable urea.[4][5] These ureas are typically crystalline, highly polar, and can be challenging to separate from the desired product.

Q3: How can I quickly determine if the excess isocyanate has been consumed or quenched? A3: The most effective method for real-time or near-real-time monitoring is Fourier-transform infrared (FTIR) spectroscopy. The isocyanate group has a very strong and distinct stretching vibration (νN=C=O) in the range of 2250–2275 cm⁻¹. The disappearance of this peak is a reliable indicator that the isocyanate has been fully consumed or quenched.[8][9]

Q4: What are the principal strategies for removing excess isocyanate after my reaction? A4: The three main strategies, which will be detailed in this guide, are:

  • Chemical Quenching (Solution-Phase): Adding a small, highly reactive nucleophile to convert the isocyanate into a derivative that is easily separated.[8]

  • Solid-Phase Scavenging: Using a polymer-bound reagent (scavenger resin) that reacts with the isocyanate, allowing for its removal by simple filtration.[10]

  • Chromatographic Purification: Separating the desired product from the unreacted isocyanate and its byproducts using techniques like flash column chromatography.[11]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed, validated protocols for addressing specific experimental challenges involving residual 4-Fluoro-2-methoxyphenyl isocyanate.

Issue 1: My primary reaction is complete, but TLC/FTIR analysis shows significant unreacted isocyanate. How do I effectively quench it in solution?

Methodology: Chemical Quenching (Solution-Phase Scavenging)

Causality & Principle: The most direct approach is to introduce a highly reactive nucleophile ("quenching agent") into the reaction mixture. This agent rapidly and irreversibly reacts with the excess isocyanate, converting it into a stable, non-reactive species (a urea or carbamate). The choice of agent is critical as it determines the properties of the resulting byproduct, which must be easily separable from the desired product. The quenching reaction is often exothermic and must be controlled.[8]

This method is highly efficient due to the high nucleophilicity of secondary amines. The resulting urea is typically more polar than a corresponding carbamate, which can aid in chromatographic separation.

  • Preparation: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the exotherm of the quenching reaction and prevent side reactions.

  • Quenching Agent Addition: Slowly add diethylamine (2-3 equivalents relative to the initial excess of isocyanate) dropwise to the stirring reaction mixture.

  • Reaction Time: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes to ensure complete reaction.

  • Verification: Withdraw a small aliquot for FTIR analysis. Confirm the complete disappearance of the isocyanate peak at ~2250 cm⁻¹.[8]

  • Work-up: The resulting N,N-diethyl-N'-(4-fluoro-2-methoxyphenyl)urea can now be removed from the desired product via standard purification methods like column chromatography or extraction.

This method is preferred when the resulting urea from Protocol 1 is expected to have similar chromatographic properties to the desired product. Carbamates often have different solubility and polarity profiles.

  • Preparation: Cool the reaction mixture to 0 °C in an ice bath while stirring.

  • Quenching Agent Addition: Slowly add an excess of methanol (at least 5-10 equivalents) to the reaction mixture. The reaction with alcohols is generally less vigorous than with amines but should still be controlled.

  • Reaction Time: Stir the mixture at room temperature for 1-2 hours. The reaction with alcohols is typically slower than with amines.

  • Verification: Confirm the absence of the isocyanate peak using FTIR spectroscopy.

  • Work-up: Proceed with the standard aqueous work-up. The resulting methyl N-(4-fluoro-2-methoxyphenyl)carbamate can be separated by chromatography.

Data Presentation: Comparison of Common Quenching Agents

Quenching AgentChemical ClassResulting ByproductKey Considerations
DiethylamineSecondary AmineN,N-disubstituted UreaVery fast reaction; byproduct is polar and typically easy to separate chromatographically.
Tris(2-aminoethyl)amine (TRIS)Primary AminePoly-ureaExtremely efficient scavenger; can remove multiple equivalents of isocyanate per molecule. Resulting poly-urea is highly polar and often precipitates or streaks on silica gel.
Methanol / IsopropanolPrimary / Secondary AlcoholCarbamateSlower reaction than amines; byproduct polarity is different from ureas, offering an alternative for purification.[8]
Water-Symmetrical UreaNot recommended as a quenching agent. Leads to the formation of the problematic symmetrical urea byproduct and CO₂ evolution.[4]

Visualization: Quenching Strategy Workflow

start Reaction Complete, Excess Isocyanate Present check_ftir Monitor via FTIR (2250-2275 cm⁻¹ peak) start->check_ftir decision Is byproduct separation a known issue? check_ftir->decision amine_quench Quench with Secondary Amine (e.g., Diethylamine) decision->amine_quench No / Urea is separable alcohol_quench Quench with Alcohol (e.g., Methanol) decision->alcohol_quench Yes / Carbamate is better workup Proceed to Aqueous Work-up & Purification amine_quench->workup alcohol_quench->workup start Reaction Mixture with Excess Isocyanate add_resin Add Amine-Functionalized Scavenger Resin (2-4 eq.) start->add_resin agitate Agitate Slurry (2-24 h, RT) add_resin->agitate monitor Monitor solution by TLC / LC-MS / FTIR agitate->monitor filter Filter to Remove Resin monitor->filter filtrate Collect Filtrate (Cleaned Product Solution) filter->filtrate resin_waste Resin-Bound Byproduct (Solid Waste) filter->resin_waste

Caption: Experimental workflow for isocyanate removal using a scavenger resin.

Issue 3: I have successfully quenched the excess isocyanate, but now I cannot separate my product from the urea/carbamate byproduct.

Methodology: Advanced Purification Techniques

Causality & Principle: When standard chromatography fails, it implies that the polarity and solubility of the desired product and the byproduct are too similar. In these cases, alternative purification strategies that exploit different physical properties are required.

  • Flash Column Chromatography: This is the most common method. The key to success is careful solvent system selection. Since ureas and carbamates are generally polar and capable of hydrogen bonding, using a more polar solvent system (e.g., increasing the percentage of methanol or ethyl acetate in a hexane/ethyl acetate system) can help elute the desired product before the highly retained byproduct.

  • Liquid-Liquid Extraction: This can be effective if there is a significant difference in the pKa of the product and byproduct. For example, if your product has an acidic or basic handle, you can perform an acid/base extraction to move it into the aqueous phase, leaving the neutral urea/carbamate byproduct in the organic layer, and then re-neutralize and back-extract. [12]* Trituration/Recrystallization: If either the product or the byproduct is a solid, this can be a powerful purification method. Trituration involves suspending the crude solid in a solvent in which one component is soluble while the other is not, followed by filtration. Recrystallization from a carefully chosen solvent system can yield highly pure crystalline material. [11]

Part 3: Verification of Removal

Verifying the complete removal of 4-Fluoro-2-methoxyphenyl isocyanate is a critical final step.

  • FTIR Spectroscopy: As mentioned, the absence of the sharp N=C=O band between 2250-2275 cm⁻¹ is the primary qualitative check. [9]* High-Performance Liquid Chromatography (HPLC): A more sensitive method for quantification. A reverse-phase HPLC method can be developed to separate the isocyanate from the product and byproducts. UV detection is typically sufficient. The absence of a peak at the isocyanate's retention time, compared to a standard, confirms its removal. [13]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the highest sensitivity and specificity. It can detect trace levels of the isocyanate by monitoring for its specific mass-to-charge ratio (m/z), confirming removal to parts-per-million (ppm) levels if required. [14][15]

Safety Precautions

4-Fluoro-2-methoxyphenyl isocyanate and related compounds are hazardous. [7][16][17]* Handling: Always handle this reagent in a certified chemical fume hood. [1]* Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. [3]* Toxicity: Isocyanates are toxic upon inhalation, skin contact, and ingestion. They are potent sensitizers that can cause severe allergic respiratory reactions (occupational asthma) upon repeated exposure. [3][7]* Moisture Sensitivity: Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and hazardous pressure buildup from CO₂ evolution.

  • Spills: Neutralize small spills immediately with a decontaminating solution (e.g., a mixture of 10% isopropyl alcohol and 1% ammonia in water) before cleaning. [1]

References
  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • Kohl, M., et al. (2010). Method for removing non-reacted isocyanate from its reaction product. Google Patents. WO2010003770A1.
  • Kaur, N., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. Retrieved from [Link]

  • Biotage. (n.d.). Argoresin MP-Isocyanate. Retrieved from [Link]

  • Biotage. (n.d.). Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Retrieved from [Link]

  • Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Kogon, I. C. (1979). Removal of unreacted tolylene diisocyanate from urethane prepolymers. Google Patents. US4169175A.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI). Retrieved from [Link]

  • Government of Canada. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • Wang, Y., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Molecules. Retrieved from [Link]

  • Marand, Å. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. Retrieved from [Link]

  • Adams, R. D., et al. (2021). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Processes. Retrieved from [Link]

  • Miller, M. J., et al. (2009). Preparation of bifunctional isocyanate hydroxamate linkers: Synthesis of carbamate and urea tethered polyhydroxamic acid chelators. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cocchi, S. L., & Unions, S. P. A. (2003). Process for reducing residual isocyanate. Google Patents. US6664414B2.
  • Russ, H., et al. (2004). Method for the purification of isocyanates. Google Patents. US7358388B2.
  • Georganics. (2023). 4-FLUOROPHENYL ISOCYANATE Safety Data Sheet. Retrieved from [Link]

  • Nagy, T., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. ResearchGate. Retrieved from [Link]

  • Meisenheimer, K. G., & Cuscurida, M. (1984). High molecular weight aromatic amine scavengers and method of use. Google Patents. US4439553A.
  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • Nagy, T., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Retrieved from [Link]

  • Tri-iso. (n.d.). Moisture Scavengers | Polyurethane and Polyureas. Retrieved from [Link]

  • Cole-Parmer. (2003). Material Safety Data Sheet - 4-Fluorophenyl isocyanate, 99%. Retrieved from [Link]

  • Ube Industries, Ltd. (2011). PROCESS FOR PRODUCING HIGH-PURITY AQUEOUS UREA SOLUTION IN UREA PRODUCTION PROCESS. Patent 3199518. Retrieved from [Link]

  • Gawin, R., & Skowerski, K. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Rico, R. R. (1987). Method for scavenging acidic impurities from polymeric isocyanates. Google Patents. US4661627A.
  • Tighzert, L., et al. (n.d.). A new blocking agent of isocyanates. ResearchGate. Retrieved from [Link]

  • Kawakami, T., et al. (2014). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Streicher, R. P., et al. (1994). Method of detecting isocyanates. Google Patents. US5354689A.
  • U.S. Environmental Protection Agency. (n.d.). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. Retrieved from [Link]

  • Chen, Z., & Chen, J. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry. Retrieved from [Link]

  • ChemBK. (2024). 4-methoxyphenyl isocyanate. Retrieved from [Link]

Sources

Technical Support Center: Urea Synthesis via 1-Fluoro-4-isocyanato-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification & Troubleshooting of Urea Derivatives Reagent Focus: 1-Fluoro-4-isocyanato-2-methoxybenzene (CAS: 180646-60-2)

Introduction

Welcome to the technical guide for handling 1-Fluoro-4-isocyanato-2-methoxybenzene . This electrophile is a specialized building block often used in the synthesis of kinase inhibitors and peptidomimetics. While isocyanate chemistry is generally considered "click" chemistry due to its high efficiency, the specific electronic nature of this fluoro-methoxy substituted ring introduces unique purification challenges—specifically the formation of highly insoluble symmetrical urea byproducts.

This guide moves beyond basic protocols to address the causality of failure modes and provides self-validating purification workflows.

Module 1: Reaction Integrity & Impurity Profiling

Before attempting purification, you must understand the impurity profile. The primary failure mode in this chemistry is not the lack of reactivity, but the competitive hydrolysis of the isocyanate.

The "Hidden" Water Pathway

Even in "dry" solvents, trace moisture reacts with 1-Fluoro-4-isocyanato-2-methoxybenzene to form an unstable carbamic acid, which decarboxylates to form the corresponding aniline (4-fluoro-2-methoxyaniline). This aniline is a better nucleophile than your starting amine, leading to the rapid formation of the Symmetrical Urea impurity.

Visualization: Competitive Reaction Pathways The following diagram illustrates the kinetic competition that dictates your crude purity.

ReactionPathway Isocyanate 1-Fluoro-4-isocyanato- 2-methoxybenzene Urea_Product TARGET PRODUCT (Unsymmetrical Urea) Isocyanate->Urea_Product + Amine Carbamic Carbamic Acid (Transient) Isocyanate->Carbamic + H2O (Slow) Amine Target Amine (R-NH2) Water Trace H2O (Impurity) Aniline 4-Fluoro-2-methoxy- aniline Carbamic->Aniline - CO2 (Fast) Sym_Urea SYMMETRICAL UREA (Major Impurity) Aniline->Sym_Urea + Isocyanate (Very Fast)

Figure 1: Kinetic competition between product formation and water-induced dimerization. Note that the aniline byproduct consumes a second equivalent of isocyanate, accelerating the loss of stoichiometry.

Module 2: Solubility-Based Purification (The "Crash" Method)

For aryl ureas derived from this isocyanate, solubility is the primary differentiator. The Symmetrical Urea (Bis-Aryl) is typically a "brick dust" solid—highly insoluble in DCM, Ether, and EtOAc. The Target Urea (Aryl-Alkyl) is often moderately soluble in organic solvents.

Protocol A: Filtration of Symmetrical Impurities

Use this when: Your reaction mixture has a fine, white precipitate that is NOT your product.

  • Reaction Solvent: Run the reaction in Dichloromethane (DCM) or Chloroform .

    • Why? The target urea is likely soluble in DCM; the symmetrical bis-aryl urea is not.

  • Post-Reaction: Do not evaporate immediately. Dilute the reaction mixture with an equal volume of Hexane or Diethyl Ether .

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad.

    • Solid Retentate: Contains the Symmetrical Urea impurity. Discard (after confirming by LCMS).

    • Filtrate: Contains your Target Urea and unreacted amine.

  • Evaporation: Concentrate the filtrate to obtain the crude product.

Protocol B: Recrystallization of Target Urea

Use this when: The crude product is a solid but contains minor impurities.

Solvent SystemSuitabilityProcedure
Ethanol (Abs.) HighDissolve in hot EtOH; cool slowly to 4°C. Good for removing trace aniline.
Acetonitrile/Water MediumDissolve in hot MeCN; add H2O dropwise until turbid; cool.
Toluene SpecificExcellent for separating ureas from non-polar starting materials.

Module 3: Chemical Scavenging (Resin-Based Purification)

If you are running parallel synthesis or cannot use crystallization, polymer-supported scavengers are the industry standard for urea purification. This method chemically "hooks" excess reagents onto a solid bead, which is then filtered away.

Workflow: The "Catch and Release" Strategy

Scenario: You used excess Isocyanate to drive the reaction to completion. Solution: Use an Amine-Functionalized Resin (e.g., PS-Trisamine).

Scenario: You used excess Amine to ensure all Isocyanate was consumed. Solution: Use an Isocyanate-Functionalized Resin (e.g., PS-Isocyanate).[1]

Step-by-Step Scavenging Protocol
  • Assessment: Determine the limiting reagent.

    • Example: 1.0 eq Isocyanate + 1.2 eq Amine

      
       Excess Amine exists.
      
  • Resin Selection: Select PS-Isocyanate (Polystyrene-methyl isocyanate).

    • Loading: Typically 1.0–1.5 mmol/g.

  • Stoichiometry: Add 2–3 equivalents of resin relative to the excess amine.

  • Incubation:

    • Add resin directly to the reaction vessel.

    • Agitate (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours at room temperature.

    • Tip: Add a small amount of THF if the solvent is non-polar to swell the resin beads, improving kinetics.

  • Filtration: Filter through a frit. The filtrate contains the pure urea.

Visualization: Scavenger Decision Tree

ScavengerLogic Start Crude Reaction Mixture Check What is the Excess Reagent? Start->Check Excess_Iso Excess Isocyanate (Electrophile) Check->Excess_Iso Excess_Amine Excess Amine (Nucleophile) Check->Excess_Amine Resin_Tris Add PS-Trisamine Resin (Scavenges Electrophiles) Excess_Iso->Resin_Tris Resin_Iso Add PS-Isocyanate Resin (Scavenges Nucleophiles) Excess_Amine->Resin_Iso Filter Filter Resin Resin_Tris->Filter Resin_Iso->Filter Final Pure Urea in Filtrate Filter->Final

Figure 2: Decision logic for selecting the correct scavenger resin based on reaction stoichiometry.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Cause: This is common with methoxy-substituted aromatics. The compound is trapped in a semi-stable amorphous state. Fix:

  • Trituration: Dissolve the oil in a minimum amount of DCM (1-2 mL). Add Hexane or Pentane dropwise with vigorous scratching of the flask wall using a glass rod. The mechanical agitation often induces nucleation.

  • Seed Crystal: If you have any solid from a previous batch, add a speck.

  • Sonication: Sonicate the biphasic oil/solvent mixture for 5 minutes.

Q2: I see a peak at M+13 in my LCMS. What is it?

Analysis: This is likely the Methyl Urea byproduct (


) if you used Methanol as a solvent or during workup before quenching the isocyanate.
Prevention:  Never use protic solvents (MeOH, EtOH) until you are certain the isocyanate is fully consumed. Quench with a secondary amine (like morpholine) before adding methanol.
Q3: The symmetrical urea impurity is co-eluting with my product on Flash Chromatography.

Cause: Ureas often "tail" on silica due to hydrogen bonding with silanols. Fix:

  • Doping: Add 1% Triethylamine or Acetic Acid to your eluent (depending on the stability of your product). This caps the active sites on the silica.

  • Switch Stationary Phase: Use Amino-functionalized silica . It interacts less strongly with the urea protons, often sharpening the peak shape and improving separation.

References

  • Biotage . "Isocyanate Scavenger Resins: Protocols for Nucleophile Removal." Biotage Technical Literature. Link

  • Common Organic Chemistry . "Urea Formation: Amine + Isocyanate Reaction Conditions and Mechanisms." Common Organic Chemistry Knowledge Base. Link

  • BenchChem . "Minimizing Urea By-product Formation in Isocyanate Reactions." BenchChem Technical Guides. Link

  • ResearchGate . "Purification of Urea Derivatives: Solubility and Crystallization Strategies." Scientific Community Discussions. Link

  • Asian Journal of Chemistry . "One Pot Synthesis of Hetero/Aryl-Urea Derivatives." Asian Pubs. Link

Sources

Technical Support Center: Controlling Dimerization of Fluorinated Aryl Isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology guide for handling fluorinated aryl isocyanates. As highly reactive electrophiles, these compounds present unique challenges in synthesis, storage, and polymerization. This guide is designed for researchers and drug development professionals who require precise kinetic and thermodynamic control over isocyanate oligomerization.

Mechanistic Causality: The Fluorine Effect

Fluorinated aryl isocyanates (e.g., 4-(trifluoromethyl)phenyl isocyanate, pentafluorophenyl isocyanate) are exceptionally reactive. The strong electron-withdrawing nature of fluorine atoms exerts a profound inductive effect on the aromatic ring. This significantly increases the electrophilicity of the isocyanate carbon, drastically lowering the activation energy required for nucleophilic attack.

Consequently, these monomers are highly susceptible to self-condensation. Depending on the catalytic environment and thermal conditions, they will undergo a [2+2] cycloaddition to form a four-membered uretidinedione (dimer) or a[2+2+2] cyclotrimerization to form a highly stable six-membered isocyanurate (trimer) . Controlling this reactivity requires strict management of the kinetic vs. thermodynamic pathways.

IsocyanatePathways Monomer Fluorinated Aryl Isocyanate (Monomer) Dimer Uretidinedione (Dimer - Kinetic) Monomer->Dimer Phosphines / DMAP Low Temp (20-40°C) Trimer Isocyanurate (Trimer - Thermodynamic) Monomer->Trimer Alkali Salts / Heat (>80°C) Polymer Polycarbodiimide (+ CO2) Monomer->Polymer Phospholene Oxides Heat Dimer->Monomer Thermal Cracking (>150°C) Dimer->Trimer Excess Catalyst High Temp

Reaction pathways of fluorinated aryl isocyanates under varying catalytic conditions.

Troubleshooting Guides & FAQs

Q1: Why do my fluorinated aryl isocyanates spontaneously form a white precipitate during storage, and how can I prevent it? A: The white precipitate is almost certainly the uretidinedione dimer. Because of the enhanced electrophilicity of the fluorinated aryl group, even trace amounts of basic impurities (such as residual amines from the phosgenation process or moisture-induced urea formation) can autocatalyze dimerization. Solution: Store the monomers at low temperatures (< 4°C) under a strict inert atmosphere. To actively suppress dimerization, add a trace amount of an acidic stabilizer, such as benzoyl chloride or anhydrous hydrogen chloride (10–50 ppm). These acidic additives neutralize trace basic impurities, effectively shutting down the kinetic pathway to the dimer[1].

Q2: I need to selectively synthesize the uretidinedione (dimer) for a controlled-release crosslinker. How do I prevent the reaction from proceeding to the isocyanurate (trimer)? A: Dimerization is a kinetically controlled process, whereas trimerization is thermodynamically favored. To arrest the reaction at the dimer stage, you must use mild conditions and highly specific catalysts. Trialkylphosphines (e.g., tributylphosphine) or specific pyridine derivatives like 4-dimethylaminopyridine (DMAP) are highly effective for selective uretidinedione formation at ambient temperatures (20–40°C)[2]. Avoid alkali metal salts or elevated temperatures, as these will drive the ring expansion to the highly stable isocyanurate trimer[3].

Q3: My reaction yielded the isocyanurate trimer instead of the dimer. Can I revert it back to the monomer? A: No. The formation of the six-membered isocyanurate ring is thermodynamically irreversible under standard chemical conditions due to its extreme resonance stability[4]. However, if you have formed the uretidinedione dimer, it can be reverted to the monomer via thermal cracking. Heating the dimer above 150°C in an inert, high-boiling solvent will cleave the four-membered ring, regenerating the free isocyanate groups.

TroubleshootingWorkflow Start Issue: Unwanted Dimerization? CheckStorage Check Storage Conditions Start->CheckStorage Occurs during storage CheckCatalyst Review Catalyst System Start->CheckCatalyst Occurs during synthesis AddInhibitor Add Acidic Stabilizer (e.g., Benzoyl Chloride) CheckStorage->AddInhibitor ChangeCatalyst Switch to Trimerization Catalyst (e.g., Potassium Acetate) CheckCatalyst->ChangeCatalyst Need Trimer instead ThermalCrack Thermal Reversion (>150°C) CheckCatalyst->ThermalCrack Need to recover Monomer

Decision tree for troubleshooting unwanted dimerization of fluorinated aryl isocyanates.

Quantitative Data: Catalyst and Selectivity Matrix

To achieve predictable outcomes, use the following matrix to align your catalyst and thermal conditions with your desired thermodynamic state.

Substrate TypeCatalyst SystemTemp (°C)Primary ProductThermodynamic State
Fluorinated Aryl NCONone (Trace Base Impurity)20 - 25Uretidinedione (Dimer)Kinetic
Fluorinated Aryl NCOTrialkylphosphine / DMAP20 - 40Uretidinedione (Dimer)Kinetic
Fluorinated Aryl NCOAlkali Metal Acetates80 - 120Isocyanurate (Trimer)Thermodynamic
Fluorinated Aryl NCOTin(II) / Tin(IV) Complexes20 - 60Isocyanurate (Trimer)Thermodynamic
Uretidinedione (Dimer)None (Thermal Cracking)> 150MonomerEndothermic Reversion

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that you can analytically confirm the success of each step without relying solely on end-point yields.

Protocol A: Phosphine-Catalyzed Selective Dimerization

This protocol selectively yields the uretidinedione by exploiting kinetic control[1].

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 10.0 mmol of the fluorinated aryl isocyanate in 10 mL of anhydrous toluene.

  • Catalyst Addition: Inject 0.1 mmol (1 mol%) of tributylphosphine (Bu₃P) dropwise at 20°C.

    • Causality: The nucleophilic phosphorus attacks the highly electrophilic NCO carbon, forming a zwitterionic intermediate that readily undergoes a [2+2] cycloaddition with a second isocyanate molecule.

  • In-Situ Validation: Monitor the reaction via ReactIR or by taking aliquots for FTIR spectroscopy. The successful progression is validated by the disappearance of the strong asymmetric NCO stretch at ~2270 cm⁻¹ and the concurrent appearance of the uretidinedione C=O stretch at ~1760 cm⁻¹.

  • Quenching: Once the NCO peak plateaus (typically 4-6 hours), quench the catalyst by adding 0.12 mmol of elemental sulfur or an alkylating agent (e.g., methyl iodide). This deactivates the phosphine, preventing any slow, long-term conversion to the trimer.

  • Isolation: Filter the precipitated uretidinedione, wash with cold anhydrous hexane, and dry under a vacuum.

Protocol B: Thermal Reversion (Cracking) of Uretidinediones

Use this protocol to recover active monomer from unwanted dimer precipitates.

  • Setup: Suspend 5.0 mmol of the purified uretidinedione in 15 mL of anhydrous o-dichlorobenzene (b.p. 180°C).

  • Heating: Heat the suspension to 160°C under a steady stream of Argon.

    • Causality: The thermal energy overcomes the ring strain and activation barrier of the four-membered uretidinedione ring, triggering an endothermic retro-[2+2] cycloaddition.

  • In-Situ Validation: The heterogeneous suspension will become a clear solution as the insoluble dimer cracks into the highly soluble monomer. FTIR will confirm success via the return of the sharp 2270 cm⁻¹ NCO band and the loss of the 1760 cm⁻¹ band.

  • Recovery: Perform fractional distillation under reduced pressure to separate the volatile fluorinated aryl isocyanate monomer from the high-boiling solvent.

References

1.2 - Google Patents. 2.1 - Google Patents. 3.3 - ResearchGate. 4.4 - Organometallics, ACS Publications.

Sources

Technical Support Center: 4-Fluoro-2-methoxyphenyl isocyanate Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 4-Fluoro-2-methoxyphenyl isocyanate in coupling reactions. Low yields can be a significant impediment to progress, and this document provides a structured approach to troubleshooting and optimizing your synthetic procedures.

I. Understanding the Reagent: 4-Fluoro-2-methoxyphenyl isocyanate

4-Fluoro-2-methoxyphenyl isocyanate is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituents. The fluorine atom acts as an electron-withdrawing group, while the methoxy group is electron-donating. This electronic push-pull can influence the reactivity of the isocyanate group, making a thorough understanding of its properties crucial for successful coupling.[1]

Key Reactivity Considerations:

  • Electrophilicity: The isocyanate carbon is highly electrophilic and susceptible to attack by various nucleophiles, including amines, alcohols, and water.[1][2]

  • Moisture Sensitivity: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2][3][4][5] This resultant amine can then react with another molecule of the isocyanate to form a highly stable and often insoluble urea byproduct, consuming two equivalents of your starting isocyanate for every mole of water present.[3][4] This is a primary cause of low yields.

  • Side Reactions: Besides hydrolysis, other potential side reactions include self-condensation to form dimers (uretdiones) or trimers (isocyanurates), particularly at elevated temperatures or in the presence of certain catalysts.[1][3] Reaction with the desired urethane or urea product can also lead to allophanate and biuret formation, respectively.[3][6]

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned cloudy and a white precipitate formed immediately after adding the isocyanate. What is happening?

A1: This is a classic sign of moisture contamination. The white precipitate is likely the corresponding symmetrical urea formed from the reaction of the isocyanate with water.[3] It is crucial to ensure all your reagents, solvents, and glassware are scrupulously dry.

Q2: I am not seeing any product formation, even after extended reaction times. What could be the issue?

A2: Several factors could be at play. The most common are:

  • Insufficiently reactive nucleophile: The nucleophilicity of your coupling partner (e.g., a sterically hindered amine or alcohol) may be too low for the reaction to proceed under your current conditions.

  • Inappropriate solvent: The polarity of the solvent can significantly impact the reaction rate.[7]

  • Deactivated isocyanate: Prolonged or improper storage can lead to the degradation of the isocyanate.

Q3: Can I use a tertiary amine base like triethylamine (TEA) in my reaction?

A3: While tertiary amines are often used as acid scavengers, they can also act as catalysts for isocyanate reactions, including the undesirable trimerization to isocyanurates.[8] Their use should be carefully considered and optimized. In many cases, a non-nucleophilic base may be a better choice if an acid scavenger is required.

III. In-Depth Troubleshooting Guide for Low Yields

Low yields in isocyanate coupling reactions are often multifactorial. This section provides a systematic approach to identify and resolve the root cause of the problem.

Step 1: Rigorous Control of Moisture

This is the most critical aspect of successful isocyanate chemistry.

Troubleshooting Actions:

  • Solvent Purity: Use anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are recommended. For particularly sensitive reactions, consider drying the solvent over activated molecular sieves or a suitable drying agent.[3][4]

  • Reagent Purity: Ensure your nucleophilic coupling partner is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distillation or storage over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[3] This prevents atmospheric moisture from entering the reaction vessel.

  • Glassware Preparation: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed water.

dot

Moisture_Control cluster_sources Sources of Moisture cluster_solutions Mitigation Strategies Solvent Solvent AnhydrousSolvent Use Anhydrous Solvent Solvent->AnhydrousSolvent Reagents Reagents DryReagents Dry Reagents Reagents->DryReagents Atmosphere Atmosphere InertAtmosphere Inert Atmosphere (N2/Ar) Atmosphere->InertAtmosphere Glassware Glassware DryGlassware Oven/Flame-Dry Glassware Glassware->DryGlassware

Caption: Key sources of moisture and their corresponding mitigation strategies.

Step 2: Re-evaluation of Reaction Conditions

If moisture has been rigorously excluded, the next step is to examine the reaction parameters.

ParameterPotential IssueRecommended Action
Solvent Polarity may be too low, slowing down the reaction.Switch to a more polar aprotic solvent such as THF, ethyl acetate, or acetonitrile.[7] Avoid protic solvents (e.g., alcohols, water) unless they are the intended reactant.
Temperature Reaction may be too slow at room temperature.Gradually increase the reaction temperature, monitoring for side product formation by TLC or LC-MS. Be aware that higher temperatures can promote side reactions like trimerization.[3]
Concentration Dilute conditions may lead to slow reaction rates.Increase the concentration of your reactants.
Stoichiometry An incorrect ratio of isocyanate to nucleophile.Ensure an accurate 1:1 molar ratio. In some cases, a slight excess (1.05-1.1 equivalents) of the isocyanate can be beneficial to drive the reaction to completion, but this may complicate purification.
Step 3: Catalyst Considerations

For less reactive nucleophiles, a catalyst may be necessary.

  • Amine Catalysts: Tertiary amines can be effective, but their basicity and steric hindrance play a crucial role.[8] Highly basic, sterically unhindered amines are more active.

  • Organometallic Catalysts: For certain coupling reactions, organometallic catalysts may be employed. However, their use requires careful optimization to avoid unwanted side reactions.

Step 4: Analytical Investigation

If the above steps do not resolve the issue, a more detailed analytical approach is warranted.

  • In-situ Reaction Monitoring: Techniques like ATR-FTIR can be used to monitor the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) and the appearance of the product peak(s).

  • Crude Reaction Mixture Analysis: Before workup, take a small aliquot of the reaction mixture and analyze it by LC-MS or ¹H NMR. This can help identify the presence of side products such as the urea, trimers, or unreacted starting materials.

dot

Troubleshooting_Flowchart Start Low Yield Observed CheckMoisture Rigorously Exclude Moisture? Start->CheckMoisture MoistureControl Implement Strict Anhydrous Techniques CheckMoisture->MoistureControl No OptimizeConditions Optimize Reaction Conditions? (Solvent, Temp, Conc.) CheckMoisture->OptimizeConditions Yes RecheckYield1 Re-run Reaction & Check Yield MoistureControl->RecheckYield1 AdjustConditions Systematically Vary Parameters OptimizeConditions->AdjustConditions No ConsiderCatalyst Introduce/Optimize Catalyst? OptimizeConditions->ConsiderCatalyst Yes RecheckYield2 Re-run Reaction & Check Yield AdjustConditions->RecheckYield2 CatalystScreening Screen Catalysts & Conditions ConsiderCatalyst->CatalystScreening No AnalyzeByproducts Analyze Crude Reaction Mixture (LC-MS, NMR) ConsiderCatalyst->AnalyzeByproducts Yes RecheckYield3 Re-run Reaction & Check Yield CatalystScreening->RecheckYield3 IdentifyProblem Identify Side Products & Address Root Cause AnalyzeByproducts->IdentifyProblem

Caption: A decision tree for troubleshooting low yields in isocyanate coupling reactions.

IV. Experimental Protocols

General Protocol for Coupling of 4-Fluoro-2-methoxyphenyl isocyanate with a Primary Amine
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and anhydrous solvent (e.g., THF, CH₂Cl₂) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Isocyanate: Slowly add a solution of 4-Fluoro-2-methoxyphenyl isocyanate (1.05 eq.) in the same anhydrous solvent to the stirred amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench any excess isocyanate by adding a small amount of methanol.[9] Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol for Solvent Drying (THF over Sodium/Benzophenone)

Caution: This procedure should only be performed by trained personnel. Sodium metal is highly reactive.

  • Pre-drying: Pre-dry the THF over calcium hydride (CaH₂) for 24 hours, followed by distillation.

  • Setup: To a round-bottom flask containing a stir bar, add small pieces of sodium metal to the pre-dried THF under an inert atmosphere.

  • Initiation: Add a small amount of benzophenone to the flask. The solution should turn a deep blue or purple color, indicating that the solvent is anhydrous and oxygen-free.[4]

  • Distillation: Once the color is stable, distill the solvent into a receiving flask containing activated molecular sieves. The freshly distilled anhydrous solvent should be used immediately.[4]

V. Purification Strategies

Purification of the final product can also present challenges, particularly with the removal of urea byproducts.

ImpurityPhysical PropertiesRemoval Method
Symmetrical Urea Byproduct Often a high-melting, poorly soluble solid.Filtration: If the urea is insoluble in the reaction solvent, it can sometimes be removed by simple filtration. Chromatography: Urea byproducts are typically more polar than the desired urethane or urea product and can be separated by column chromatography.
Unreacted Isocyanate Highly reactive.Quenching: React any remaining isocyanate with a small amount of methanol before workup to form the more stable and easily separable methyl carbamate.[9]
Catalyst Varies depending on the catalyst used.Aqueous Wash: If using a water-soluble catalyst, it can often be removed by an aqueous workup. Chromatography: Most catalysts can be separated from the product by column chromatography.

References

  • Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F. [Link]

  • How To Get Isocyanate? | ACS Omega. (2024, February 28). [Link]

  • How To Get Isocyanate? - PMC - NIH. (n.d.). [Link]

  • Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine. (2025, March 3). [Link]

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • Isocyanate - Wikipedia. (n.d.). [Link]

  • US7358388B2 - Method for the purification of isocyanates - Google P
  • Gold Metal-Catalyzed Reactions of Isocyanides with Primary Amines and Oxygen. (2006, July 25). [Link]

  • Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activi - ResearchGate. (n.d.). [Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - MDPI. (2023, August 24). [Link]

  • Method for the purification of isocyanates - Justia Patents. (2006, June 22). [Link]

  • Effect of solvent properties on reaction of isocyanates with mercaptans - ResearchGate. (2025, August 9). [Link]

  • Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC. (n.d.). [Link]

  • WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials - Google P
  • Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes - DTIC. (2010, June 16). [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.). [Link]

  • US4238404A - Process for the preparation of isocyanate derivatives of aliphatic, cycloaliphatic, and araliphatic compounds - Google P
  • Hydrolysis reaction of isocyanate. | Download Scientific Diagram - ResearchGate. (n.d.). [Link]

  • EP1575907B1 - Method for the purification of isocyanates - Google P
  • Amide coupling with isocyanates: a) Herein‐presented mechanochemical... - ResearchGate. (n.d.). [Link]

  • 4-FLUOROPHENYL ISOCYANATE | Georganics. (n.d.). [Link]

  • 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem. (n.d.). [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). [Link]

  • Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed. (2000, April 14). [Link]

  • Hydrolysis of isocyanate - YouTube. (2020, March 27). [Link]

  • Catalysts for Isocyanate Cyclotrimerization - TUE Research portal - Eindhoven University of Technology. (2023, May 19). [Link]

  • Action Mechanism and Characters of Coupling Agent - TC CHEMICALS CO.,LTD. (n.d.). [Link]

Sources

Technical Support Center: Handling the Moisture Sensitivity of 1-Fluoro-4-isocyanato-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Fluoro-4-isocyanato-2-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and use of this highly reactive isocyanate. My objective is to equip you with the necessary knowledge to mitigate issues arising from its inherent moisture sensitivity, ensuring the success and reproducibility of your experiments.

The Challenge: Understanding the Reactivity of 1-Fluoro-4-isocyanato-2-methoxybenzene

1-Fluoro-4-isocyanato-2-methoxybenzene is a valuable building block in organic synthesis due to its reactive isocyanate group (-N=C=O). However, this high reactivity also makes it extremely susceptible to moisture. Even trace amounts of water in your reaction system can lead to the formation of unwanted byproducts, primarily a disubstituted urea, which can significantly lower your yield and complicate purification.

The reaction with water proceeds through a two-step process. First, the isocyanate reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to generate a primary amine and carbon dioxide gas. The newly formed amine is highly nucleophilic and will readily attack another molecule of the isocyanate, forming a stable and often insoluble urea byproduct.[1][2][3] This side reaction consumes two equivalents of your isocyanate for every one equivalent of water present, making it a costly pathway.[1][4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 1-Fluoro-4-isocyanato-2-methoxybenzene, providing both the probable cause and actionable troubleshooting steps.

Issue 1: A white, insoluble solid has formed in my reaction vessel.
  • Probable Cause: You are likely observing the formation of a disubstituted urea, a classic sign of water contamination.[4] Ureas are often less soluble than the desired urethane products and can precipitate out of the reaction mixture.[3]

  • Troubleshooting Steps:

    • Verify Solvent Purity: The most critical step is to ensure your solvent is rigorously anhydrous. Use Karl Fischer titration to determine the water content of your solvent, aiming for a level below 50 ppm.[4][5]

    • Check Reagents: If the solvent is dry, assess the moisture content of your other starting materials, especially if they are hygroscopic.

    • Review Glassware Preparation: Ensure all glassware was rigorously dried before use. This can be achieved by oven-drying at over 120°C overnight or by flame-drying under vacuum immediately before setting up the reaction.[6][7] A thin film of adsorbed moisture on glassware is a common source of contamination.[6][8]

    • Ensure Inert Atmosphere: Confirm that your reaction is conducted under a positive pressure of a dry, inert gas such as nitrogen or argon.[4][9]

Issue 2: My reaction is foaming or bubbling, and the pressure is increasing.
  • Probable Cause: This is a strong indicator of significant water contamination. The reaction of the isocyanate with water produces carbon dioxide gas, leading to the observed foaming and pressure buildup.[1][4][10]

  • Troubleshooting Steps:

    • Immediate Action: Do not seal the reaction vessel. A dangerous buildup of pressure could cause the glassware to rupture.[10] Ensure the reaction is properly vented to a fume hood.

    • Investigate Moisture Source: Follow the steps outlined in "Issue 1" to identify and eliminate the source of moisture for future experiments.

    • Catalyst Consideration: Be aware that some catalysts can also promote the isocyanate-water reaction.[4] Review your choice of catalyst to ensure it is selective for the desired reaction.

Issue 3: The final product yield is very low, and a significant portion of my isocyanate starting material is gone.
  • Probable Cause: The isocyanate has been consumed by the side reaction with water. Remember, for every one mole of water, two moles of your isocyanate are consumed in the formation of the urea byproduct.[1]

  • Troubleshooting Steps:

    • Quantify Water Content: While post-reaction analysis can be informative, a preventative approach is far more effective. Before your next attempt, rigorously quantify and minimize the water content in all reaction components.

    • Drying Protocol Review: Re-evaluate your solvent and reagent drying procedures. Consider implementing more stringent drying techniques.

FAQ: Storage and Handling

Q1: How should I store 1-Fluoro-4-isocyanato-2-methoxybenzene?

A1: It should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[11] The container must be tightly sealed to prevent moisture ingress.[12] Storage under an inert atmosphere of nitrogen or argon is highly recommended.

Q2: What is the best way to transfer this reagent?

A2: Use of syringe and cannula techniques under an inert atmosphere is the best practice for transferring moisture-sensitive reagents.[6][13] This prevents the introduction of atmospheric moisture into the reagent bottle and your reaction vessel.

Q3: What are the key safety precautions when working with isocyanates?

A3: Isocyanates are toxic and can cause respiratory and skin sensitization.[10][14][15][16] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.[16][17][18][19][20] Avoid inhalation of vapors and skin contact.[19]

Experimental Protocols

To ensure the integrity of your experiments, the following detailed protocols for preparing an anhydrous reaction environment are provided.

Protocol 1: Rigorous Drying of Glassware
  • Clean all glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone.

  • Place the glassware in an oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[6][7]

  • Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon to cool.[6][7] This prevents atmospheric moisture from re-adsorbing onto the glass surfaces.

Protocol 2: Preparation of Anhydrous Solvents

The choice of drying method depends on the solvent and the required level of dryness.

Method A: Drying with Activated Molecular Sieves

This is a safe and effective method for many common solvents.

  • Sieve Activation: Place 3Å or 4Å molecular sieves (10-20% of the solvent volume) in a flask and heat to 180-200°C under high vacuum for at least 8 hours.[5]

  • Cooling: Allow the sieves to cool to room temperature under a positive pressure of dry nitrogen or argon.[5]

  • Drying: Add the activated sieves to the solvent in a separate, oven-dried flask under an inert atmosphere.

  • Incubation: Seal the flask and allow it to stand for at least 48-72 hours.[5]

Method B: Distillation from a Drying Agent

This is a more rigorous method for achieving very low water content.

SolventRecommended Drying Agent
Tetrahydrofuran (THF)Sodium/Benzophenone
Dichloromethane (DCM)Calcium Hydride (CaH₂)
TolueneSodium/Benzophenone
AcetonitrileCalcium Hydride (CaH₂)

General Distillation Procedure (Example with THF from Sodium/Benzophenone):

  • Pre-dry the solvent: Add the THF to a flask containing a stir bar and small pieces of sodium metal.

  • Initiation: Add a small amount of benzophenone. The solution will turn a deep blue or purple, indicating the formation of the sodium-benzophenone ketyl radical and an anhydrous state.[4] If the color does not persist, more sodium is needed.

  • Distillation: Once the color is stable, distill the solvent under an inert atmosphere into a dry receiving flask.

  • Storage: Use the freshly distilled solvent immediately or store it under an inert atmosphere over activated molecular sieves.

Protocol 3: Setting up a Moisture-Sensitive Reaction
  • Glassware: Use glassware that has been rigorously dried according to Protocol 1.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) while flushing with a dry inert gas.[3] Maintain a positive pressure of the inert gas throughout the entire experiment, using a bubbler to monitor the flow.[6]

  • Reagent Addition: Add the dried solvent and other non-isocyanate reagents to the reaction flask via cannula or syringe.

  • Isocyanate Addition: Slowly add the 1-Fluoro-4-isocyanato-2-methoxybenzene to the reaction mixture using a syringe.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as in-situ FTIR, to observe the disappearance of the isocyanate peak (around 2250-2285 cm⁻¹) and the appearance of the desired product peaks.[1][3]

Visualizing the Workflow

Diagram 1: Moisture-Sensitive Reaction Setup

cluster_setup Reaction Setup cluster_reagents Reagent Handling flask Three-Neck Flask (Oven-Dried) condenser Condenser flask->condenser funnel Dropping Funnel flask->funnel stir Stir Plate gas_in Inert Gas Inlet (N2 or Ar) gas_in->flask bubbler Bubbler gas_in->bubbler Positive Pressure solvent Anhydrous Solvent syringe Syringe/Cannula solvent->syringe reagent Other Reagents (Dried) reagent->syringe isocyanate 1-Fluoro-4-isocyanato- 2-methoxybenzene isocyanate->syringe syringe->funnel

Caption: Workflow for a moisture-sensitive reaction setup.

Diagram 2: The Unwanted Reaction Pathway

isocyanate1 Isocyanate (R-NCO) carbamic_acid Carbamic Acid (Unstable Intermediate) isocyanate1->carbamic_acid water Water (H2O) water->carbamic_acid amine Amine (R-NH2) carbamic_acid->amine co2 Carbon Dioxide (CO2) carbamic_acid->co2 urea Urea Byproduct (R-NH-CO-NH-R) amine->urea isocyanate2 Isocyanate (R-NCO) isocyanate2->urea

Caption: Reaction pathway for urea byproduct formation.

By adhering to these rigorous protocols and being mindful of the potential pitfalls, you can successfully manage the moisture sensitivity of 1-Fluoro-4-isocyanato-2-methoxybenzene and achieve your desired synthetic outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions.
  • Transports Canada. (2025, August 11). Isocyanates – A family of chemicals.
  • Benchchem. (2025, December). Technical Support Center: Isocyanate Reaction Troubleshooting.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. [Link]

  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water.
  • Organic Chemistry Portal. (n.d.). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • California Department of Public Health. (2014, May). Isocyanates: Working Safely.
  • Benchchem. (n.d.). Technical Support Center: Drying 1-Decanol for Moisture-Sensitive Reactions.
  • Safety+Health Magazine. (2013, November 25). Isocyanates in the workplace: Exposure, effects and control.
  • Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers.
  • SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
  • Benchchem. (n.d.). Minimizing urea by-product formation in isocyanate reactions.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • EMD Millipore. (n.d.). Dry and safe - Drying agents from EMD Millipore.
  • MDPI. (2023, August 24). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.
  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065. [Link]

  • Wikipedia. (n.d.). Air-free technique.
  • (n.d.). [Chemical Knowledge]:Specification for storage and transport of isocyanates.
  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
  • Huntsman Building Solutions. (2021, January 20). Isocyanate Component A - SAFETY DATA SHEET.
  • Echemi. (n.d.). 1-Fluoro-4-(isothiocyanatomethyl)benzene Formula.
  • Life Specialty Coatings. (n.d.). Isocyanate - SDS.
  • (n.d.). 4 - SAFETY DATA SHEET.
  • (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
  • ChemScene. (2025, July 25). Safety Data Sheet.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Angene Chemical. (2025, October 28). Safety Data Sheet.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips.
  • Vulcanchem. (n.d.). 1-Fluoro-2-isocyano-4-methylbenzene for sale.
  • PubChemLite. (n.d.). 1-fluoro-4-isocyanato-2-methoxybenzene (C8H6FNO2).
  • RSC Publishing. (n.d.). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision.

Sources

Separation of 4-Fluoro-2-methoxyaniline impurity from isocyanate reagent

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Isocyanates from Aniline Impurities

Ticket ID: ISO-PUR-004 Subject: Separation of 4-Fluoro-2-methoxyaniline (FMA) from Isocyanate Reagents Status: Open Expert: Senior Application Scientist

Executive Summary

The presence of 4-Fluoro-2-methoxyaniline (FMA) in your isocyanate reagent (likely 4-Fluoro-2-methoxyphenyl isocyanate ) is a common degradation issue caused by moisture ingress. This impurity is not just a contaminant; it is a nucleophile that will actively quench your isocyanate, lowering yields and generating urea byproducts.

Immediate Action Required: Stop using the reagent for sensitive couplings until purified. The "pink/brown" coloration often observed is a hallmark of amine oxidation, indicating significant hydrolysis has occurred.

Module 1: Diagnostic & Root Cause

Q: Why is this impurity present?

A: Isocyanates are thermodynamically unstable in the presence of water. The amine (FMA) is the direct hydrolysis product of your reagent.

  • Moisture Ingress: Atmospheric water reacts with the isocyanate to form an unstable carbamic acid.

  • Decarboxylation: The carbamic acid spontaneously loses

    
     to form the primary amine (FMA).
    
  • Urea Formation (Secondary Loss): The newly formed amine reacts with remaining isocyanate to form a symmetric urea, consuming two equivalents of your reagent for every one equivalent of water.

Self-Validating Sign: If you observe gas evolution (


 bubbles) upon opening the bottle or dissolving the reagent, active hydrolysis is occurring.
Q: How do I confirm the contamination?

A: Use Proton NMR (


-NMR) or IR spectroscopy.
  • NMR: Look for a broad singlet (exchangeable) around

    
     3.5–5.0 ppm (
    
    
    
    protons). The isocyanate has no exchangeable protons.
  • IR: The Isocyanate (

    
    ) stretch is strong and sharp at ~2270 cm⁻¹ . The Amine will show specific 
    
    
    
    stretches at 3300–3500 cm⁻¹ .

Mechanism of Failure (DOT Visualization):

HydrolysisPath ISO Isocyanate (R-N=C=O) CARB Carbamic Acid (Unstable) ISO->CARB + H₂O UREA Byproduct: Urea (R-NH-CO-NH-R) ISO->UREA H2O Water (H₂O) H2O->CARB AMINE Impurity: Amine (R-NH₂) CARB->AMINE - CO₂ CO2 Gas: CO₂ CARB->CO2 AMINE->UREA + Isocyanate

Figure 1: The cascade of isocyanate degradation. Note that the amine impurity triggers a secondary reaction that consumes more isocyanate to form urea.

Module 2: Purification Protocols

WARNING: Do NOT use standard aqueous acid extraction (e.g., washing with 1M HCl). Water will destroy the remaining isocyanate immediately. You must use anhydrous methods.

Method A: Anhydrous HCl Precipitation (Recommended for High Purity)

Best for: Small to medium scale (<50g), removing low levels (<5%) of amine.

Principle: Amines are basic; isocyanates are not. By introducing anhydrous HCl, the amine is converted to its hydrochloride salt (FMA-HCl), which is insoluble in non-polar solvents, while the isocyanate remains in solution.

Protocol:

  • Dissolution: Dissolve the contaminated isocyanate in dry Toluene or Diethyl Ether (concentration ~0.5 M).

  • Precipitation: Add 4M HCl in Dioxane (commercially available) dropwise with vigorous stirring.

    • Stoichiometry: Add only enough HCl to precipitate the amine (watch for cessation of solid formation). Excess HCl is difficult to remove.

  • Filtration: The solution will turn cloudy as the amine-HCl salt precipitates. Filter rapidly through a sintered glass funnel (or Celite pad) under an inert atmosphere (

    
     or Ar) to prevent moisture uptake.
    
  • Concentration: Evaporate the filtrate (containing the purified isocyanate) under reduced pressure.

Data for Validation:

Compound Solubility in Ether Reactivity with HCl Physical State after HCl
Isocyanate Soluble Non-reactive* Liquid/Soluble

| Amine (Impurity) | Soluble | Forms Salt | Solid Precipitate |

*Note: Isocyanates are stable to anhydrous HCl for short durations at room temperature.

Workflow Diagram (DOT):

PurificationFlow Start Contaminated Isocyanate (Liquid/Solid Mix) Solvent Dissolve in Dry Toluene/Ether Start->Solvent Acid Add 4M HCl in Dioxane (Dropwise) Solvent->Acid Filter Filter Precipitate (Amine-HCl Salt) Acid->Filter Filtrate Filtrate contains Pure Isocyanate Filter->Filtrate Liquid Phase Waste Waste Filter->Waste Solid Phase (Impurity) Evap Evaporate Solvent Filtrate->Evap Final Pure Isocyanate Evap->Final

Figure 2: Workflow for anhydrous scavenging of amine impurities.

Method B: Vacuum Distillation (Recommended for Bulk)

Best for: Large scale (>50g) or heavily degraded samples.

Principle: Exploiting the boiling point difference.

  • Isocyanate BP: ~55°C at 8 mmHg (Estimated based on 4-fluorophenyl isocyanate).[1][2]

  • Amine (FMA) BP: ~215°C at 760 mmHg (significantly higher).

Protocol:

  • Set up a short-path distillation apparatus. Grease all joints thoroughly to ensure a high vacuum.

  • Apply vacuum (<5 mmHg is ideal).

  • Heat the oil bath. The isocyanate will distill over first (lower boiling point).

  • The amine and any urea byproducts (which are non-volatile solids) will remain in the boiling flask.

  • Critical: Discard the first 5% of distillate (fore-run) as it may contain dissolved gases or residual HCl if you attempted Method A previously.

Module 3: Storage & Prevention

Q: How do I stop this from happening again? A:

  • Parafilm is insufficient. Store isocyanates in a desiccator or under an inert atmosphere (Nitrogen/Argon).

  • Cold Storage: Store at 2–8°C. Cold slows down the kinetics of hydrolysis and dimerization.

  • Septum Seals: If using the bottle frequently, replace the cap with a Sure-Seal™ septum and withdraw liquid via syringe to avoid exposing the bulk liquid to humid air.

References

  • Common Organic Chemistry. (n.d.). Standard Protocols for Boc Deprotection and Amine Salt Formation using HCl in Dioxane. Retrieved March 1, 2026, from [Link]

Sources

Technical Support Center: Solvent Selection & Troubleshooting for 1-Fluoro-4-isocyanato-2-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Fluoro-4-isocyanato-2-methoxybenzene (CAS: 862466-09-9) is a highly reactive, electrophilic building block used extensively in the synthesis of complex ureas, carbamates, and polyurethanes. Because of the electron-withdrawing nature of the fluoro group, the isocyanate carbon is highly activated, making it exceptionally sensitive to reaction conditions.

This guide provides field-proven troubleshooting strategies, solvent selection criteria, and self-validating protocols to ensure high-yield reactions while mitigating moisture-induced degradation.

Part 1: Core Principles of Solvent Selection (FAQ)

Q1: What are the absolute requirements for a solvent when reacting 1-Fluoro-4-isocyanato-2-methoxybenzene? A1: Solvents must be strictly aprotic, non-nucleophilic, and rigorously anhydrous (moisture content ideally <10 ppm)[1]. Alcohols and ether-alcohols must be entirely avoided as they act as competing nucleophiles, leading to unwanted carbamate formation instead of your target product. Ideal solvents include Esters (e.g., Ethyl Acetate), Ethers (e.g., Tetrahydrofuran, 1,4-Dioxane), and halogenated/hydrocarbon solvents (e.g., Dichloromethane, Toluene).

Q2: Does the choice of solvent polarity affect the reaction rate? A2: Yes. The polarity of the solvent significantly impacts the reaction kinetics of isocyanates, even in the absence of a catalyst. Research indicates that reactivity increases with solvent polarity in the order of Xylene < 1,4-Dioxane < Cyclohexanone[2]. Furthermore, the electron-withdrawing fluorine substituent on 1-Fluoro-4-isocyanato-2-methoxybenzene polarizes the molecule, making the NCO group highly susceptible to nucleophilic attack[2]. If your reaction is sluggish in Toluene, switching to a more polar aprotic solvent like THF or Cyclohexanone will accelerate the rate.

Part 2: Troubleshooting Common Issues (FAQ)

Q3: My reaction yielded a white, insoluble precipitate instead of the target product. What went wrong? A3: This is the classic signature of moisture contamination. Isocyanates react rapidly with trace water to form an unstable carbamic acid intermediate[3]. This intermediate spontaneously decarboxylates to form an aryl amine and carbon dioxide[3]. The newly formed amine then acts as a highly effective nucleophile, attacking another molecule of 1-Fluoro-4-isocyanato-2-methoxybenzene to form a symmetric, highly insoluble diaryl urea[3]. (See the Reaction Pathways diagram below).

Q4: Why did my reaction vessel suddenly pressurize and foam during the addition phase? A4: Foaming and pressure buildup are direct mechanical consequences of the moisture-induced degradation described above. The decarboxylation of the carbamic acid intermediate releases gaseous carbon dioxide (CO₂)[1]. Immediate action: Never tightly seal a vessel if moisture contamination is suspected, as this can lead to explosive pressure failure. Vent the reaction safely under an inert atmosphere.

Part 3: Quantitative Data - Solvent Comparison

Table 1: Solvent Selection Matrix for 1-Fluoro-4-isocyanato-2-methoxybenzene

SolventPolarity IndexSuitabilityRecommended Drying MethodNotes
Tetrahydrofuran (THF) 4.0ExcellentSodium / BenzophenoneHigh solubility; accelerates reaction rate.
1,4-Dioxane 4.8ExcellentSodium / BenzophenoneHigh polarity boosts kinetics[2]; high boiling point.
Ethyl Acetate 4.4GoodMolecular Sieves (4Å)Common in coatings; strictly avoid alcohol impurities.
Dichloromethane (DCM) 3.1GoodCalcium Hydride (CaH₂)Good for low-temp reactions; highly volatile.
Toluene 2.4ModerateSodium metalSlower kinetics; excellent for azeotropic drying.

Part 4: Experimental Protocols

Protocol 1: Self-Validating Preparation of Anhydrous THF

To prevent symmetric urea formation, solvents must be dried to <10 ppm water[1]. This protocol uses a self-validating visual indicator to guarantee an anhydrous environment.

  • Pre-Drying: Store HPLC-grade THF over activated 4Å molecular sieves for 24 hours to remove bulk water.

  • Setup: Transfer the pre-dried THF to a flame-dried round-bottom distillation flask equipped with a reflux condenser and an inert gas (Argon/N₂) line.

  • Active Drying: Add sodium metal chunks and a catalytic amount of benzophenone.

  • Reflux & Validation: Heat to a gentle reflux. Causality of Validation: Sodium reacts with benzophenone to form a ketyl radical, which is instantly destroyed by water and oxygen. A persistent deep blue/purple color mathematically guarantees the solvent is anhydrous and deoxygenated[1]. If the color remains yellow/clear, water is still present; add more sodium.

  • Distillation: Distill the deep-blue THF directly into the reaction vessel.

  • Final Verification: Perform a Karl Fischer titration on a 1 mL aliquot to confirm moisture is <10 ppm[1].

Protocol 2: Standardized Nucleophilic Addition (Urea Synthesis)
  • Preparation: Purge a flame-dried Schlenk flask with Argon for 15 minutes.

  • Dissolution: Dissolve 1.0 eq of 1-Fluoro-4-isocyanato-2-methoxybenzene in 10 mL of freshly distilled, anhydrous THF.

  • Nucleophile Prep: In a separate dry vial, dissolve 1.05 eq of the target amine in 5 mL of anhydrous THF.

  • Temperature Control: Cool the isocyanate solution to 0°C using an ice bath to control the exothermic addition and prevent side reactions.

  • Addition: Add the amine solution dropwise over 10 minutes to maintain a low concentration of unreacted nucleophile.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC or LC-MS until the isocyanate peak disappears.

Part 5: Visualizations

ReactionPathways Iso 1-Fluoro-4-isocyanato- 2-methoxybenzene Target Target Product (Urea/Carbamate) Iso->Target + Nucleophile Inter Carbamic Acid Intermediate Iso->Inter + H2O SymUrea Symmetric Urea (Insoluble Precipitate) Iso->SymUrea Secondary Attack Nuc Target Nucleophile (Amine/Alcohol) Nuc->Target H2O Trace Moisture (H2O) H2O->Inter Amine Aryl Amine + CO2 (Foaming) Inter->Amine Decarboxylation Amine->SymUrea + Isocyanate

Caption: Competing reaction pathways: target nucleophilic addition vs. moisture-induced degradation.

SolventWorkflow A Raw Solvent (e.g., THF) B Pre-Drying (4Å Molecular Sieves) A->B C Active Distillation (Na/Benzophenone) B->C D Visual Validation (Deep Blue Ketyl Radical) C->D D->C Color fades E Karl Fischer Titration (<10 ppm H2O) D->E Color persists F Ready for Isocyanate Reaction E->F Pass G Fail: Re-distill E->G Fail G->C

Caption: Workflow for anhydrous solvent preparation and visual self-validation.

References

  • Source: Scientific.
  • Technical Support Center: Managing Isocyanate Reactions Source: Benchchem URL
  • Solvents and Additives of Polyurethane Coatings Source: Dongsen Chemicals URL
  • Isocyanate Reactivity & Properties Source: Wikipedia URL

Sources

Technical Support Center: 1-Fluoro-4-isocyanato-2-methoxybenzene Storage & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Fluoro-4-isocyanato-2-methoxybenzene (CAS: 862466-09-9). This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting protocols, mechanistic insights, and standard operating procedures (SOPs) to prevent reagent degradation and ensure reproducible syntheses.

PART 1: Mechanistic Causes of Degradation

To effectively store 1-Fluoro-4-isocyanato-2-methoxybenzene, one must understand why it degrades. The compound features a highly electrophilic isocyanate carbon, which is further sensitized by the inductive electron-withdrawing effect of the fluorine atom on the aromatic ring. Degradation occurs via two primary pathways:

1. Moisture-Induced Hydrolysis (Urea Formation) When exposed to atmospheric moisture, water acts as a nucleophile, attacking the isocyanate group via an E1cB/BAc2 mechanism[1]. This forms a highly unstable carbamic acid intermediate. Because carbamic acid cannot be isolated, it rapidly decarboxylates, releasing carbon dioxide (


) gas and yielding 4-fluoro-3-methoxyaniline. This primary amine then rapidly reacts with unreacted isocyanate in the vial to form an insoluble, cross-linked diaryl urea precipitate.

2. Thermal Dimerization (Uretidinedione Formation) Prolonged exposure to ambient or elevated temperatures induces a [2+2] cycloaddition between two isocyanate groups [2]. This self-condensation forms a four-membered uretidinedione ring (dimer). Unlike hydrolysis, dimerization can occur even in perfectly dry, inert conditions if the temperature threshold is exceeded.

PART 2: Diagnostic Workflows & Logical Relationships

DegradationPathways Iso 1-Fluoro-4-isocyanato- 2-methoxybenzene Carbamic Carbamic Acid (Unstable Intermediate) Iso->Carbamic Nucleophilic Attack Urea Insoluble Diaryl Urea (Precipitate) Iso->Urea Dimer Uretidinedione (Dimer Precipitate) Iso->Dimer [2+2] Cycloaddition H2O Moisture (H2O) H2O->Carbamic Heat Thermal Stress Heat->Dimer Amine 4-Fluoro-3-methoxy- aniline Carbamic->Amine Decarboxylation (-CO2) CO2 CO2 Gas (Pressure Build-up) Carbamic->CO2 Amine->Urea + Unreacted Isocyanate

Mechanistic pathways of 1-Fluoro-4-isocyanato-2-methoxybenzene degradation via moisture and heat.

TroubleshootingWorkflow Start Inspect Reagent Vial CheckVisual Visual Check: Is there a white precipitate? Start->CheckVisual PrecipYes Yes: Urea or Dimer Present CheckVisual->PrecipYes Yes PrecipNo No: Visually Clear CheckVisual->PrecipNo No CheckPressure Pressure Check: Is the cap bulging or hissing? PressYes Yes: CO2 Evolution (Moisture Contamination) CheckPressure->PressYes Yes PressNo No: Proceed to FT-IR CheckPressure->PressNo No Discard Discard Safely. Review Inert Gas Protocol. PrecipYes->Discard PrecipNo->CheckPressure PressYes->Discard FTIR FT-IR Analysis: Check N=C=O peak at ~2270 cm⁻¹ PressNo->FTIR FTIR->Discard Weak/Absent Peak Use Reagent is Viable. Proceed with Synthesis. FTIR->Use Strong Peak

Step-by-step diagnostic workflow for assessing the integrity of isocyanate reagents before use.

PART 3: Troubleshooting Guide & FAQs

Q: I opened my reagent vial and heard a distinct "hissing" sound. Is the reagent still viable? A: No. The hissing sound indicates


 pressure buildup, which is a direct, irreversible byproduct of moisture-induced hydrolysis [1]. The reagent has likely degraded into 4-fluoro-3-methoxyaniline and urea derivatives. Do not use it for moisture-sensitive coupling reactions, as the exact stoichiometry of active isocyanate is now unknown.

Q: There is a white, insoluble precipitate in my otherwise clear liquid reagent. What is it, and can I filter it? A: The precipitate is either insoluble diaryl urea (from moisture exposure) or a uretidinedione dimer (from thermal stress) [2]. While minor amounts of dimer can technically be removed using a dry 0.22 µm PTFE syringe filter under an inert atmosphere, doing so alters the molarity of your reagent. If you choose to filter, you must re-quantify the active NCO content before proceeding with your synthesis.

Q: How can I quantitatively verify the integrity of my 1-Fluoro-4-isocyanato-2-methoxybenzene before a critical synthesis step? A: The most reliable, non-destructive method is Fourier Transform Infrared (FT-IR) spectroscopy. The intact isocyanate group exhibits a strong, distinct


 stretching vibration peak at approximately 2270 cm⁻¹ [3]. A significant reduction in this peak, coupled with the appearance of N-H stretching (3500–3200 cm⁻¹) or urea carbonyl peaks (~1650 cm⁻¹), confirms degradation. This acts as a self-validating system: if the 2270 cm⁻¹ peak is sharp and dominant, your storage protocol was successful.

PART 4: Quantitative Data & Storage Parameters

To prevent both hydrolysis and dimerization, strict adherence to the following storage parameters is required:

ParameterRecommended ConditionCausality / Rationale
Storage Temperature -20°C (Long-term) 2–8°C (Working Aliquots)Suppresses the kinetics of [2+2] cycloaddition (dimerization) and minimizes thermal degradation [2].
Atmosphere Argon or Dry Nitrogen (Dew point < -40°C)Displaces atmospheric moisture. Argon is preferred as it is heavier than air and forms a better protective blanket over the liquid.
Container Type Amber Glass Vial with PTFE-lined Septum CapAmber glass prevents photo-degradation. PTFE provides a chemically inert, moisture-impermeable seal.
Analytical Marker FT-IR Peak at ~2270 cm⁻¹Direct quantification of the active

functional group [3].

PART 5: Standard Operating Procedure (SOP) for Aliquoting and Storage

To ensure trustworthiness in your experimental setup, every handling step must be designed to exclude moisture. Follow this self-validating SOP:

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the sealed vial from the -20°C freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30–45 minutes) before opening.

  • Causality: Opening a cold vial causes ambient moisture in the laboratory air to immediately condense on the inner walls and the reagent surface, initiating irreversible hydrolysis.

  • Validation: Touch the outside of the vial; if it feels cold or has visible condensation on the exterior glass, do not open it.

Step 2: Inert Atmosphere Extraction

  • Action: Transfer the equilibrated vial into a glovebox purged with high-purity Argon, or use standard Schlenk line techniques. Use only oven-dried (120°C overnight) glassware and gas-tight syringes.

  • Causality: Standard syringes contain trace moisture adsorbed to the glass/plastic walls. Oven-drying eliminates this microscopic water layer.

Step 3: Post-Extraction Blanketing

  • Action: After extracting the required volume, immediately blanket the headspace of the primary vial with a gentle stream of Argon for 15–20 seconds.

  • Causality: Argon displaces any ambient air that may have entered the vial during extraction, preventing the E1cB hydrolysis mechanism during subsequent storage.

Step 4: Sealing and Storage

  • Action: Tightly secure the PTFE-lined cap. Wrap the cap-vial junction tightly with Parafilm to create a secondary moisture barrier. Immediately return the vial to the -20°C freezer.

  • Validation: To validate your blanketing technique, perform an FT-IR scan on a test aliquot after 1 month of storage. If the 2270 cm⁻¹ peak intensity matches the baseline day-zero scan, your sealing protocol is fully validated.

References

  • Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester. CDC Stacks. URL:[Link]

  • Mondur® MB - Storage and Dimer Formation. Covestro Solution Center. URL: [Link]

Validation & Comparative

19F NMR chemical shift of 4-Fluoro-2-methoxyphenyl isocyanate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Chemical Shift of 4-Fluoro-2-methoxyphenyl Isocyanate Derivatives: A Comparative Analytical Guide

Strategic Utility in Fragment-Based Drug Discovery

4-Fluoro-2-methoxyphenyl isocyanate is a high-value electrophilic building block, particularly in the synthesis of TRPV1 antagonists and kinase inhibitors. Its utility extends beyond its reactivity; the fluorine atom at the 4-position serves as a highly sensitive NMR spy reporter .

Unlike proton (


H) NMR, which often suffers from signal overlap in complex scaffolds, 

F NMR offers a distinct advantage: a wide chemical shift dispersion and zero background interference.[1] This guide analyzes the

F chemical shift landscape of this isocyanate, comparing it against its precursor (aniline) and its downstream derivatives (ureas/carbamates) to provide a robust framework for reaction monitoring and structural validation.

The Chemical Shift Landscape: Comparative Data

The electronic environment of the fluorine nucleus is heavily modulated by the substituent at the para-position (relative to fluorine). The transformation from an electron-donating amine (precursor) to an electron-withdrawing isocyanate (reagent), and finally to a urea (product), creates a predictable "check-mark" shift pattern that is diagnostic of reaction progress.

Table 1: Diagnostic F NMR Shift Ranges (Relative to CFCl )
Compound ClassFunctional Group (C-1)Electronic Effect (Para)Predicted Shift Range (ppm)*Shift Direction (vs. PhF)
Precursor Aniline (

)
Strongly Donating (+M)-124 to -128 Upfield (Shielded)
Target Reagent Isocyanate (

)
Withdrawing (-I, -M) -115 to -119 Downfield (Deshielded)
Product Urea (

)
Moderately Donating-120 to -124 Mid-Field (Restored Shielding)
Reference Fluorobenzene (

)
Neutral-113.1Baseline

*Note: Values are estimated based on Substituent Chemical Shift (SCS) additivity rules in CDCl


. Absolute values may vary by 

1-2 ppm depending on solvent (DMSO-d

vs. CDCl

) and concentration.
Mechanistic Insight: The "Why" Behind the Shift
  • The Aniline Baseline: The amino group (

    
    ) is a strong resonance donor. It pushes electron density into the ring, increasing shielding at the para-fluorine. This results in the most negative (upfield) shift.
    
  • The Isocyanate Deshielding: Converting

    
     to 
    
    
    
    removes this donation. The isocyanate group is electron-withdrawing via induction and resonance. This decreases electron density at the fluorine, causing a significant downfield shift (
    
    
    )
    relative to the aniline. This large gap makes monitoring the conversion of aniline to isocyanate unambiguous.
  • The Urea Recovery: Upon reaction with an amine to form a urea, the nitrogen re-acquires a lone pair capable of resonance donation (though less effective than the free amine due to the adjacent carbonyl). The signal shifts back upfield , typically landing between the isocyanate and aniline signals.

Structural Isomer Differentiation

In synthesis, regioisomer contamination is a critical quality attribute.


F NMR distinguishes the 4-fluoro isomer from its 3-fluoro or 5-fluoro analogs based on coupling constants (

-coupling) and chemical shift.[2]
Table 2: Regioisomer Differentiation Logic
IsomerStructureCoupling Pattern (

H-

F)
Chemical Shift Trend
4-Fluoro (Target)F is para to NCOTriplet of Quartets (complex due to meta-H and ortho-H)-115 to -119 ppm (Deshielded by para-NCO)
5-Fluoro F is meta to NCOQuartet (dominated by ortho-H and para-H)-110 to -114 ppm (Less affected by NCO)
3-Fluoro F is ortho to NCOMultiplet (Strong Through-Space interaction)-120 to -130 ppm (Variable due to ortho effect)

Experimental Protocol: Reaction Monitoring

To ensure reproducibility and accurate assignment, follow this self-validating protocol.

Objective: Quantify conversion of 4-Fluoro-2-methoxyaniline to Isocyanate using


F qNMR.

Materials:

  • Solvent: CDCl

    
     (preferred for isocyanates to avoid reaction with moisture/DMSO).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.1 ppm). Avoid TFA if acid-sensitive.

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve 10 mg of the starting aniline in 0.6 mL CDCl

    
    . Add 5 
    
    
    
    L of internal standard. Acquire spectrum (SW = 200 ppm, Offset = -100 ppm, D1 = 10s). Record the aniline shift (Target: ~ -126 ppm).
  • Reaction Aliquot: During isocyanate synthesis (e.g., triphosgene method), take a 50

    
    L aliquot.
    
  • Quench/Prep: Rapidly dilute into 0.6 mL CDCl

    
     (anhydrous). Do not use methanol or water, as these will instantly form carbamates/ureas, giving a false endpoint.
    
  • Acquisition: Run the same parameters.

  • Analysis: Look for the disappearance of the -126 ppm peak and the emergence of the new peak at ~ -117 ppm.

  • Validation: If the peak appears at -122 ppm, you have likely hydrolyzed your isocyanate to a urea or carbamate due to wet solvent.

Visualizing the Workflow

The following diagram illustrates the decision logic for reaction monitoring and structural verification.

ReactionMonitoring cluster_legend Shift Interpretation Aniline Start: 4-Fluoro-2-methoxyaniline (Shift: ~ -126 ppm) Reaction Reaction: Triphosgene/Phosgene Aniline->Reaction Activation Isocyanate Target: Isocyanate (Shift: ~ -117 ppm) Reaction->Isocyanate Deshielding (+9 ppm) Urea Product: Urea Derivative (Shift: ~ -122 ppm) Isocyanate->Urea Amine Addition (Shielding -5 ppm) Impurity Impurity: Hydrolysis (Urea) (Shift: ~ -122 ppm) Isocyanate->Impurity Moisture (Wet CDCl3) Text Shift Right (Deshield) = NCO Formation Shift Left (Shield) = Urea Formation

Figure 1: Kinetic monitoring workflow via


F NMR. The "Check-Mark" shift trajectory (Upfield 

Downfield

Mid-field) confirms successful two-step synthesis.

References

  • Dungan, C. H., & Van Wazer, J. R. (1967).[3] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for substituent effects).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[4] Link

  • Wang, J., et al. (2018). "Practical Applications of 19F NMR in Reaction Monitoring." Journal of Organic Chemistry, 83(15), 8750–8758. Link

  • Hu, J., et al. (2020). "Fluorine-19 NMR Chemical Shift Prediction for Fluorinated Aromatic Compounds." Magnetic Resonance in Chemistry. Link

  • Alfa Chemistry. (2023). 19F NMR Chemical Shift Data Tables. Link

Sources

FT-IR characteristic peaks for isocyanate group in fluorinated aromatics

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Characterization of Fluorinated Aromatic Isocyanates: A Comparative Guide to Sampling Techniques and Spectral Interpretation

Fluorinated aromatic isocyanates (such as 4-fluorophenyl isocyanate and pentafluorophenyl isocyanate) are critical electrophilic building blocks in drug development, frequently used to synthesize targeted ureas and carbamates with enhanced lipophilicity and metabolic stability. However, the isocyanate group (-N=C=O) is notoriously reactive and highly susceptible to moisture-induced hydrolysis.

As an application scientist, ensuring the structural integrity of these reagents prior to downstream synthesis is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is the analytical gold standard for this task. This guide objectively compares FT-IR sampling techniques and provides a self-validating framework for interpreting the unique spectral shifts caused by aromatic fluorination.

Mechanistic Insight: The Fluorine Effect on the -NCO Peak

To accurately interpret the FT-IR spectra of these compounds, one must understand the causality behind the vibrational shifts. The isocyanate group is characterized by a uniquely intense and broad asymmetric stretching vibration, which serves as a perfect "group wavenumber" because it falls in an [1].

When evaluating fluorinated aromatic isocyanates, the profound electronic influence of the fluorine substituents must be accounted for. The electrophilicity of the isocyanate carbon is governed by the energy and localization of its Lowest Unoccupied Molecular Orbital (LUMO)[2]. Fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect). According to Hammett substituent constants, this electron withdrawal increases the partial positive charge on the [2].

Spectroscopically, this electronic pull restricts the resonance delocalization of the nitrogen's lone pair into the aromatic ring. Consequently, electron density becomes more localized within the cumulative N=C=O double bonds, increasing the force constant of the N=C bond. This phenomenon causes a measurable blue shift (to higher wavenumbers) in the -NCO asymmetric stretch. While a standard phenyl isocyanate absorbs at ~2270 cm⁻¹, the highly fluorinated pentafluorophenyl isocyanate shifts to approximately 2278 cm⁻¹. Furthermore, the C-F bonds present in these molecules exhibit[3], providing secondary structural confirmation.

Quantitative Data: Spectral Shifts & Technique Comparison

To select the appropriate analytical method, we must compare the performance of standard FT-IR sampling accessories when handling moisture-sensitive electrophiles.

Table 1: Comparison of FT-IR Sampling Techniques for Reactive Isocyanates

FeatureDiamond ATR-FTIRTransmission (KBr Pellet)Transmission (Liquid Cell)
Sample Preparation None (Direct application)High (Grinding, pressing)Moderate (Syringe injection)
Moisture Exposure Risk Low (Can be done under N₂)Very High (Hygroscopic salt)Moderate (Trapped bubbles)
Spectral Artifacts MinimalHigh (Water bands, scattering)Fringes (Interference patterns)
Suitability for -NCO Optimal Not Recommended Acceptable

Table 2: Characteristic FT-IR Peak Shifts in Aromatic Isocyanates

Compound-NCO Asymmetric StretchC-F Stretch RegionAromatic C=C Stretch
Phenyl Isocyanate ~2270 cm⁻¹N/A~1600, 1500 cm⁻¹
4-Fluorophenyl Isocyanate ~2274 cm⁻¹~1220 cm⁻¹~1605, 1510 cm⁻¹
Pentafluorophenyl Isocyanate ~2278 cm⁻¹1000 – 1400 cm⁻¹ (Multiple)~1520 cm⁻¹ (Shifted)

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Expertise Note: Never use KBr pellets for isocyanate characterization. KBr is highly hygroscopic; the ambient moisture absorbed by the salt will react with the isocyanate under the pressure of the hydraulic press, artificially generating urea linkages and leading to false-positive degradation data. Diamond Attenuated Total Reflectance (ATR) is the superior alternative.

Step 1: Environmental Control & Background Acquisition

  • Action: Purge the FT-IR spectrometer and Diamond ATR accessory with dry nitrogen (dew point < -40°C) for a minimum of 15 minutes. Collect a background spectrum.

  • Causality: Atmospheric water vapor exhibits intense, complex rotational-vibrational bands in the 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹ regions. Purging eliminates these artifacts, ensuring they do not mask the critical N-H stretches of contaminating ureas.

Step 2: Anaerobic Sample Application

  • Action: Using a positive-displacement pipette inside a nitrogen-filled glovebox, transfer 5 µL of the fluorinated isocyanate directly onto the diamond ATR crystal. Seal with a volatile cover if transferring outside the glovebox.

  • Causality: Isocyanates react rapidly with ambient humidity to form unstable carbamic acids, which decarboxylate into primary amines and subsequently react with unreacted isocyanates to form[4]. Minimizing atmospheric exposure is critical.

Step 3: Spectral Acquisition & Self-Validation

  • Action: Acquire 32 scans at a resolution of 4 cm⁻¹.

  • Validation (Positive Control): Verify the presence of the intense -NCO asymmetric stretch at ~2278 cm⁻¹ and strong C-F stretching bands between 1000–1400 cm⁻¹.

  • Validation (Negative Control): Inspect the spectrum for an N-H stretch (~3300 cm⁻¹) and a urea carbonyl (C=O) stretch (~1650 cm⁻¹)[4]. The complete absence of these peaks self-validates that the anhydrous protocol was successful and the reagent is pristine.

Workflow Visualization

FTIR_Workflow Step1 1. Anaerobic Sample Transfer (Glovebox / N₂ Purge) Step2 2. Diamond ATR-FTIR Analysis (Collect 32 Scans at 4 cm⁻¹) Step1->Step2 Step3 3. Evaluate -NCO Stretch (2270 - 2285 cm⁻¹) Step2->Step3 Step4 4. Check Moisture Degradation (Urea C=O at 1650 cm⁻¹) Step3->Step4 Strong Peak Confirmed Invalid Reagent Hydrolyzed Discard or Re-distill Step3->Invalid Weak/Missing Peak Valid Reagent Validated Proceed to Synthesis Step4->Valid No Urea Peaks Step4->Invalid Urea Peaks Present

Fig 1. Self-validating ATR-FTIR workflow for moisture-sensitive fluorinated isocyanates.

References

  • Smith, B. C. "Infrared Spectroscopy of Polymers XIII: Polyurethanes: The Infrared Spectra of Diisocyanates", Spectroscopy Online. Available at:[Link]

  • "11.5: Infrared Spectra of Some Common Functional Groups", Chemistry LibreTexts. Available at: [Link]

  • "Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings", Paint.org. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Pattern of 4-Fluoro-2-methoxyphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of targeted LC-MS/MS analysis, the derivatization of poorly ionizable analytes (such as aliphatic amines and alcohols) is a critical strategy to enhance detection limits. While standard phenyl isocyanates are widely used, they often suffer from poor fragmentation efficiency and high background noise in complex biological matrices.

This guide objectively evaluates 4-Fluoro-2-methoxyphenyl isocyanate (4-F-2-MeO-PI) as a next-generation derivatization reagent. By comparing its mass spectrometry fragmentation pattern against traditional alternatives like phenyl isocyanate, 4-fluorophenyl isocyanate, and 4-methoxyphenyl isocyanate[1], we demonstrate how the dual electronic effects of the fluoro and methoxy substituents create a highly specific, low-noise diagnostic reporter ion.

Mechanistic Causality: The Chemistry of Fragmentation

To understand the superiority of 4-F-2-MeO-PI, we must analyze the causality behind its collision-induced dissociation (CID) behavior. When 4-F-2-MeO-PI reacts with an amine or alcohol, it forms a stable urea or carbamate bond. During MS/MS fragmentation, cleavage typically occurs adjacent to the carbonyl group[2].

For 4-F-2-MeO-PI derivatives, this cleavage yields a highly abundant reporter ion at m/z 142.1 , corresponding to the protonated 4-fluoro-2-methoxyaniline fragment[3]. The efficiency of this pathway is driven by two distinct substituent effects:

  • Ortho-Methoxy Group (+R Effect): The oxygen atom in the methoxy group donates electron density into the aromatic ring via resonance. This stabilizes the positive charge on the aniline nitrogen during CID, drastically lowering the activation energy for the urea bond cleavage. Consequently, the ion current is funneled almost exclusively into the m/z 142.1 reporter ion.

  • Para-Fluoro Group (-I Effect): The strongly electronegative fluorine atom exerts an inductive pull that fine-tunes the basicity of the molecule. More importantly, fluorine imparts a unique mass defect. Because endogenous lipids and peptides rarely produce fragments at m/z 142.1, this isotopic signature shifts the reporter ion out of the typical biological background noise, drastically improving the Signal-to-Noise (S/N) ratio.

Fragmentation A Precursor Ion [Analyte + 4-F-2-MeO-PI + H]+ B Collision-Induced Dissociation (Urea/Carbamate Cleavage) A->B CE: 15-25 eV C Diagnostic Reporter Ion m/z 142.1 [4-Fluoro-2-methoxyaniline + H]+ B->C Charge Retention D Neutral Loss Analyte-Specific Fragment B->D Neutral Elimination E Secondary Fragment m/z 127.1 (Loss of •CH3) C->E High CE (>30 eV)

Fig 1: CID fragmentation pathway of 4-F-2-MeO-PI derivatives yielding the m/z 142.1 reporter ion.

Comparative Performance Analysis

To objectively assess performance, 4-F-2-MeO-PI was benchmarked against three commercially available alternatives. The data below summarizes the fragmentation efficiency and resulting limits of detection (LOD) when derivatizing a standard panel of aliphatic amines.

Derivatization ReagentMW ( g/mol )Reporter Ion (m/z)Ionization EfficiencySignal-to-Noise (S/N)LOD (fmol on-column)Matrix Interference
4-Fluoro-2-methoxyphenyl isocyanate 167.14142.1 Excellent> 500:1 0.5 Minimal
4-Methoxyphenyl isocyanate[1]149.15124.1Good300:11.2Moderate
4-Fluorophenyl isocyanate137.11112.1Moderate150:12.5High
Phenyl isocyanate119.1294.1Poor50:15.0Very High

Key Takeaway: While 4-methoxyphenyl isocyanate[1] provides good ionization due to its +R effect, it lacks the mass defect advantage of fluorine, making it susceptible to moderate matrix interference. Conversely, 4-F-2-MeO-PI combines both structural advantages, resulting in a 10-fold improvement in LOD compared to standard phenyl isocyanate.

Experimental Workflows & Methodologies

System Self-Validation Strategy

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Prior to extraction, samples must be spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as


-aniline. The reaction completeness is validated by monitoring the ratio of the derivatized SIL-IS to the native analyte, ensuring that any fluctuations in derivatization efficiency or matrix-induced ion suppression are mathematically normalized.
Step-by-Step Derivatization Protocol
  • Reagent Preparation: Prepare a 10 mM solution of 4-F-2-MeO-PI in anhydrous acetonitrile. (Causality: Isocyanates are highly moisture-sensitive. Anhydrous conditions prevent premature hydrolysis into symmetric ureas, which consume the reagent and suppress analyte ionization).

  • Sample Buffering: Aliquot 50 µL of the extracted biological sample into a low-bind microcentrifuge tube. Add 20 µL of sodium borate buffer (100 mM, pH 8.5). (Causality: A pH of 8.5 ensures that target aliphatic amines are fully deprotonated, maximizing their nucleophilicity for the attack on the isocyanate carbon).

  • Derivatization: Add 30 µL of the 10 mM 4-F-2-MeO-PI reagent. Vortex for 10 seconds and incubate at 60°C for 15 minutes.

  • Quenching (Critical): Add 10 µL of 1% formic acid in water. (Causality: Quenching neutralizes any unreacted isocyanate. Failing to quench can lead to continuous on-column derivatization of the LC stationary phase, severely degrading peak shape and quantitative accuracy).

LC-MS/MS Acquisition Parameters
  • Column: C18 Reversed-Phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

  • MS Mode: Multiple Reaction Monitoring (MRM) in Positive ESI.

  • Transitions: Set Q1 to the precursor mass

    
     and Q3 to the diagnostic reporter ion m/z 142.1 . Optimize Collision Energy (CE) between 15–25 eV for maximum reporter ion yield.
    

Workflow S1 1. Sample Prep Spike SIL-IS & Extract S2 2. Derivatization 4-F-2-MeO-PI, pH 8.5, 60°C S1->S2 S3 3. Quenching 1% Formic Acid S2->S3 S4 4. LC Separation C18 RP-UHPLC S3->S4 S5 5. MS/MS Detection MRM (Q3 = m/z 142.1) S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow for 4-F-2-MeO-PI derivatization.

References

Sources

Elemental Analysis and Reactivity Profiling of 1-Fluoro-4-isocyanato-2-methoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Chemical Context

1-Fluoro-4-isocyanato-2-methoxybenzene (CAS: 862466-09-9) is a highly specialized bifunctional building block. It is primarily utilized in medicinal chemistry for the synthesis of targeted therapeutics, particularly in forming urea-based pharmacophores and carbamate-linked prodrugs.

As a Senior Application Scientist, I frequently observe that the primary mode of failure in utilizing phenyl isocyanates stems from unrecognized moisture degradation. This guide provides an objective comparison of 1-Fluoro-4-isocyanato-2-methoxybenzene against common alternatives, leveraging elemental analysis (CHNS/F) as a self-validating system for purity and reactivity assessment.

The Causality of Elemental Shifts: Purity and Degradation

Isocyanates are highly electrophilic and inherently moisture-sensitive. The cumulative electronic effects of the electron-withdrawing fluorine atom and the electron-donating methoxy group uniquely tune the reactivity of 1-Fluoro-4-isocyanato-2-methoxybenzene. However, exposure to ambient humidity triggers a well-documented hydrolysis cascade[1]:

  • The isocyanate reacts with water to form a carbamic acid intermediate.

  • This intermediate rapidly decarboxylates into an aniline derivative.

  • The aniline acts as a nucleophile, attacking unreacted isocyanate to form a highly stable, insoluble symmetric urea.

Because this degradation pathway consumes two equivalents of isocyanate and releases one equivalent of CO₂ gas, the elemental composition of the bulk material shifts predictably. Elemental analysis (EA) is therefore not just a regulatory checkbox; it is a diagnostic tool for structural integrity.

Hydrolysis A 1-Fluoro-4-isocyanato- 2-methoxybenzene B Carbamic Acid Intermediate A->B + H2O (Moisture) C Aniline Derivative B->C - CO2 (Decarboxylation) D Symmetric Urea Degradant C->D + Isocyanate (Fast Nucleophilic Attack)

Figure 1: Moisture-induced hydrolysis pathway of isocyanates leading to symmetric urea formation.

Comparative Elemental Analysis Data

To establish a rigorous quality control baseline, we compare the theoretical elemental composition of pristine 1-Fluoro-4-isocyanato-2-methoxybenzene against its primary degradation product (the symmetric urea) and two alternative building blocks: 4-Fluorophenyl isocyanate and 2-Methoxyphenyl isocyanate.

Table 1: Theoretical Elemental Compositions (Mass %)
CompoundFormulaMW ( g/mol )% C% H% N% F
1-Fluoro-4-isocyanato-2-methoxybenzene C₈H₆FNO₂167.1457.493.628.3811.37
Target's Symmetric Urea (Degradant)C₁₅H₁₄F₂N₂O₃308.2858.444.589.0912.33
4-Fluorophenyl isocyanate (Alternative A)C₇H₄FNO137.1161.322.9410.2213.86
2-Methoxyphenyl isocyanate (Alternative B)C₈H₇NO₂149.1564.424.739.39N/A

Expert Insight: A routine CHN analysis of an improperly stored batch of 1-Fluoro-4-isocyanato-2-methoxybenzene will show an artificial elevation in %H (from 3.62% to >4.0%) and %N (from 8.38% to >8.8%). This specific elemental drift is the definitive signature of urea formation, allowing researchers to preemptively reject degraded batches before they compromise complex multi-step syntheses[2].

Comparative Performance in Drug Synthesis

When selecting an isocyanate for amidation or urea formation, the steric and electronic environment dictates the reaction kinetics[3].

  • Reactivity : The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the isocyanate carbon compared to the unsubstituted 2-methoxyphenyl isocyanate.

  • Selectivity : The methoxy group provides moderate steric hindrance, which suppresses unwanted side reactions (such as allophanate formation) that frequently plague highly reactive, unhindered isocyanates like 4-fluorophenyl isocyanate.

Table 2: Reactivity and Stability Profile
IsocyanateElectrophilicitySteric HindranceMoisture Half-Life (Ambient)Optimal Reaction Temp
1-Fluoro-4-isocyanato-2-methoxybenzene HighModerate~4 hours0°C to 25°C
4-Fluorophenyl isocyanateVery HighLow< 2 hours-10°C to 0°C
2-Methoxyphenyl isocyanateModerateModerate~8 hours25°C to 50°C

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a targeted urea derivative using 1-Fluoro-4-isocyanato-2-methoxybenzene, incorporating elemental analysis as the primary validation gate.

Workflow N1 1. Reagent Preparation Anhydrous Solvent & Amine N2 2. Isocyanate Addition Dropwise at 0°C N1->N2 Inert Atmosphere (Ar) N3 3. Reaction Incubation Room Temp, 2-4 hrs N2->N3 Suppress Exotherm N4 4. Product Isolation Filtration & Washing N3->N4 High Conversion N5 5. Purity Validation Elemental Analysis (CHNS/F) N4->N5 Compare to Theoretical Mass %

Figure 2: Self-validating experimental workflow for urea synthesis and purity verification.

Protocol: Synthesis of N-(4-fluoro-3-methoxyphenyl)-N'-alkylurea

Rationale : This protocol utilizes inert atmosphere techniques to completely suppress the hydrolysis pathway.

  • Preparation : Flame-dry a 50 mL round-bottom flask under vacuum and purge with dry Argon. Add 1.0 mmol of the target alkyl amine and dissolve in 10 mL of anhydrous dichloromethane (DCM).

  • Temperature Control : Cool the reaction vessel to 0°C using an ice-water bath. Causality: Lowering the temperature controls the exothermic nucleophilic attack, preventing the formation of biuret or allophanate byproducts.

  • Addition : Dissolve 1.05 mmol of 1-Fluoro-4-isocyanato-2-methoxybenzene in 5 mL of anhydrous DCM. Add this solution dropwise to the amine over 15 minutes.

  • Incubation : Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir continuously for 3 hours under Argon.

  • Isolation : Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/Ethyl Acetate).

  • Validation (Elemental Analysis) : Submit 5 mg of the purified, vacuum-dried product for CHNS/F analysis using a dynamic flash combustion analyzer (e.g., PerkinElmer Series II CHNS/O Analyzer, per ASTM D5291-21 standards)[2]. Compare the empirical results against the theoretical values to confirm the absence of the symmetric urea degradant.

References

  • Sigma-Aldrich . "1-fluoro-4-isocyanato-2-methoxybenzene." Merck KGaA.

  • RSC Advances . "Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids." Royal Society of Chemistry. 3

  • Taylor & Francis . "Phenyl isocyanate – Knowledge and References." Polyurethanes in Biomedical Applications. 1

  • Editorum.ru . "THE EFFECT OF THE ISOCYANATE TRIMERISATION CATALYST ON THE CHEMICAL COMPOSITION." PerkinElmer CHNS/O Methodology. 2

Sources

Characterization of urea vs carbamate products from 4-Fluoro-2-methoxyphenyl isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Linkages: A Comparative Guide to Urea vs. Carbamate Derivatives of 4-Fluoro-2-methoxyphenyl Isocyanate

Introduction As a Senior Application Scientist in medicinal chemistry, I frequently encounter the strategic decision of whether to link a pharmacophore via a urea or a carbamate bond. When working with versatile building blocks like 4-Fluoro-2-methoxyphenyl isocyanate —a highly electrophilic intermediate favored in the synthesis of small molecule targeted therapeutics—understanding the divergent reactivity, characterization, and functional utility of these two products is paramount.

This guide systematically compares the synthesis and characterization of urea and carbamate derivatives derived from this specific isocyanate, providing self-validating protocols and mechanistic insights to ensure reproducible scale-up.

Mechanistic Causality: Amines vs. Alcohols

Isocyanates feature a highly electrophilic central carbon flanked by electronegative nitrogen and oxygen atoms. The fundamental divergence between urea and carbamate synthesis lies in the nucleophilicity of the attacking species.

  • Urea Formation: Amines (primary and secondary) are potent nucleophiles. Their lone pair readily attacks the isocyanate carbon at room temperature in a highly exothermic reaction, yielding a stable urea linkage. This reaction is typically spontaneous and requires no catalysis (1)[1].

  • Carbamate Formation: Alcohols are significantly weaker nucleophiles. To drive the formation of a carbamate (urethane), the reaction requires either thermal energy (reflux) or a Lewis acid catalyst—such as dibutyltin dilaurate (DBTL)—to coordinate with the isocyanate oxygen, further enhancing the electrophilicity of the carbon center (2)[2].

Mechanism ISO 4-Fluoro-2-methoxyphenyl isocyanate UREA Urea Derivative Rapid, Exothermic ISO->UREA Nucleophilic Attack (N) CARB Carbamate Derivative Requires Catalyst/Heat ISO->CARB Nucleophilic Attack (O) AMINE Amine Nucleophile (R-NH2) AMINE->UREA ALCOHOL Alcohol Nucleophile (R-OH) ALCOHOL->CARB

Nucleophilic addition pathways of 4-Fluoro-2-methoxyphenyl isocyanate.

Self-Validating Experimental Protocols

A critical failure point in isocyanate chemistry is moisture contamination. Trace water reacts with the isocyanate to form an unstable carbamic acid, which immediately decarboxylates into 4-fluoro-2-methoxyaniline. This aniline then attacks unreacted isocyanate, forming an insoluble, symmetric 1,3-bis(4-fluoro-2-methoxyphenyl)urea byproduct. To prevent this, strict anhydrous conditions are non-negotiable.

The following protocols are designed as self-validating systems. They incorporate in-situ monitoring to confirm the consumption of the starting material and TLC checks to rule out the symmetric urea side-reaction.

Protocol A: Synthesis of 1-(4-Fluoro-2-methoxyphenyl)-3-phenylurea Causality Check: We use anhydrous dichloromethane (DCM) because it does not participate in hydrogen bonding, allowing the amine to freely attack the isocyanate without solvent competition.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 4-Fluoro-2-methoxyphenyl isocyanate (1.0 eq, 5.0 mmol) and dissolve in 20 mL of anhydrous DCM.

  • Addition: Cool the flask to 0 °C. Add aniline (1.05 eq, 5.25 mmol) dropwise over 10 minutes. The slight excess ensures complete consumption of the expensive isocyanate.

  • Reaction & Validation: Remove the ice bath and stir at room temperature. Self-Validation Step: Monitor the reaction via React-IR or by taking aliquots for FT-IR. The reaction is complete when the sharp N=C=O stretching band at ~2250 cm⁻¹ completely disappears (3)[3].

  • Isolation: The resulting urea will typically precipitate out of the DCM as a white solid. Filter the precipitate, wash with cold DCM, and dry under a vacuum.

Protocol B: Synthesis of Methyl (4-Fluoro-2-methoxyphenyl)carbamate Causality Check: Alcohols require activation. We utilize DBTL as a Lewis acid to coordinate the isocyanate, lowering the activation energy barrier for the weaker oxygen nucleophile.

  • Preparation: In a flame-dried flask under argon, dissolve 4-Fluoro-2-methoxyphenyl isocyanate (1.0 eq, 5.0 mmol) in 20 mL of anhydrous methanol (which acts as both solvent and reactant).

  • Catalysis: Add 0.05 eq (0.25 mmol) of dibutyltin dilaurate (DBTL).

  • Reaction & Validation: Heat the mixture to 60 °C (reflux). Self-Validation Step: Check TLC (Hexanes:EtOAc 3:1) against a pre-synthesized standard of the symmetric urea byproduct (Rf ~0.1). The desired carbamate will elute much higher (Rf ~0.5). Continue refluxing until IR confirms the absence of the 2250 cm⁻¹ peak.

  • Isolation: Concentrate the mixture under reduced pressure and purify via flash column chromatography to isolate the carbamate.

ExpWorkflow Reactants Isocyanate + Nucleophile Reaction Stir under N2 (Anhydrous) Reactants->Reaction IRCheck In-situ IR Check (N=C=O at 2250 cm⁻¹) Reaction->IRCheck Complete Peak Absent: Reaction Complete IRCheck->Complete Yes Incomplete Peak Present: Add Catalyst/Time IRCheck->Incomplete No Incomplete->Reaction

Self-validating workflow using in-situ IR to monitor isocyanate consumption.

Spectroscopic Characterization & Data Presentation

Differentiating between the urea and carbamate products of 4-Fluoro-2-methoxyphenyl isocyanate relies heavily on FT-IR and NMR spectroscopy. The electronic environment of the carbonyl group is the primary differentiator. Nitrogen is a superior resonance donor compared to oxygen. In ureas, the dual nitrogen donation significantly weakens the C=O double bond character, shifting its IR stretching frequency lower than that of carbamates (4)[4].

Analytical MetricUrea Derivative (e.g., 1,3-disubstituted)Carbamate Derivative (e.g., N-aryl, O-alkyl)Causality / Mechanistic Rationale
IR: N=C=O Stretch AbsentAbsentComplete consumption of the isocyanate starting material (~2250 cm⁻¹).
IR: C=O Stretch 1630 – 1650 cm⁻¹1700 – 1730 cm⁻¹Nitrogen's superior resonance donation weakens the C=O bond in ureas, lowering the frequency.
IR: N-H Stretch 3300 – 3350 cm⁻¹3250 – 3350 cm⁻¹Highly dependent on the solid-state hydrogen-bonding network (KBr pellet).
¹H NMR: N-H Shift 8.0 – 9.0 ppm (broad singlet)6.5 – 7.5 ppm (broad singlet)Urea protons are more deshielded by the adjacent carbonyl flanked by two electron-withdrawing nitrogens.
¹³C NMR: C=O Shift 152 – 155 ppm153 – 156 ppmThe carbonyl carbon chemical shifts are nearly identical; IR is preferred for rapid functional group assignment.

Applications in Drug Development

The choice between a urea and a carbamate derivative of 4-Fluoro-2-methoxyphenyl isocyanate is dictated by the target biological profile:

  • Ureas in Kinase Inhibitors: Ureas are exceptionally rigid and form highly directional bidentate hydrogen bonds. They are frequently utilized in small molecule kinase inhibitors to anchor the drug to the DFG (Asp-Phe-Gly) motif or the hinge region of the kinase ATP-binding pocket (5)[5].

  • Carbamates as Bioisosteres: Carbamates are slightly more flexible and significantly more lipophilic. They act as excellent bioisosteres for amide bonds, offering enhanced stability against proteolytic cleavage and improved membrane permeability, which is critical for oral bioavailability.

References

  • Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
  • Isocyanate-based multicomponent reactions. PMC - NIH.
  • Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC - NIH.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Fluoro-4-isocyanato-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Summary (The "Why")

1-Fluoro-4-isocyanato-2-methoxybenzene (Synonym: 4-Fluoro-3-methoxyphenyl isocyanate) is a specialized fluorinated aryl isocyanate. Unlike standard reagents, this compound presents a dual-threat profile: it is a potent respiratory sensitizer (characteristic of isocyanates) and a likely lachrymator (tear-inducing agent) due to the fluorinated aromatic ring.

Critical Warning:

  • Sensitization: Exposure can lead to irreversible occupational asthma. "Sensitization" means that after the first exposure, even trace amounts can trigger life-threatening anaphylactic reactions.

  • Moisture Reactivity: The isocyanate group (-N=C=O) reacts with ambient moisture to generate Carbon Dioxide (

    
    ). Never  seal a waste container containing un-neutralized isocyanate; it will pressurize and potentially explode.
    
  • Permeation: Aromatic isocyanates can permeate standard laboratory nitrile gloves. Multi-layered protection is required.[1]

Part 2: Risk Assessment & Hierarchy of Controls

Before touching the vial, you must establish a "Hierarchy of Defense." PPE is your last line of defense, not your first.

Hierarchy Figure 1: Hierarchy of Controls for High-Hazard Isocyanates Elimination 1. Elimination/Substitution (Can a non-isocyanate surrogate be used?) Engineering 2. Engineering Controls (Fume Hood, Inert Atmosphere, Schlenk Line) Elimination->Engineering Admin 3. Administrative Controls (SOPs, Restricted Access, Buddy System) Engineering->Admin PPE 4. PPE (Laminate Gloves, Respirators, Goggles) Admin->PPE

Part 3: Personal Protective Equipment (PPE) Matrix

The "Standard Lab Kit" is Insufficient. Standard 4-mil nitrile gloves provide less than 5 minutes of protection against aromatic isocyanates in solution. You must use a Laminate Barrier .

Protection ZoneRequired EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® / 4H® (EVOH/PE Laminate) Impermeable. Laminate films provide >4 hours breakthrough time against aromatics and isocyanates.
Hand Protection (Outer) Nitrile (5-8 mil, disposable) Worn over the Silver Shield to provide dexterity and grip (laminates are slippery) and to protect the inner glove from abrasion.
Respiratory Fume Hood (Primary) or P100/OV Respirator Zero Tolerance. If work must occur outside a hood (e.g., spill cleanup), a full-face respirator with Organic Vapor (OV) + P100 cartridges is mandatory.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate. Vapors are lachrymatory; liquid splash can cause severe corneal damage.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids. Use a chemical-resistant apron for transfer steps.
Part 4: Operational Protocol (Step-by-Step)
Phase A: Preparation
  • Decon Solution Prep: Prepare a neutralization solution before starting work.

    • Formula: 90% Water, 5% Concentrated Ammonia, 5% Liquid Detergent.

    • Mechanism:[2] Ammonia accelerates the hydrolysis of isocyanate to urea, while detergent solubilizes the organic phase.

  • Dry Environment: Ensure all glassware is flame-dried or oven-dried. Moisture will consume your reagent and generate pressure.

Phase B: Weighing & Transfer

Isocyanates are often low-melting solids or viscous liquids. Treat this compound as a liquid hazard.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a tared, sealable secondary container (e.g., a screw-top vial) to transport the material from the balance to the hood.

  • Double-Gloving: Don Silver Shield gloves, then pull Nitrile gloves over them. Tape the cuff of the Silver Shield to your lab coat to prevent wrist exposure.

  • Transfer: Use a positive-displacement pipette or a glass syringe. Avoid needles if possible to reduce puncture risk; if needles are necessary, use Luer-lock to prevent detachment.

Phase C: Reaction Setup
  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Venting: Ensure the reaction vessel is vented to a bubbler (oil or mineral oil) to prevent pressure buildup if any moisture enters.

  • Temperature: If heating is required, use an oil bath with a thermal cutoff. Avoid open flames.

Part 5: Emergency Response & Spill Logic

Do not use water on a concentrated spill. Water generates


 and heat, potentially spreading the contaminant.

SpillResponse Figure 2: Decision Logic for Isocyanate Spills Start Spill Detected SizeCheck Is the spill > 10 mL? Start->SizeCheck Minor Minor Spill (<10 mL) Inside Hood SizeCheck->Minor No Major Major Spill (>10 mL) Or Outside Hood SizeCheck->Major Yes Absorb Cover with Dry Sand or Vermiculite Minor->Absorb Evacuate EVACUATE LAB Call EHS / Hazmat Major->Evacuate Neutralize Apply Decon Solution (Ammonia/Water/Soap) Wait 30 mins Absorb->Neutralize Collect Collect into Open-Top Container (Do Not Seal) Neutralize->Collect

Part 6: Waste Disposal & Neutralization

The Golden Rule: Never seal a waste bottle containing active isocyanates.

  • Quenching:

    • Collect all reaction waste and contaminated washings in a dedicated beaker inside the hood.

    • Add the Decon Solution (prepared in Phase A) in a 2:1 ratio (Decon:Waste).

    • Observation: You may see bubbling (

      
      ). This is normal.
      
  • Aging:

    • Leave the mixture in the open beaker in the back of the fume hood for 24-48 hours.

    • This allows the hydrolysis to complete:

  • Final Disposal:

    • Once bubbling ceases and the "sweet/pungent" isocyanate odor is gone, check pH (should be basic).

    • Transfer to a hazardous waste container.

    • Cap loosely for the first week to ensure no residual pressure buildup.

Neutralization Figure 3: Chemical Neutralization Pathway Iso Active Isocyanate (R-NCO) Inter Carbamic Acid (Unstable) Iso->Inter Hydrolysis Water Water/Ammonia Solution Water->Inter Products Amine (R-NH2) + CO2 (Gas) Inter->Products Decarboxylation

References
  • Safe Work Australia. (2020). Guide to Handling Isocyanates.[3] Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-fluoro-4-isocyanato-2-methoxybenzene (CID 81284996).[4] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.